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  • Product: 1-Ethylquinazoline-2,4(1H,3H)-dione
  • CAS: 2217-25-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylquinazoline-2,4(1H,3H)-dione

Introduction: The Quinazoline-2,4-dione Scaffold in Modern Drug Discovery The quinazoline-2,4(1H,3H)-dione core is a privileged heterocyclic scaffold that has garnered significant attention within the medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline-2,4-dione Scaffold in Modern Drug Discovery

The quinazoline-2,4(1H,3H)-dione core is a privileged heterocyclic scaffold that has garnered significant attention within the medicinal chemistry community. Its rigid, bicyclic structure serves as an excellent foundation for the development of therapeutic agents across a wide spectrum of diseases, including cancer, bacterial infections, and central nervous system disorders.[1][2] The strategic substitution at the N1 and N3 positions, as well as on the fused benzene ring, allows for the fine-tuning of a compound's pharmacological and pharmacokinetic profiles.

This guide focuses specifically on 1-Ethylquinazoline-2,4(1H,3H)-dione , a representative member of this important class. Understanding the fundamental physicochemical properties of such an analog is a critical first step in any drug development campaign. These parameters—solubility, lipophilicity (logP), and ionization constant (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and potential for clinical success.

This document provides a comprehensive overview of the known properties of 1-Ethylquinazoline-2,4(1H,3H)-dione, alongside field-proven, detailed experimental protocols for the determination of its key physicochemical characteristics. The methodologies described herein are designed to be self-validating and serve as a robust framework for the characterization of other novel quinazolinedione derivatives.

Physicochemical and Structural Properties

The core attributes of 1-Ethylquinazoline-2,4(1H,3H)-dione are summarized below. These data form the foundational knowledge base for any further research or development activities.

Diagram 1: Chemical Structure of 1-Ethylquinazoline-2,4(1H,3H)-dione

Table 1: Summary of Physicochemical Properties

PropertyValue / DescriptionSource / Method
IUPAC Name 1-Ethylquinazoline-2,4(1H,3H)-dione---
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance White solid
Melting Point 219–221 °C
Boiling Point Not experimentally determined; likely to decompose.---
Aqueous Solubility Not experimentally determined; expected to be low.The parent quinazoline-2,4(1H,3H)-dione is insoluble in water.[3]
pKa Not experimentally determined.The parent quinazoline-2,4(1H,3H)-dione has a predicted pKa of 11.12 ± 0.20.[3]
logP (Octanol/Water) Not experimentally determined.The isomeric 3-Ethylquinazoline-2,4(1H,3H)-dione has a predicted LogP of 0.7097.[4]

Spectroscopic Analysis

Spectroscopic data provides definitive structural confirmation of the synthesized molecule. The published data for 1-Ethylquinazoline-2,4(1H,3H)-dione is consistent with the assigned structure.

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 11.53 (brs, 1H): This broad singlet corresponds to the proton on the N3 nitrogen, characteristic of the amide proton in the dione ring.

    • δ 8.02 (d, J = 6.5 Hz, 1H): Aromatic proton.

    • δ 7.75 (d, J = 7.0 Hz, 1H): Aromatic proton.

    • δ 7.48 (d, J = 8.0 Hz, 1H): Aromatic proton.

    • δ 7.27 (t, J = 7.0 Hz, 1H): Aromatic proton.

    • δ 4.08 (d, J = 6.5 Hz, 2H): The quartet (split by the adjacent methyl group) representing the methylene (-CH₂) protons of the N1-ethyl group.

    • δ 1.18 (t, J = 6.9 Hz, 3H): The triplet corresponding to the methyl (-CH₃) protons of the N1-ethyl group.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 161.8, 149.8: Carbonyl carbons (C=O) at positions 4 and 2.

    • δ 140.6, 135.4, 127.7, 122.4, 115.8, 114.5: Aromatic carbons.

    • δ 37.0: Methylene carbon (-CH₂) of the ethyl group.

    • δ 12.4: Methyl carbon (-CH₃) of the ethyl group.

  • High-Resolution Mass Spectrometry (ESI-HRMS):

    • m/z calculated for C₁₀H₁₁N₂O₂ [M+H]⁺: 191.0815

    • m/z found: 191.0812. The close correlation between the calculated and found mass confirms the elemental composition of the molecule.

Experimental Protocols for Physicochemical Characterization

For novel compounds like 1-Ethylquinazoline-2,4(1H,3H)-dione, where published data is incomplete, a systematic experimental approach is required. The following protocols are industry-standard methods for determining solubility, pKa, and logP, tailored for compounds with anticipated low aqueous solubility.

Diagram 2: Workflow for Physicochemical Profiling

cluster_workflow Physicochemical Characterization Workflow Start Synthesized & Purified Compound (e.g., 1-Ethylquinazoline-2,4-dione) Solubility Thermodynamic Solubility (Shake-Flask Method) Start->Solubility Aqueous & Organic Solvents pKa Ionization Constant (pKa) (Potentiometric Titration) Start->pKa Co-solvent System LogP Lipophilicity (logP) (RP-HPLC Method) Start->LogP Methanol/Water Mobile Phase Data Compile Data Profile Solubility->Data pKa->Data LogP->Data End ADME & Drug-Likeness Assessment Data->End

Protocol for Determining Thermodynamic (Equilibrium) Solubility

Rationale: The Shake-Flask method is the gold-standard for determining equilibrium solubility.[5][6] It measures the concentration of a compound in a saturated solution after a sufficient equilibration period, ensuring a true thermodynamic value is obtained. Given the expected low solubility, a sensitive analytical technique like HPLC-UV is required for quantification.

Methodology: Shake-Flask HPLC-UV

  • Preparation:

    • Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[5]

    • Prepare organic solvents of interest (e.g., DMSO, Ethanol, Acetonitrile).

    • Prepare a stock solution of 1-Ethylquinazoline-2,4(1H,3H)-dione in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Use this to prepare a calibration curve (e.g., 0.1 to 100 µg/mL) in the mobile phase.

  • Equilibration:

    • Add an excess amount of the solid compound (enough to ensure undissolved solid remains) to vials containing a known volume (e.g., 2 mL) of each test solvent (buffers and organic solvents).

    • Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.[5]

  • Sample Processing:

    • After equilibration, allow the vials to stand, permitting the excess solid to settle.

    • Carefully withdraw an aliquot from the supernatant. Crucially, this must be filtered through a 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles. This step is critical to avoid artificially inflated results.

  • Quantification (HPLC-UV):

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the prepared samples and calibration standards onto a calibrated RP-HPLC system with a UV detector set to the λ_max of the compound.

    • Calculate the concentration in the original supernatant based on the peak area relative to the calibration curve, accounting for the dilution factor. The resulting value is the equilibrium solubility in mg/mL or µg/mL.

Protocol for Determining Ionization Constant (pKa)

Rationale: For compounds with low aqueous solubility, traditional potentiometric titration is challenging. A co-solvent approach is employed where titrations are performed in various mixtures of an organic solvent (like methanol) and water. The apparent pKa (pₛKₐ) is determined in each mixture, and the results are extrapolated back to 0% organic solvent to yield the true aqueous pKa.[7]

Diagram 3: pKa Dissociation Equilibrium

cluster_pka Acidic Dissociation of N3-H HB HB (Protonated Form) B_minus B⁻ (Conjugate Base) HB->B_minus Ka H_plus H⁺

Methodology: Potentiometric Titration with Co-Solvent Extrapolation

  • Preparation:

    • Prepare a series of methanol-water mixtures (e.g., 20%, 30%, 40%, 50% v/v methanol).

    • Accurately weigh and dissolve 1-Ethylquinazoline-2,4(1H,3H)-dione in each co-solvent mixture to create solutions of known concentration (e.g., 0.5-1.0 mM).

    • Prepare standardized aqueous solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH electrode using standard aqueous buffers. Note: The measured pH in the co-solvent is an apparent value.

    • For each co-solvent solution, perform a titration with the standardized base (e.g., NaOH). Add the titrant in small, precise increments and record the pH reading after each addition.

    • Plot the pH versus the volume of titrant added. The midpoint of the steepest part of the resulting sigmoidal curve corresponds to the pₛKₐ in that specific solvent mixture.[8]

  • Extrapolation:

    • Plot the determined pₛKₐ values (y-axis) against the volume percentage of methanol (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the line back to the y-intercept (where x=0). This y-intercept value is the experimentally determined aqueous pKa.[7]

Protocol for Determining Lipophilicity (logP)

Rationale: The octanol-water partition coefficient (logP) is a key measure of a drug's lipophilicity. While the shake-flask method is traditional, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is often faster and requires less material, making it ideal for discovery settings.[9][10] This method correlates the retention time of a compound on a nonpolar stationary phase with the known logP values of a set of standard compounds.

Methodology: RP-HPLC with Correlation Analysis

  • Preparation:

    • Select a set of 5-7 standard compounds with known, reliable logP values that bracket the expected logP of the test compound.

    • Prepare individual stock solutions of the test compound and each standard compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatography:

    • Use a C18 reverse-phase column. The mobile phase is typically a mixture of methanol and water (or acetonitrile and water).

    • Perform a series of isocratic runs with varying percentages of the organic solvent (e.g., 40%, 50%, 60%, 70% methanol).

    • For each run, inject the test compound and the standards and record their retention times (t_R). Also, determine the column dead time (t₀) by injecting a non-retained compound like uracil.

  • Calculation and Correlation:

    • For each compound in each run, calculate the capacity factor, k': k' = (t_R - t₀) / t₀ .

    • For each compound, plot log(k') versus the percentage of organic solvent. Extrapolate this line to 100% aqueous phase (0% organic solvent) to find the y-intercept, which is log(k'w).[11]

    • Create the final calibration curve by plotting the known logP values of the standard compounds (y-axis) against their calculated log(k'w) values (x-axis).

    • Perform a linear regression on this plot.

  • Determination of logP:

    • Using the linear regression equation from the standard curve and the calculated log(k'w) value for 1-Ethylquinazoline-2,4(1H,3H)-dione, calculate its logP value.

Conclusion and Future Directions

This guide provides the currently available spectroscopic and physical data for 1-Ethylquinazoline-2,4(1H,3H)-dione, establishing a baseline for its scientific identity. While key parameters like aqueous solubility, pKa, and logP have not been experimentally reported in the literature, we have outlined robust, industry-standard protocols for their determination.

The execution of these experimental workflows is a critical next step for any research program involving this molecule. The resulting data will enable a comprehensive understanding of its ADME properties, facilitate the development of appropriate formulations, and guide the rational design of future analogs with improved drug-like characteristics. The quinazoline-2,4(1H,3H)-dione scaffold remains a highly valuable starting point for the discovery of new medicines, and a thorough characterization of its derivatives is fundamental to unlocking its full therapeutic potential.[1][12][13]

References

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available from: [Link]

  • Development of Methods for the Determination of pKa Values. Pharmaceuticals (Basel). Available from: [Link]

  • Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature. Available from: [Link]

  • Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. ResearchGate. Available from: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. Available from: [Link]

  • quinazoline-2,4(1H,3H)-dione - Physico-chemical Properties. ChemBK. Available from: [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available from: [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]

  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. Available from: [Link]

  • Tool for lipophilicity determination in drug discovery basic and neutral compounds. Google Patents.
  • Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available from: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules. Available from: [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry. Available from: [Link]

  • Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. F1000Research. Available from: [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules. Available from: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available from: [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available from: [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE. Available from: [Link]

  • One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. ResearchGate. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Possible mechanism for synthesizing quinazoline‐2,4‐(1H,3H)‐diones. ResearchGate. Available from: [Link]

Sources

Exploratory

1-Ethylquinazoline-2,4(1H,3H)-dione mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Ethylquinazoline-2,4(1H,3H)-dione and its Congeners Abstract The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Ethylquinazoline-2,4(1H,3H)-dione and its Congeners

Abstract

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] 1-Ethylquinazoline-2,4(1H,3H)-dione, a specific derivative within this class, is the focus of this technical guide. While direct, in-depth studies on the mechanism of action of 1-Ethylquinazoline-2,4(1H,3H)-dione are not extensively documented, a comprehensive understanding of its potential biological activities can be extrapolated from the well-established mechanisms of its structural analogs. This guide will synthesize the current knowledge on the mechanism of action of quinazoline-2,4(1H,3H)-dione derivatives, propose potential mechanisms for the 1-ethyl substituted compound, and provide detailed experimental protocols for the elucidation of its precise molecular interactions.

The Quinazoline-2,4(1H,3H)-dione Scaffold: A Privileged Heterocycle

The quinazoline-2,4(1H,3H)-dione core is a fused heterocyclic system composed of a benzene ring and a pyrimidine-2,4-dione ring.[4] This rigid, planar structure with multiple hydrogen bond donors and acceptors provides an ideal framework for interacting with the active sites of various enzymes and receptors. The biological activity of these compounds can be finely tuned by substitutions at the N1 and N3 positions of the pyrimidine ring, as well as on the benzene ring.[2] This has made the quinazoline-2,4(1H,3H)-dione scaffold a fertile ground for the discovery of novel therapeutic agents.[5]

Established Mechanisms of Action of Quinazoline-2,4(1H,3H)-dione Derivatives

The diverse pharmacological effects of quinazoline-2,4(1H,3H)-dione derivatives stem from their ability to modulate a variety of cellular targets and signaling pathways.

Anticancer Activity

Quinazoline-2,4(1H,3H)-diones have emerged as a promising class of anticancer agents, with derivatives exhibiting activity against various cancer cell lines, including those of the colon, breast, and prostate.[1][2]

  • Tyrosine Kinase Inhibition: Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis.

    • c-Met and VEGFR-2 Inhibition: Certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have demonstrated dual inhibitory activity against both c-Met and VEGFR-2 tyrosine kinases.[6][7] This dual inhibition is a promising strategy to overcome therapeutic resistance to single-target VEGFR-2 inhibitors.[6] The mechanism involves competitive binding to the ATP-binding site of the kinase domain, thereby blocking downstream signaling pathways responsible for cell proliferation, migration, and survival.[7]

  • PARP Inhibition: Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1 and PARP-2).[8][9] PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Some derivatives have shown high selectivity for PARP-2, which is important for clarifying its specific roles and reducing off-target effects.[9]

  • Modulation of Signaling Pathways:

    • Wnt Signaling: Derivatives of quinazoline-2,4(1H,3H)-dione have been shown to inhibit the Wnt signaling pathway in cancer cells.[1][2]

    • STAT3 and FOXO3a Signaling: The parent compound has been reported to modulate STAT3 and FOXO3a signaling in HepG2 cells.[1]

Antimicrobial Activity
  • Antibacterial Action: Some derivatives have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, essential enzymes for bacterial DNA replication.[10][11]

  • Antifungal Activity: A series of quinazoline-2,4-diones conjugated with amino acids have been designed to inhibit the fungal enzyme chitin synthase (CHS), a key component of the fungal cell wall.[12]

Neuromodulatory and Anticonvulsant Activity
  • Cannabinoid Receptor Modulation: Quinoline-2,4(1H,3H)-dione analogs have been developed as potent and selective ligands for the cannabinoid type 2 receptor (CB2R), with some acting as agonists and others as antagonists depending on the substitution pattern.[13] More recently, quinazoline-2,4(1H,3H)-dione derivatives have been identified as a new class of cannabinoid 1 (CB1) receptor agonists through virtual screening.[14]

  • Anticonvulsant Properties: The quinazoline-2,4(1H,3H)-dione scaffold has been associated with anticonvulsant activity.[2][10]

Cardiovascular and Anti-inflammatory Activity
  • NHE-1 Inhibition: Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized as inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), a target for cardioprotection and anti-inflammatory effects.[15]

Postulated Mechanism of Action for 1-Ethylquinazoline-2,4(1H,3H)-dione

Given the extensive research on its parent scaffold, it is plausible that 1-Ethylquinazoline-2,4(1H,3H)-dione could exhibit a range of biological activities. The ethyl group at the N1 position is a relatively simple alkyl substitution, which may confer a baseline level of activity across several target classes.

Hypothesized Mechanisms:

  • Weak to Moderate Enzyme Inhibition: The core scaffold itself can interact with the active sites of various enzymes. The N1-ethyl group may influence the binding affinity and selectivity for targets such as tyrosine kinases, PARPs, or bacterial topoisomerases.

  • Receptor Modulation: The compound could act as a modulator of G protein-coupled receptors, such as cannabinoid receptors, although likely with lower potency compared to more complex, specifically designed derivatives.

  • General Cytotoxicity: At higher concentrations, the compound may exhibit non-specific cytotoxic effects in cancer cell lines, a common feature of many heterocyclic compounds.

It is crucial to emphasize that these are postulated mechanisms based on the known activities of structurally related compounds. Rigorous experimental validation is required to determine the precise mechanism of action of 1-Ethylquinazoline-2,4(1H,3H)-dione.

Experimental Protocols for Elucidating the Mechanism of Action

The following protocols provide a framework for investigating the potential biological activities of 1-Ethylquinazoline-2,4(1H,3H)-dione.

In Vitro Kinase Inhibition Assay (e.g., for c-Met, VEGFR-2)

Objective: To determine if 1-Ethylquinazoline-2,4(1H,3H)-dione inhibits the activity of specific tyrosine kinases.

Methodology:

  • Reagents and Materials: Recombinant human c-Met and VEGFR-2 kinase domains, ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer, 1-Ethylquinazoline-2,4(1H,3H)-dione, positive control inhibitor (e.g., Cabozantinib)[6], ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare a serial dilution of 1-Ethylquinazoline-2,4(1H,3H)-dione in DMSO.

    • In a 96-well plate, add the kinase, substrate, and the test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

PARP Inhibition Assay

Objective: To assess the inhibitory effect of 1-Ethylquinazoline-2,4(1H,3H)-dione on PARP-1 activity.

Methodology:

  • Reagents and Materials: Recombinant human PARP-1, NAD+, activated DNA, PARP buffer, 1-Ethylquinazoline-2,4(1H,3H)-dione, positive control inhibitor (e.g., Olaparib), colorimetric PARP assay kit.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 96-well plate coated with histones, add the test compound, PARP-1 enzyme, and biotinylated NAD+.

    • Incubate at room temperature for 1 hour.

    • Wash the plate to remove unincorporated biotinylated NAD+.

    • Add streptavidin-HRP and incubate.

    • Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the IC50 value as described for the kinase assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of 1-Ethylquinazoline-2,4(1H,3H)-dione that inhibits the visible growth of a microorganism.

Methodology:

  • Reagents and Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 1-Ethylquinazoline-2,4(1H,3H)-dione, positive control antibiotic (e.g., Ciprofloxacin).

  • Procedure:

    • Perform a serial two-fold dilution of the test compound in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Visualization and Summary

Quantitative Data Summary

The following table summarizes the reported IC50 values for representative quinazoline-2,4(1H,3H)-dione derivatives against various targets, providing a benchmark for potential studies on 1-Ethylquinazoline-2,4(1H,3H)-dione.

DerivativeTargetIC50 (µM)Reference
3-substituted derivative 2cc-Met0.084[6]
3-substituted derivative 4bc-Met0.052[6]
3-substituted derivative 4ec-Met0.063[6]
3-substituted derivative 2cVEGFR-20.082[6]
3-substituted derivative 4bVEGFR-20.035[6]
3-substituted derivative 4eVEGFR-20.076[6]
Derivative with 3-amino pyrrolidine (11)PARP-1~0.001 (nM)[8]
Derivative with 3-amino pyrrolidine (11)PARP-2~0.01 (nM)[8]
Visualizations

Quinazoline_Scaffold_Targets cluster_scaffold Quinazoline-2,4(1H,3H)-dione Scaffold cluster_targets Biological Targets Scaffold Quinazoline-2,4(1H,3H)-dione Core Structure Kinases Tyrosine Kinases (c-Met, VEGFR-2) Scaffold->Kinases Inhibition PARP PARP-1 / PARP-2 Scaffold->PARP Inhibition GPCRs GPCRs (CB1, CB2) Scaffold->GPCRs Modulation BacterialEnzymes Bacterial Enzymes (Gyrase, Topo IV) Scaffold->BacterialEnzymes Inhibition Other Other Targets (NHE-1, Chitin Synthase) Scaffold->Other Inhibition

Figure 1: Diverse biological targets of the quinazoline-2,4(1H,3H)-dione scaffold.

Experimental_Workflow Start 1-Ethylquinazoline-2,4(1H,3H)-dione BroadScreen Broad Spectrum Screening (e.g., Kinase Panel, Receptor Panel) Start->BroadScreen HitIdentification Hit Identification & Prioritization BroadScreen->HitIdentification DoseResponse Dose-Response & IC50/EC50 Determination HitIdentification->DoseResponse CellBasedAssay Cell-Based Functional Assays (e.g., Proliferation, Apoptosis, Signaling) DoseResponse->CellBasedAssay MechanismElucidation Mechanism of Action Elucidation CellBasedAssay->MechanismElucidation LeadOptimization Lead Optimization (SAR) MechanismElucidation->LeadOptimization End Preclinical Candidate LeadOptimization->End

Figure 2: General experimental workflow for target validation.

Conclusion

While the specific mechanism of action for 1-Ethylquinazoline-2,4(1H,3H)-dione remains to be fully elucidated, the extensive body of research on the quinazoline-2,4(1H,3H)-dione scaffold provides a strong foundation for targeted investigation. The known interactions of its derivatives with a multitude of biological targets, particularly in the areas of oncology and infectious diseases, suggest that 1-Ethylquinazoline-2,4(1H,3H)-dione may possess valuable pharmacological properties. The experimental protocols outlined in this guide offer a clear path for researchers to systematically explore its mechanism of action, thereby contributing to the broader understanding of this important class of heterocyclic compounds and potentially identifying new therapeutic leads.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Available at: [Link]

  • The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

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  • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Request PDF. Available at: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential chitin synthase inhibitors. PubMed. Available at: [Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at: [Link]

  • Development of Quinazoline/Pyrimidine-2,4(1H,3H)-diones as Agonists of Cannabinoid Receptor Type 2. PMC. Available at: [Link]

  • Development of Quinoline-2,4(1H,3H)-diones as Potent and Selective Ligands of the Cannabinoid Type 2 Receptor. PubMed. Available at: [Link]

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PMC. Available at: [Link]

  • Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. PubMed. Available at: [Link]

  • Recommended mechanism to form quinazoline‐2,4(1H,3H)‐dione 20. ResearchGate. Available at: [Link]

  • Full article: Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Taylor & Francis. Available at: [Link]

  • Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Frontiers. Available at: [Link]

  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. Available at: [https://www.researchgate.net/publication/361254256_Discovery_of_Quinazoline-241H3H-Dione_Derivatives_as_Potential_Antibacterial_Agent_Design_Synthesis_and_Their_Antibacterial_Activity]([Link]_ antibacterial_activity)

  • Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. PMC. Available at: [Link]

  • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. PubMed. Available at: [Link]

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Foundational

biological activity of N1-ethyl quinazolinedione derivatives

An In-Depth Technical Guide to the Biological Activity of N1-Ethyl Quinazolinedione Derivatives Authored by: Gemini, Senior Application Scientist Abstract The quinazolinedione scaffold represents a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N1-Ethyl Quinazolinedione Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazolinedione scaffold represents a cornerstone in medicinal chemistry, serving as a "privileged structure" due to its versatile and significant pharmacological profile.[1] This guide provides a comprehensive technical overview of a specific subclass: N1-ethyl quinazolinedione derivatives. We will delve into the synthetic strategies, explore the diverse biological activities, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of these compounds.

The Quinazolinedione Core: A Foundation for Diverse Bioactivity

Quinazolines and their oxidized counterparts, quinazolinones and quinazolinediones, are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[2] The quinazoline-2,4(1H,3H)-dione structure, in particular, has attracted immense interest from medicinal chemists. This is due to the scaffold's ability to interact with a wide array of biological targets, leading to a broad spectrum of activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects.[3][4] The substitution pattern on the quinazolinedione ring system is crucial in determining the specific pharmacological response. This guide focuses specifically on derivatives bearing an ethyl group at the N1 position, a modification that significantly influences the pharmacokinetic and pharmacodynamic properties of these molecules.

Synthetic Pathways to N1-Ethyl Quinazolinedione Derivatives

The synthesis of N1-ethyl quinazolinedione derivatives typically begins with a substituted anthranilic acid. A generalized, robust synthetic route is outlined below, which can be adapted based on the desired substitutions at other positions of the quinazolinedione core.

General Synthetic Workflow

The synthesis is often a multi-step process, commencing with the appropriate anthranilic acid derivative, which is then cyclized to form the core heterocyclic structure.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization A Substituted Anthranilic Acid C N-Ethyl Anthranilic Acid Derivative A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Ethylating Agent (e.g., Ethyl Iodide) B->C D N-Ethyl Anthranilic Acid Derivative F N1-Ethyl Quinazoline-2,4(1H,3H)-dione D->F Heating E Cyclizing Agent (e.g., Urea or Phosgene equivalent) E->F

Figure 1: General workflow for synthesizing N1-ethyl quinazolinediones.

Exemplary Synthetic Protocol

Objective: To synthesize a generic N1-ethyl quinazoline-2,4(1H,3H)-dione.

Materials:

  • Substituted Anthranilic Acid

  • Ethyl Iodide

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Urea

  • Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • N-Alkylation:

    • To a solution of the substituted anthranilic acid (1 equivalent) in DMF, add anhydrous potassium carbonate (2-3 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl iodide (1.2 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, pour it into ice-cold water, and acidify with dilute HCl to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain the N-ethyl anthranilic acid derivative.

  • Cyclization:

    • Mix the N-ethyl anthranilic acid derivative (1 equivalent) with urea (3-5 equivalents).

    • Heat the mixture to 180-200°C for several hours. The reaction progress can be monitored by observing the cessation of ammonia evolution.

    • Cool the reaction mass and treat it with a hot aqueous sodium hydroxide solution to dissolve the product.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with concentrated HCl to precipitate the crude N1-ethyl quinazoline-2,4(1H,3H)-dione.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified compound.

Pharmacological Profile: A Spectrum of Biological Activities

N1-ethyl quinazolinedione derivatives have demonstrated significant potential across several therapeutic areas. The following sections detail their primary biological activities, supported by experimental evidence and mechanistic insights.

Anticancer Activity

Quinazolinedione derivatives are promising as anticancer agents due to their ability to induce cytotoxicity and apoptosis in cancer cells.[3]

Mechanism of Action: Many derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like caspase-9 and the tumor suppressor p53, and the downregulation of anti-apoptotic proteins such as Bcl-2.[3] Furthermore, some quinazolinedione derivatives function as inhibitors of crucial enzymes in cancer progression, such as Poly(ADP-ribose)polymerase-1 (PARP-1), which is vital for DNA repair in cancer cells.

G A N1-Ethyl Quinazolinedione Derivative B Cancer Cell A->B C Upregulation of p53 B->C D Downregulation of Bcl-2 B->D E Activation of Caspase-9 C->E D->E F Apoptosis (Programmed Cell Death) E->F

Figure 2: Intrinsic apoptosis pathway induced by quinazolinedione derivatives.

Experimental Data:

Compound ClassCancer Cell LineIC₅₀ (µg/mL)Reference
Quinazolinidione-amide B3MCF-7 (Breast)9.1[5]
Quinazolinidione-amide B5MCF-7 (Breast)10.2[5]
2-chloroquinazoline deriv.VariousMicromolar range

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

  • Cell Plating: Seed cancer cells (e.g., MCF-7) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N1-ethyl quinazolinedione derivatives and incubate for 48-72 hours. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle).[5]

  • Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Air-dry the plates and solubilize the bound dye with 10 mM Tris base solution.

  • Measurement: Read the absorbance at 510 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is then calculated.[5]

Anti-inflammatory Activity

Several quinazolinone analogs have been shown to possess significant anti-inflammatory properties.[6]

Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX), which are key mediators in the synthesis of prostaglandins—hormone-like substances that play a crucial role in inflammation.[6]

Experimental Data:

Compound ClassDose (mg/kg)Edema Inhibition (%)Reference
Azetidinones (11-16)5024.6 - 27.3[6]
Thiazolidinones (17-22)5022.9 - 32.5[6]
QA-210082.75[7]
QA-610081.03[8]
3-naphtalene-substituted5019.69 - 59.61[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Grouping: Divide rats into groups: a control group, a standard group (e.g., Phenylbutazone or Ibuprofen), and test groups for each quinazolinone derivative.[6][9]

  • Compound Administration: Administer the vehicle (control), standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).[6]

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 0.5, 1, 2, and 4 hours) after the carrageenan injection.[7]

  • Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Anticonvulsant Activity

Quinazolinone derivatives have been extensively studied for their anticonvulsant properties, with many showing promising activity in preclinical models.[10][11]

Mechanism of Action: The anticonvulsant activity is often linked to the modulation of GABAergic transmission. These compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA, which helps to suppress seizure activity.[12]

G A N1-Ethyl Quinazolinone Derivative B GABA-A Receptor A->B D Enhanced Cl- ion influx B->D C GABA C->B E Neuronal Hyperpolarization D->E F Reduced Neuronal Excitability (Anticonvulsant Effect) E->F

Figure 3: Proposed mechanism for anticonvulsant activity via GABA-A receptor modulation.

Experimental Data:

Test ModelCompound Class/NumberActivity/ProtectionReference
MES Test1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a)Active, but ~10x less than phenytoin[13]
scPTZ TestCompound 7a (R1 = p-CH3-O-C6H4-)100% protection[12]
scPTZ TestCompound 8b (R1 = p-CN-C6H4-)100% protection[12]
scPTZ TestCompounds 8, 13, 19100% protection[14]

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ)-Induced Seizure Test

  • Animal Preparation: Use mice, and administer the test compounds intraperitoneally (i.p.) at various doses. Include a control group (vehicle) and a standard drug group (e.g., Diazepam or Phenobarbital).[12][14]

  • Seizure Induction: After a predetermined time (e.g., 30-60 minutes), administer a convulsant dose of pentylenetetrazole (PTZ) subcutaneously. The scPTZ model is effective for identifying drugs that protect against absence seizures.[10]

  • Observation: Observe the animals for a specific period (e.g., 30 minutes) for the onset of seizures (myoclonic jerks, clonic-tonic convulsions) and mortality.

  • Data Analysis: Record the latency to the first convulsion and the percentage of animals protected from seizures in each group. This helps determine the compound's ability to raise the seizure threshold.[12]

Antimicrobial Activity

The quinazoline scaffold is a key component in many compounds with potent antimicrobial activity.[1]

Mechanism of Action: The antibacterial and antifungal effects of quinazolinone derivatives can arise from their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication.[1]

Experimental Data:

Compound ClassTarget OrganismActivityReference
Acylhydrazone quinazolinesS. aureus, E. coli, A. nigerSignificant activity[4]
Fused quinazolinonesGram-negative bacteria, C. albicansGood bacteriostatic and fungistatic activity[15]
2-thienylquinazolin-4(3H)-oneGram-positive & Gram-negativeBroad-spectrum activity[2]

Experimental Protocol: Agar Disk Diffusion Method

  • Culture Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).[16]

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface. Also include a positive control (standard antibiotic like Neomycin) and a negative control (solvent).[16]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Structure-Activity Relationships (SAR)

The biological activity of quinazolinedione derivatives is highly dependent on the nature and position of substituents on the core structure.

Figure 4: Core structure of quinazoline-2,4-dione and key substituent positions.

  • Anticancer Activity: For kinase inhibitors, electron-donating groups like methoxy or ethoxy at the C6 and C7 positions often improve the binding affinity to the enzyme's active site.[17] The ethoxy series of compounds has shown higher inhibitory activity against tumor cells than the methoxy series.

  • Anticonvulsant Activity: The substituents at positions 2 and 3 are particularly critical for determining anticonvulsant potency and pharmacokinetics.[12] For instance, butyl substitution at the N3 position has been shown to have a significant effect on preventing seizure spread.[14]

  • Anti-inflammatory Activity: The introduction of thiazolidinone and azetidinone moieties at the C3 position has yielded derivatives with anti-inflammatory activity comparable to standard drugs.[9] Generally, thiazolidinone derivatives showed better activity than the corresponding azetidinones.[6]

Conclusion and Future Directions

N1-ethyl quinazolinedione derivatives represent a versatile and promising class of compounds with a rich pharmacological profile. Their demonstrated efficacy as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents provides a strong foundation for further drug development.

Future research should focus on:

  • Lead Optimization: Synthesizing new analogs with targeted modifications to enhance potency and selectivity for specific biological targets.

  • Mechanistic Studies: Conducting in-depth investigations to fully elucidate the molecular mechanisms underlying their diverse biological activities.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

  • In Vivo Efficacy: Progressing the most promising candidates to more advanced preclinical animal models to validate their therapeutic potential.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the N1-ethyl quinazolinedione scaffold.

References

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  • (2025). Synthesis, Anticancer Activity and Molecular Docking of Quinazolinedione derivatives. Journal of Chemical Health Risks.
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  • (n.d.). Design, synthesis, and biological activity of certain quinazolinedione derivatives as potent phosphodiestrase4 inhibitors.
  • Wang, G., et al. (2025). Design, Synthesis, and Structure–Activity Relationship of Novel Quinazolinone Derivatives.
  • (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research.
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  • (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
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Exploratory

A Technical Guide to 1-Ethylquinazoline-2,4(1H,3H)-dione Derivatives as Kinase Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazoline Scaffold in Modern Oncology The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points have allowed for the development of numerous compounds with significant pharmacological activities.[1][2] Within the realm of oncology, quinazoline derivatives have proven exceptionally fruitful, particularly as inhibitors of protein kinases.[3] Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.[3][5]

Several quinazoline-based kinase inhibitors, such as gefitinib, erlotinib, and afatinib, are now FDA-approved staples in the treatment of various cancers, primarily by targeting the Epidermal Growth Factor Receptor (EGFR).[4][6] These agents have validated the therapeutic potential of the quinazoline core. This guide focuses specifically on derivatives of the quinazoline-2,4(1H,3H)-dione (also known as quinazolinedione) structure, a subset that demonstrates a wide range of biological activities.[7] We will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and evaluation of derivatives built upon the 1-Ethylquinazoline-2,4(1H,3H)-dione core, providing a technical framework for researchers aiming to explore this promising class of kinase inhibitors.

Section 1: Synthesis of the Core Scaffold and its Derivatives

The synthetic accessibility of the quinazolinedione core is a key advantage for its use in drug discovery. The fundamental structure can be assembled through several established methods, with subsequent derivatization at the N1 and N3 positions allowing for the creation of diverse chemical libraries.

General Synthesis of Quinazoline-2,4(1H,3H)-diones

A common and efficient method for synthesizing the parent quinazoline-2,4(1H,3H)-dione scaffold begins with anthranilic acid (2-aminobenzoic acid).[7] The process involves a cyclization reaction, often with a source of carbonyl groups. Further alkylation or acylation at the nitrogen positions (N1 and N3) allows for the introduction of various substituents, such as the ethyl group at the N1 position.

G cluster_synthesis General Synthetic Workflow A Anthranilic Acid (Starting Material) C Quinazoline-2,4(1H,3H)-dione (Core Scaffold) A->C Cyclization B Cyclization Reagent (e.g., Urea, Phosgene derivatives) B->C Reactant E 1-Ethyl or 3-Ethyl Substituted Quinazolinedione Derivative C->E N-Alkylation / Acylation D Alkylating/Acylating Agent (e.g., Ethyl Iodide) D->E Reactant

Caption: General workflow for the synthesis of N-substituted quinazolinediones.

Detailed Protocol: Synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione

This protocol is based on established literature procedures for N-alkylation of the quinazolinedione core.[8] The rationale for this specific approach is its high yield and straightforward execution using common laboratory reagents.

Step-by-Step Methodology:

  • Preparation of the Core: Begin with commercially available or previously synthesized quinazoline-2,4(1H,3H)-dione.

  • Reaction Setup: In a round-bottom flask, dissolve quinazoline-2,4(1H,3H)-dione in a suitable polar aprotic solvent, such as dimethylformamide (DMF). The use of DMF is critical as it effectively solubilizes the starting material and facilitates the nucleophilic substitution reaction.

  • Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃), to the solution. The base deprotonates the nitrogen atom(s) of the quinazoline ring, forming a nucleophilic anion necessary for the subsequent alkylation step.

  • Alkylation: Slowly add ethyl iodide or ethyl bromide to the reaction mixture at room temperature. This is the key step where the ethyl group is introduced onto the nitrogen. The reaction typically proceeds to substitute at both N1 and N3 positions, but reaction conditions can be optimized to favor mono-substitution.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired 1-Ethylquinazoline-2,4(1H,3H)-dione isomer.[8]

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Section 2: Mechanism of Kinase Inhibition

The majority of quinazoline-based anticancer agents function as ATP-competitive inhibitors of protein kinases.[9] They are designed to mimic the adenosine portion of ATP, allowing them to bind with high affinity to the ATP-binding pocket in the kinase domain.

ATP-Competitive Inhibition

By occupying the ATP-binding site, these inhibitors prevent the kinase from binding its natural substrate, ATP. This blocks the transfer of a phosphate group to the target protein, thereby interrupting the downstream signaling cascade that promotes cancer cell growth and survival.[3] The quinazoline ring typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction is a key determinant of binding affinity.

G cluster_kinase Kinase ATP-Binding Site Kinase N-Lobe Hinge Region C-Lobe Substrate Substrate Protein Kinase:c->Substrate Binds Kinase:c->Substrate Binding Blocked ATP ATP ATP->Kinase:n Binds Inhibitor Quinazolinedione Derivative Inhibitor->Kinase:n Competitively Binds Phosphorylated Phosphorylated Substrate Substrate->Phosphorylated Phosphorylation (Signal ON)

Caption: ATP-competitive inhibition by a quinazolinedione derivative.

Key Signaling Pathways Targeted

Derivatives of the quinazolinedione scaffold have been shown to inhibit a range of critical oncogenic kinases, thereby disrupting major signaling pathways.

  • Receptor Tyrosine Kinases (RTKs): This class includes EGFR, VEGFR, and c-Met. Inhibition of these receptors blocks signals related to cell proliferation, angiogenesis (the formation of new blood vessels), and metastasis.[10]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a central regulator of cell survival, growth, and metabolism. Dual inhibitors that target both HDAC and PI3K have been developed from quinazoline scaffolds.[6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibition of CDKs, such as CDK2 or CDK9, can lead to cell cycle arrest and apoptosis.[11][12]

G cluster_pathway Oncogenic Signaling Pathways RTK RTK (EGFR, VEGFR, c-Met) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Pro Proliferation mTOR->Pro Cell Growth & Angiogenesis Surv Survival mTOR->Surv Cell Growth & Angiogenesis CDK CDK CC Cell Cycle CDK->CC Cell Cycle Progression Inhibitor Quinazolinedione Inhibitor Inhibitor->RTK Inhibitor->CDK

Caption: Inhibition of key oncogenic pathways by quinazolinedione derivatives.

Section 3: Structure-Activity Relationship (SAR) and Target Selectivity

The biological activity of 1-Ethylquinazoline-2,4(1H,3H)-dione derivatives is highly dependent on the nature and position of substituents. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Position 1 (N1): The ethyl group at the N1 position serves as a foundational element. Modifications here can influence steric interactions within the ATP pocket.

  • Position 3 (N3): This is a key position for introducing larger side chains designed to interact with specific residues outside the immediate hinge region, thereby enhancing potency and selectivity. For example, attaching phenylacetamide or other aromatic moieties at N3 has been explored to target c-Met and VEGFR-2.

  • Positions 6 and 7: The benzene ring of the quinazoline core is often substituted at positions 6 and 7. These positions project towards the solvent-exposed region of the ATP pocket. Introducing groups like methoxy or various aminoalkoxy chains can improve solubility and provide additional interactions, significantly impacting the inhibitory profile against kinases like EGFR.[9][13]

Section 4: Key Kinase Targets and Quantitative Data

The versatility of the quinazolinedione scaffold allows it to be adapted to target a wide range of kinases. The table below summarizes the inhibitory activity of various quinazoline-2,4(1H,3H)-dione derivatives against key oncogenic kinases, as reported in the literature.

Derivative Class / CompoundTarget Kinase(s)IC₅₀ (µM)Associated Cancer Type(s)Reference
3-Substituted Quinazolinediones (Cpd. 2c)c-Met / VEGFR-20.084 / 0.082Colorectal Cancer[10]
3-Substituted Quinazolinediones (Cpd. 4b)c-Met / VEGFR-20.063 / 0.035Colorectal Cancer[10]
3-Substituted Quinazolinediones (Cpd. 4e)c-Met / VEGFR-20.071 / 0.052Colorectal Cancer[10]
Quinazoline-Isatin Hybrid (Cpd. 6c)EGFR / VEGFR-20.083 / 0.076Liver, Breast, Cervical Cancer[5]
Quinazoline-Isatin Hybrid (Cpd. 6c)HER2 / CDK20.138 / 0.183Liver, Breast, Cervical Cancer[5]
Quinazoline-2,4-dione Analog (Cpd. 29)CDK90.589General Anticancer[11]
Quinazolinedione Derivatives (Cpd. 11)PARP-1 / PARP-2<0.003 / ~0.03Breast Cancer (Xenograft)[14]

Note: The table includes data for the broader class of quinazoline-2,4(1H,3H)-dione derivatives to illustrate the scaffold's potential, as specific data for 1-Ethyl derivatives is often embedded within larger studies.

Section 5: Experimental Protocols for Biological Evaluation

A rigorous and systematic evaluation process is essential to characterize the biological activity of newly synthesized compounds. This involves a tiered approach, starting with enzymatic assays and progressing to cell-based and potentially in vivo models.

G cluster_workflow Drug Discovery & Evaluation Workflow A Synthesis of Derivative Library B In Vitro Kinase Assay (e.g., HTRF) A->B Primary Screen C Determine IC₅₀ Values B->C D Cell-Based Proliferation Assay (e.g., MTT) C->D Hit Confirmation E Determine GI₅₀ Values D->E F Mechanism of Action Studies (Cell Cycle, Apoptosis) E->F Lead Characterization G Lead Optimization (SAR) F->G H In Vivo Studies (Xenograft Models) F->H Preclinical Candidate G->A Iterative Design

Caption: A typical workflow for the evaluation of novel kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for quantifying kinase activity and inhibition in a high-throughput format.[15]

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of the recombinant kinase enzyme, a solution of the specific substrate peptide (often biotinylated), and an ATP solution at a concentration close to its Km value for the kinase. The use of ATP at its Km is crucial for accurately determining the potency of competitive inhibitors.

  • Compound Plating: Serially dilute the test compound (e.g., a 1-Ethylquinazoline-2,4(1H,3H)-dione derivative) in DMSO and then dispense into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add the kinase enzyme and substrate to the wells and incubate briefly. Initiate the phosphorylation reaction by adding ATP. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the detection reagents: a europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665. The antibody specifically recognizes the phosphorylated substrate.

  • Signal Reading: After incubation, read the plate on an HTRF-compatible reader. If the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium and XL665 into close proximity and generating a FRET signal. The inhibitor prevents this, leading to a loss of signal.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[16]

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (GI₅₀).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight. The choice of cell line is critical; ideally, it should overexpress the target kinase.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: After incubation, dissolve the formazan crystals by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of growth inhibition relative to untreated control cells and plot against compound concentration to determine the GI₅₀ value.

Conclusion and Future Outlook

The 1-Ethylquinazoline-2,4(1H,3H)-dione scaffold is a promising platform for the development of novel kinase inhibitors. Its synthetic tractability and the proven success of the broader quinazoline class in oncology provide a strong foundation for future research.[1] Key opportunities lie in the design of derivatives with enhanced selectivity to minimize off-target effects or, conversely, the rational design of multi-targeted inhibitors to overcome drug resistance.[10] Strategies such as creating dual c-Met/VEGFR-2 or PI3K/HDAC inhibitors represent a sophisticated approach to tackling the complexity of cancer signaling networks.[6][10] As our understanding of kinase biology deepens, the continued exploration of this versatile scaffold is poised to deliver the next generation of targeted cancer therapies.

References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC. (n.d.).
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). Hilaris Publisher.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. (n.d.). Vascular and Endovascular Review.
  • Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7. (2025, June 24). PubMed.
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). SciPharm.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI.
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022, March 31). PMC.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025, October 14). MDPI.
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). Hilaris Publisher.
  • Synthesis of quinazoline‐2,4(1H,3H)‐dione derivatives. (n.d.).
  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. (n.d.). Royal Society of Chemistry.
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022, November 16). Frontiers.
  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. (2023, March 15). Taylor & Francis Online.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022, December 23). MDPI.
  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. (n.d.). Semantic Scholar.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023, April 3). MDPI.
  • Exploring new quinazolin-4(3H)

Sources

Foundational

The Strategic Importance of N1-Alkylation: A Deep Dive into the Structure-Activity Relationship of 1-Ethylquinazoline-2,4(1H,3H)-dione

An In-depth Technical Guide for Researchers and Drug Development Professionals The quinazoline-2,4(1H,3H)-dione core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinazoline-2,4(1H,3H)-dione core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of pharmacological activities.[1] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[1][2] The biological profile of these molecules is profoundly influenced by the nature and position of substituents on the quinazoline ring system. This guide focuses on a critical, yet specific, aspect of this scaffold's structure-activity relationship (SAR): the impact of the ethyl group at the N1 position, as exemplified by 1-Ethylquinazoline-2,4(1H,3H)-dione. Understanding the nuanced effects of this seemingly simple alkyl substituent is paramount for the rational design of next-generation therapeutics.

The Quinazoline-2,4(1H,3H)-dione Scaffold: A Versatile Pharmacophore

The versatility of the quinazoline-2,4(1H,3H)-dione core stems from several key features. Its bicyclic, heterocyclic structure provides a rigid framework for the precise spatial orientation of functional groups. The presence of two carbonyl groups and two nitrogen atoms offers multiple points for hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the N1 and N3 positions, along with the aromatic benzene ring, are amenable to a wide range of chemical modifications, allowing for the fine-tuning of a compound's physicochemical properties and biological activity.

The substituents at the N1 and N3 positions are particularly crucial in dictating the pharmacological profile of quinazolinedione derivatives.[3] Alterations at these sites can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity for its target protein.

The Role of the N1-Ethyl Group: A Subtle Driver of Activity

While extensive research has explored a variety of bulky and complex substituents at the N1 and N3 positions, the influence of a simple N1-ethyl group is a key area of investigation for understanding the fundamental SAR of this scaffold. The introduction of an ethyl group at the N1 position can modulate the compound's properties in several ways:

  • Increased Lipophilicity: The addition of the ethyl group enhances the lipophilicity of the molecule compared to its unsubstituted or N1-methyl counterparts. This can improve its ability to cross cell membranes and the blood-brain barrier, which is particularly relevant for compounds targeting the central nervous system (CNS), such as anticonvulsants.

  • Steric Effects: The ethyl group introduces a degree of steric bulk at the N1 position. This can influence the preferred conformation of the molecule and its ability to fit into the binding pocket of a target protein. In some cases, this steric hindrance may be beneficial, leading to a more selective interaction with the target.

  • Metabolic Stability: Alkylation at the N1 position can block potential sites of metabolism, potentially increasing the compound's in vivo half-life.

Structure-Activity Relationship Insights from Analog Studies

Direct and comprehensive SAR studies specifically focused on 1-Ethylquinazoline-2,4(1H,3H)-dione are limited in the public domain. However, by examining studies on related N1-substituted quinazolinediones, we can infer the likely impact of the N1-ethyl group.

For instance, in the development of PARP (Poly (ADP-ribose) polymerase) inhibitors, a critical class of anticancer agents, it has been observed that small alkyl or aromatic groups at the N1 position of the quinazoline-2,4-dione scaffold are generally better tolerated than bulky groups.[3] This suggests that an N1-ethyl group could be a favorable substituent for maintaining or enhancing PARP inhibitory activity.

Furthermore, in the context of anticonvulsant activity, modifications at the N1 and N3 positions are known to be critical. The lipophilicity introduced by an alkyl group at N1 can be a key determinant of a compound's ability to penetrate the CNS and exert its effects.

Experimental Workflows for SAR Exploration

To rigorously explore the SAR of 1-Ethylquinazoline-2,4(1H,3H)-dione, a systematic approach involving synthesis, purification, characterization, and biological evaluation is necessary.

Synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione and its Analogs

A common and effective method for the synthesis of N1-substituted quinazoline-2,4(1H,3H)-diones involves the alkylation of the parent quinazoline-2,4(1H,3H)-dione.

Step-by-Step Synthesis Protocol:

  • Preparation of Quinazoline-2,4(1H,3H)-dione: The parent scaffold can be synthesized from anthranilic acid.[1]

  • N1-Ethylation:

    • Dissolve quinazoline-2,4(1H,3H)-dione in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

    • Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the N1 nitrogen.

    • Add ethyl iodide or ethyl bromide dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter, wash with water, and dry the crude product.

  • Purification: The crude 1-Ethylquinazoline-2,4(1H,3H)-dione can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using modern analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

    • Mass Spectrometry (MS)

    • Infrared (IR) Spectroscopy

    • Elemental Analysis

To build a comprehensive SAR profile, a series of analogs should be synthesized, including:

  • The unsubstituted quinazoline-2,4(1H,3H)-dione (parent compound).

  • A series of N1-alkyl analogs (e.g., methyl, propyl, butyl) to assess the effect of alkyl chain length.

  • Analogs with substitutions at the N3 position and on the benzene ring to explore multipositional effects.

Visualizing the Synthetic and Evaluative Workflow

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials Anthranilic Acid Ethyl Halide synthesis N1-Ethylation Reaction Quinazoline-2,4(1H,3H)-dione formation Alkylation with Ethyl Halide start->synthesis Reaction purification Purification Recrystallization Column Chromatography synthesis->purification Crude Product characterization Characterization NMR, MS, IR Elemental Analysis purification->characterization Pure Compound bio_assays Biological Assays Anticancer (e.g., MTT) Antimicrobial (e.g., MIC) Anticonvulsant (e.g., MES) characterization->bio_assays Test Compound sar_analysis SAR Analysis Compare activity of analogs Identify key structural features bio_assays->sar_analysis Activity Data lead_optimization Lead Optimization Design of new, more potent analogs sar_analysis->lead_optimization Design Principles caption Figure 1: A generalized workflow for the synthesis and SAR evaluation of 1-Ethylquinazoline-2,4(1H,3H)-dione.

Caption: A generalized workflow for the synthesis and SAR evaluation of 1-Ethylquinazoline-2,4(1H,3H)-dione.

Biological Evaluation Protocols

The choice of biological assays will depend on the therapeutic area of interest. Given the known activities of the quinazolinedione scaffold, the following assays are recommended for an initial screening of 1-Ethylquinazoline-2,4(1H,3H)-dione and its analogs.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (including 1-Ethylquinazoline-2,4(1H,3H)-dione and its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Future Directions and Lead Optimization

The data generated from the systematic SAR studies of 1-Ethylquinazoline-2,4(1H,3H)-dione and its analogs will provide a solid foundation for the design of more potent and selective drug candidates. Future efforts should focus on:

  • Exploring a wider range of N1-substituents: Investigating the effects of branched alkyl chains, cyclic alkyl groups, and small aromatic moieties at the N1 position.

  • Multi-positional modifications: Combining optimal N1-substituents with various functional groups at the N3 position and on the benzene ring to explore synergistic effects.

  • Mechanism of action studies: Once potent compounds are identified, elucidating their specific molecular targets and mechanisms of action will be crucial for their further development.

  • In vivo evaluation: Promising candidates should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles in animal models.

By systematically dissecting the role of the N1-ethyl group, researchers can gain a deeper understanding of the SAR of the quinazoline-2,4(1H,3H)-dione scaffold and accelerate the discovery of novel therapeutics for a range of diseases.

References

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2009). Substituted quinazolines, part 3: Synthesis, in vitro anti-tumor activity and in vivo evaluation of a new 4(3H)-quinazolinone analog. European Journal of Medicinal Chemistry, 44(6), 2379-2391.
  • Hassan, A., & Hassan, M. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2179831. [Link]

  • Kerns, R. J., & Rybak, M. J. (2015). Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. Iowa Research Online. [Link]

  • Chen, Y., et al. (2022). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. RSC Medicinal Chemistry, 13(1), 104-112. [Link]

  • Zayed, M. F., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(3), 693. [Link]

  • El-Naggar, M., et al. (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Frontiers in Chemistry, 8, 469. [Link]

  • Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Greenwood, T. D. (1990). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 33(1), 161-166. [Link]

  • Yao, H., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(16), 2919-2933. [Link]

  • Ibrahim, A. O. A., et al. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances, 14(25), 17897-17913. [Link]

  • Al-Ghorbani, M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3045. [Link]

  • El-Sayed, M. A., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and. Molecules, 22(2), 195. [Link]

  • Ding, L., et al. (2014). Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(10), 3034-3042. [Link]

  • Kuran, B., et al. (2012). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 69(1), 145-148.
  • El-Kashef, H. A., et al. (2001). Synthesis and Anticonvulsant Activity of Some New 4-Oxo-3H-quinazoline Analogs. Archiv der Pharmazie, 334(8-9), 263-269.
  • Davood, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Advanced Pharmaceutical Bulletin, 2(1), 101-106. [Link]

  • Kumar, A., et al. (2013). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(2), 353-358. [Link]

Sources

Exploratory

1-Ethylquinazoline-2,4(1H,3H)-dione: A Technical Guide to its Potential as a Novel Antibacterial Agent

Foreword: The Imperative for Novel Antibacterial Scaffolds The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and sustained effort in the dis...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and sustained effort in the discovery and development of new antibacterial agents.[1] The relentless evolution of resistance mechanisms in pathogenic bacteria has rendered many first-line antibiotics ineffective, creating a critical need for therapeutics with novel mechanisms of action and chemical scaffolds.[2] In this context, heterocyclic compounds have historically been a rich source of pharmacologically active molecules.[3] Among these, the quinazoline and quinazolinone frameworks have garnered significant attention due to their diverse and potent biological activities.[2][4] This guide focuses on the foundational molecule, 1-Ethylquinazoline-2,4(1H,3H)-dione, as a potential starting point for a new class of antibacterial agents. We will explore its synthesis, postulated mechanism of action, a rigorous framework for its evaluation, and its potential as a lead compound for further drug development.

Section 1: Synthesis and Characterization of 1-Ethylquinazoline-2,4(1H,3H)-dione

The strategic synthesis of the title compound is paramount to ensure a high-purity starting material for biological evaluation. A common and effective method for the N-alkylation of the quinazoline-2,4(1H,3H)-dione core is a nucleophilic substitution reaction.

Rationale for Synthetic Route

The chosen synthetic pathway involves the N-alkylation of the commercially available quinazoline-2,4(1H,3H)-dione. This approach is favored due to its simplicity, relatively high yield, and the ready availability of the starting materials. The use of a suitable base is crucial to deprotonate the nitrogen atom of the quinazoline-2,4(1H,3H)-dione, thereby activating it for nucleophilic attack on the ethylating agent.

Detailed Synthesis Protocol

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Ethyl iodide

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the corresponding salt.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form, which is then collected by vacuum filtration and washed with deionized water.

  • The crude product is purified by recrystallization from an ethyl acetate/hexane solvent system to yield 1-Ethylquinazoline-2,4(1H,3H)-dione as a white solid.[5]

Characterization

The identity and purity of the synthesized 1-Ethylquinazoline-2,4(1H,3H)-dione must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the ethyl group and the integrity of the quinazolinedione scaffold.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the compound, further confirming its molecular formula.[5]

  • Melting Point: The melting point of the purified compound should be determined and compared to literature values.[5]

Section 2: Postulated Antibacterial Mechanism of Action

While the specific antibacterial target of 1-Ethylquinazoline-2,4(1H,3H)-dione has not been empirically determined, extensive research on its derivatives provides a strong basis for a plausible mechanism of action. Numerous studies have identified the bacterial DNA gyrase and topoisomerase IV as the primary targets for quinazolinedione-based compounds.[6][7][8] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated and attractive targets for antibacterial drugs.

The proposed mechanism involves the inhibition of these type II topoisomerases, leading to a disruption of DNA supercoiling and ultimately, bacterial cell death. The quinazolinedione scaffold is believed to mimic the binding of the natural substrate (DNA) to the enzyme, thereby blocking its catalytic activity.

Postulated Mechanism of Action cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Topoisomerases DNA Gyrase & Topoisomerase IV DNA_Replication->Topoisomerases requires Cell_Death Bacterial Cell Death Topoisomerases->Cell_Death inhibition leads to Compound 1-Ethylquinazoline- 2,4(1H,3H)-dione Compound->Topoisomerases inhibits

Caption: Postulated inhibition of bacterial DNA gyrase and topoisomerase IV.

Section 3: A Framework for In Vitro Antibacterial Activity Evaluation

A systematic and rigorous evaluation of the antibacterial activity of 1-Ethylquinazoline-2,4(1H,3H)-dione is essential. The following experimental workflow provides a comprehensive approach to determine its spectrum of activity and potency.

Antibacterial_Testing_Workflow Start Synthesized Compound Disk_Diffusion Disk Diffusion Assay (Qualitative Screening) Start->Disk_Diffusion MIC Broth Microdilution (MIC Determination - Quantitative) Disk_Diffusion->MIC for active compounds MBC MBC Determination (Bactericidal vs. Bacteriostatic) MIC->MBC to determine killing activity Results Activity Spectrum & Potency MBC->Results

Caption: Experimental workflow for antibacterial susceptibility testing.

Selection of Bacterial Strains

A representative panel of clinically relevant bacterial strains should be used to assess the spectrum of activity. This panel should include both Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant strains.

Table 1: Panel of Bacterial Strains for Susceptibility Testing

Gram StainSpeciesStrain (Example)Relevance
Gram-positive Staphylococcus aureusATCC 29213Common cause of skin and soft tissue infections
Staphylococcus aureus (MRSA)ATCC 43300Methicillin-resistant strain of high clinical concern
Enterococcus faecalisATCC 29212Opportunistic pathogen, often multidrug-resistant
Gram-negative Escherichia coliATCC 25922Common cause of urinary tract and gastrointestinal infections
Pseudomonas aeruginosaATCC 27853Opportunistic pathogen, known for intrinsic resistance
Klebsiella pneumoniaeATCC 700603Can cause pneumonia and bloodstream infections
Kirby-Bauer Disk Diffusion Assay (Qualitative Screening)

This initial screening method provides a qualitative assessment of the compound's antibacterial activity.[9]

Protocol:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[9]

  • Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Impregnate sterile paper disks with a known concentration of 1-Ethylquinazoline-2,4(1H,3H)-dione.

  • Place the impregnated disks onto the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disk. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.[10]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11] The broth microdilution method is a quantitative and reproducible technique.

Protocol:

  • Prepare a serial two-fold dilution of 1-Ethylquinazoline-2,4(1H,3H)-dione in Mueller-Hinton broth in a 96-well microtiter plate.

  • Prepare a standardized bacterial inoculum and add it to each well.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

Table 2: Hypothetical MIC Data for 1-Ethylquinazoline-2,4(1H,3H)-dione

Bacterial StrainMIC (µg/mL)
S. aureus ATCC 2921316
S. aureus (MRSA) ATCC 4330032
E. faecalis ATCC 2921264
E. coli ATCC 2592232
P. aeruginosa ATCC 27853>128
K. pneumoniae ATCC 70060364
Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Protocol:

  • Following MIC determination, take an aliquot from the wells that show no visible growth.

  • Plate these aliquots onto fresh Mueller-Hinton agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[13]

Section 4: In Vitro Cytotoxicity Assessment

Prior to any consideration for in vivo studies, the in vitro cytotoxicity of 1-Ethylquinazoline-2,4(1H,3H)-dione against mammalian cells must be evaluated to assess its potential for host toxicity.

Cytotoxicity_Testing_Workflow Start Synthesized Compound Cell_Culture Mammalian Cell Lines (e.g., Vero, HEK293) Start->Cell_Culture MTT_Assay MTT Assay (Metabolic Activity/Viability) Cell_Culture->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Cell_Culture->LDH_Assay Results Cytotoxicity Profile (IC50) MTT_Assay->Results LDH_Assay->Results

Caption: Workflow for in vitro cytotoxicity assessment.

Selection of Mammalian Cell Lines

Standard, well-characterized mammalian cell lines should be used for cytotoxicity testing. For example, Vero (monkey kidney epithelial) cells or HEK293 (human embryonic kidney) cells are commonly employed.[14]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Protocol:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 1-Ethylquinazoline-2,4(1H,3H)-dione for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity due to compromised cell membrane integrity.[13][15]

Protocol:

  • Culture and treat cells with the compound as described for the MTT assay.

  • Collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available kit.

  • Increased LDH activity in the supernatant corresponds to increased cell death.

Table 3: Hypothetical Cytotoxicity Data

Cell LineAssayIC50 (µM)
VeroMTT>100
HEK293MTT>100
VeroLDH>100
HEK293LDH>100

Section 5: Structure-Activity Relationship (SAR) and Future Directions

The evaluation of 1-Ethylquinazoline-2,4(1H,3H)-dione provides a crucial baseline for understanding the antibacterial potential of this fundamental scaffold. The presence of the ethyl group at the N-1 position may influence the compound's lipophilicity and its interaction with the target enzyme.

Future research should focus on systematic modifications of the quinazolinedione core to enhance antibacterial potency and spectrum. Key areas for exploration include:

  • Substitution at the N-3 position: Introducing various alkyl and aryl groups at the N-3 position could significantly impact activity.

  • Substitution on the benzene ring: The addition of electron-withdrawing or electron-donating groups to the aromatic ring could modulate the electronic properties of the molecule and its binding affinity.

  • Hybridization with other pharmacophores: Covalent linkage of the quinazolinedione scaffold with other known antibacterial moieties could lead to synergistic effects and novel mechanisms of action.[1]

Conclusion

1-Ethylquinazoline-2,4(1H,3H)-dione represents a promising, yet underexplored, starting point for the development of a new class of antibacterial agents. Its straightforward synthesis and the established antibacterial potential of the broader quinazolinedione family make it an attractive candidate for further investigation. The comprehensive in vitro evaluation framework detailed in this guide provides a robust pathway to thoroughly characterize its antibacterial activity and cytotoxic profile. The insights gained from these studies will be invaluable in guiding the rational design and synthesis of more potent and selective quinazolinedione-based antibiotics, contributing to the critical fight against antimicrobial resistance.

References

  • Al-Deeb, O. A., Al-Salahi, R., El-Gamal, K. M., & El-Gazzar, M. G. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Khan, D. D., & Singh, D. V. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Diagnostics, 9(2), 49. [Link]

  • Paiva, A. D., de Oliveira, M. D., de Oliveira, T. C., de A. F. Junior, J., & de S. E. Castro, T. (2012). In vitro toxicity assays. ResearchGate. [Link]

  • Al-Deeb, O. A., Al-Salahi, R., El-Gamal, K. M., & El-Gazzar, M. G. (2022). (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]

  • Al-Suaily, A. K., Al-Salahi, R., Al-Ostath, A. I., Al-Ansi, A. M., Marzouk, M., & Al-Deeb, O. A. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5099. [Link]

  • Sahu, S., & Singh, R. P. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20753. [Link]

  • Reddy, T. R., & Li, G. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9286-9295. [Link]

  • Al-Suaily, A. K., Al-Salahi, R., Marzouk, M., & Al-Deeb, O. A. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances, 14(25), 17894-17909. [Link]

  • Al-Salahi, R., Al-Suaily, A. K., & Al-Deeb, O. A. (2021). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Current Organic Chemistry, 25(20), 2348-2364. [Link]

  • Alagarsamy, V., & Giridhar, R. (2019). Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Frontiers in Chemistry, 7, 14. [Link]

  • Zhang, Y., et al. (2025). Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents. Journal of Medicinal Chemistry, 68(1), 351-368. [Link]

  • Al-Deeb, O. A., Al-Salahi, R., El-Gamal, K. M., & El-Gazzar, M. G. (2022). Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853. [Link]

  • Al-Salahi, R., Al-Suaily, A. K., & Al-Deeb, O. A. (2021). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. PubMed. [Link]

  • Bionda, N., & Fleeman, R. (2025). Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria. Molecules, 30(10), 2469. [Link]

  • Li, Y., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum, 9(3), e01235-21. [Link]

  • Gökçe, M., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry, 29(2), 211-220. [Link]

  • Al-Suaily, A. K., Al-Salahi, R., Marzouk, M., & Al-Deeb, O. A. (2020). Synthesis, Characterization, Antibacterial Activity, and Computer-Aided Design of Novel Quinazolin-2,4-dione Derivatives as Potential Inhibitors Against Vibrio cholerae. Drug Design, Development and Therapy, 14, 141-152. [Link]

  • Li, J., et al. (2009). A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. Organic Letters, 11(6), 1193-1196. [Link]

  • El-Sayed, N. N. E., & El-Baih, F. E. M. (2018). Synthesis of quinazoline-2,4(1H,3H)-dione. ResearchGate. [Link]

  • Zhang, Y., & Chen, B. (2020). Process for the preparation of 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones. U.S.
  • Al-Suaily, A. K., Al-Salahi, R., Marzouk, M., & Al-Deeb, O. A. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances, 14(25), 17894-17909. [Link]

  • Al-Suaily, A. K., Al-Salahi, R., Marzouk, M., & Al-Deeb, O. A. (2020). (PDF) Synthesis, Characterization, Antibacterial Activity, and Computer-Aided Design of Novel Quinazolin-2,4-dione Derivatives as Potential Inhibitors Against Vibrio cholerae. ResearchGate. [Link]

Sources

Foundational

The Quinazoline-2,4(1H,3H)-dione Scaffold: A Foundation for Anticancer Drug Discovery

An In-depth Technical Guide to the Anticancer Potential of the 1-Ethylquinazoline-2,4(1H,3H)-dione Scaffold Abstract: The quinazoline core is a well-established "privileged structure" in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Anticancer Potential of the 1-Ethylquinazoline-2,4(1H,3H)-dione Scaffold

Abstract: The quinazoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its oxidized derivative, quinazoline-2,4(1H,3H)-dione, serves as a versatile scaffold for the development of novel compounds with a broad spectrum of pharmacological activities, most notably in oncology.[1][2] This guide focuses on the anticancer properties of this scaffold, using 1-Ethylquinazoline-2,4(1H,3H)-dione as a representative molecule. We will explore the key mechanisms of action, established synthesis and evaluation protocols, and the critical structure-activity relationships that drive the design of potent and selective anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical class.

The fused benzene and pyrimidine rings of the quinazolinone structure provide a unique and adaptable framework for interacting with various biological targets.[3] This structural rigidity, combined with the potential for diverse substitutions, allows for fine-tuning of the molecule's physicochemical properties and biological activity.[2] Specifically, the quinazoline-2,4(1H,3H)-dione scaffold has been investigated for its efficacy against a wide range of cancers, including colorectal, breast, lung, and prostate cancer.[1] The ethyl group at the N1 position of our model compound, 1-Ethylquinazoline-2,4(1H,3H)-dione, represents a common substitution point explored in structure-activity relationship (SAR) studies to enhance potency and selectivity.

Key Mechanisms of Antitumor Action

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold exert their anticancer effects by modulating multiple, critical cellular pathways. The primary mechanisms identified involve the inhibition of key enzymes that drive tumor growth, proliferation, and survival.

Dual Inhibition of Receptor Tyrosine Kinases: c-Met and VEGFR-2

A prominent strategy in modern oncology is the dual targeting of the c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) tyrosine kinases.[4] Overexpression or mutation of c-Met is linked to poor prognosis and tumorigenesis, while VEGFR-2 is a fundamental regulator of tumor angiogenesis.[4][5] Several 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been designed as potent dual inhibitors, demonstrating a powerful method to combat therapeutic resistance.[4][5] The inhibition of these pathways disrupts downstream signaling, leading to reduced cell proliferation, migration, and angiogenesis.[6]

G cluster_ligands Growth Factors cluster_receptors Receptors cluster_pathways Downstream Signaling HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Proliferation Cell Proliferation & Survival cMet->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Inhibitor Quinazoline-2,4(1H,3H)-dione Derivatives Inhibitor->cMet Inhibit Inhibitor->VEGFR2 Inhibit

Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.
Targeting DNA Repair: PARP-1/2 Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair.[7] Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA mutations) leads to synthetic lethality. Novel quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent PARP-1/2 inhibitors. These compounds have shown strong cytotoxicity as single agents and can significantly potentiate the effects of DNA-damaging chemotherapies like temozolomide (TMZ).[7]

Modulation of Other Oncogenic Pathways

The versatility of the quinazoline-2,4(1H,3H)-dione scaffold allows it to interact with a range of other targets implicated in cancer progression.[6]

  • Wnt Signaling: This pathway is crucial for cell fate and proliferation, and its aberrant activation is common in cancers like colorectal cancer. Derivatives have been shown to modulate Wnt signaling.[1][6]

  • STAT3 & FOXO3a: A naturally occurring quinazoline-2,4(1H,3H)-dione was identified as an effective agent against hepatocellular carcinoma (HCC) by targeting the STAT3 and FOXO3a signaling pathways, which are key molecular drivers of HCC.

  • Histone Deacetylase 6 (HDAC6): Certain hydroxamic acid-based quinazolin-2,4-dione derivatives have been developed as selective and potent competitive inhibitors of HDAC6, an important epigenetic target in cancer therapy.[8]

General Synthesis and Characterization Workflow

The synthesis of N-substituted quinazoline-2,4(1H,3H)-dione derivatives is typically achieved through a multi-step process that is amenable to creating diverse chemical libraries for screening.

G A Starting Material (e.g., Anthranilic Acid Derivative) B Step 1: Cyclization (e.g., with Urea or Phosgene equivalent) A->B C Intermediate: Quinazoline-2,4(1H,3H)-dione Core B->C D Step 2: N-Alkylation/Arylation (e.g., with Ethyl Iodide for N1-sub) (e.g., with Chloroacetyl Chloride for N3-sub) C->D E Intermediate: N-Substituted Core D->E F Step 3 (Optional): Further Modification / Coupling (e.g., Amide coupling with amines) E->F G Final Product: 1-Ethyl-3-substituted- quinazoline-2,4(1H,3H)-dione E->G F->G

Caption: General synthetic workflow for quinazoline-2,4(1H,3H)-diones.
Exemplary Synthesis Protocol for N3-Substituted Derivatives

The following protocol outlines a common method for synthesizing 3-substituted quinazoline-2,4(1H,3H)-dione derivatives, which can be adapted for various substitutions.[9]

Step 1: Synthesis of 3-(2-chloroacetyl)quinazoline-2,4(1H,3H)-dione

  • Suspend quinazoline-2,4(1H,3H)-dione (1.0 eq) in a suitable solvent such as dioxane.

  • Add chloroacetyl chloride (1.2 eq) dropwise to the suspension at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to yield the intermediate.

Step 2: Synthesis of the Final Amide/Amine Derivatives

  • Dissolve the chloroacetyl intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) and a catalytic amount of potassium iodide (KI).

  • Add the desired amine (e.g., morpholine, piperidine) (1.2 eq) to the mixture.

  • Stir the reaction at 80-90°C for 8-12 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction, pour it into water, and collect the precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, benzene) to obtain the final compound.[9]

Causality Behind Choices:

  • Dioxane/DMF: These solvents are chosen for their high boiling points and ability to dissolve the reactants.

  • K₂CO₃: Acts as a base to deprotonate the amine and facilitate the nucleophilic substitution reaction.

  • KI: Catalyzes the reaction by in-situ formation of the more reactive iodoacetyl intermediate.

Preclinical Evaluation Workflow

A systematic approach is required to validate the anticancer potential of newly synthesized compounds.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay is a foundational step to determine the concentration at which a compound inhibits cancer cell growth by 50% (GI₅₀ or IC₅₀).

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116, MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well.[10] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1-Ethylquinazoline-2,4(1H,3H)-dione derivatives) in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value using non-linear regression analysis.

Enzyme Inhibition Assays

To confirm the mechanism of action, direct enzymatic assays are performed. For example, for c-Met/VEGFR-2 inhibitors:

Protocol Outline:

  • Utilize a commercially available kinase assay kit (e.g., LanthaScreen™, Z'-LYTE™).

  • Incubate the recombinant human c-Met or VEGFR-2 kinase with a fluorescently labeled peptide substrate and ATP.

  • Add serial dilutions of the test compound.

  • After incubation, measure the degree of substrate phosphorylation via fluorescence resonance energy transfer (FRET) or other detection methods.

  • Calculate the percent inhibition relative to a control (e.g., Cabozantinib) and determine the IC₅₀ value.[5]

Data Summary and Structure-Activity Relationships (SAR)

While specific data for 1-Ethylquinazoline-2,4(1H,3H)-dione is limited, extensive research on its derivatives provides critical insights into the scaffold's potential. Analysis of various substitutions reveals key SAR trends that guide rational drug design.[1]

Key SAR Insights:

  • N1 and N3 Positions: Substitutions at these positions are critical for activity. Small alkyl groups (like ethyl at N1) or benzyl groups are often explored.[10][11] The N3 position is frequently used to introduce larger side chains that can interact with specific pockets in the target enzyme, such as those designed to target the active site of c-Met or PARP.[4][7]

  • Benzene Ring: Modifications on the fused benzene ring, such as the introduction of methoxy or halogen groups at positions 6 and 7, can modulate activity and pharmacokinetic properties.[12][13]

The following table summarizes the cytotoxic and enzymatic inhibitory activities of various reported quinazoline-2,4(1H,3H)-dione derivatives, illustrating the scaffold's potency.

Compound Class/DerivativeTarget(s)Cell Line / EnzymeIC₅₀ / GI₅₀ (µM)Reference
1-Benzyl-3-substituted dionesVEGFR-2HCT-1165.47 - 6.87[10]
1-Benzyl-3-substituted dionesVEGFR-2MCF-75.27 - 7.26[10]
3-Amino pyrrolidine diones (Cpd 11)PARP-1/2MX-1 Cells3.02
3-Substituted diones (Cpd 4b)c-Met / VEGFR-2HCT-1160.007[4][5]
3-Substituted diones (Cpd 4e)c-Met / VEGFR-2HCT-1160.025[4][5]
3-Substituted diones (Cpd 2c)c-Met Enzyme-0.084[4][5]
3-Substituted diones (Cpd 4b)VEGFR-2 Enzyme-0.052[4][5]
6,7-disubstituted-3-piperazinyl dionesCytotoxicityHUH-72.5[12]

Note: The table presents data for various derivatives of the core scaffold to demonstrate its potential. Data for the specific compound 1-Ethylquinazoline-2,4(1H,3H)-dione is not specified in the cited literature.

Conclusion and Future Directions

The quinazoline-2,4(1H,3H)-dione scaffold is a highly validated and promising platform for the discovery of novel anticancer agents. Its chemical tractability and ability to target multiple key oncogenic pathways, including receptor tyrosine kinases and DNA repair mechanisms, underscore its importance. While 1-Ethylquinazoline-2,4(1H,3H)-dione serves as a simple model, the true potential lies in its strategic derivatization, guided by SAR principles.

Future research should focus on synthesizing and evaluating novel derivatives of this scaffold, including those with an ethyl substitution at the N1 position, to explore their potential as single-agent or combination therapies. A deeper investigation into their broader impact on various cancer-related signaling pathways is warranted to fully elucidate their therapeutic utility and develop next-generation targeted cancer treatments.[1]

References

Click to expand
  • Perumal, E., et al. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review.
  • Unknown Author. (n.d.). Proposed mechanism of action of quinazoline-2,4(1H,3H)-dione...
  • Unknown Author. (n.d.).
  • Unknown Author. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. MDPI.
  • Unknown Author. (n.d.). EMAN RESEARCH PUBLISHING |Full Text|Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. EMAN RESEARCH PUBLISHING.
  • Zhou, J., et al. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry.
  • Unknown Author. (n.d.). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - Semantic Scholar. Semantic Scholar.
  • Unknown Author. (2016, January 1). A Series of 2,4(1H,3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Bentham Science Publishers.
  • Unknown Author. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry.
  • Boshta, N. M., et al. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.
  • Unknown Author. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Unknown Author. (2020, August 15). Design, synthesis, molecular docking, and anticancer evaluations of 1-benzylquinazoline-2,4(1H,3H)-dione bearing different moieties as VEGFR-2 inhibitors. PubMed.
  • Unknown Author. (2023, July 3). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - MDPI. MDPI.
  • Unknown Author. (2018, May 25). Design, synthesis and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential chitin synthase inhibitors. PubMed.
  • Unknown Author. (2023, March 15). Full article: Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Taylor & Francis.
  • Unknown Author. (n.d.). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl)
  • Unknown Author. (2023, March 15). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC. PMC.

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Exploratory

A Technical Guide to the Anti-inflammatory Potential of 1-Ethylquinazoline-2,4(1H,3H)-dione: A Novel Investigational Compound

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including significant anti-inflammatory properties.[1][2][3][4][5][6] This technical guide outlines a comprehensive strategy for the investigation of 1-Ethylquinazoline-2,4(1H,3H)-dione, a specific analog, as a potential novel anti-inflammatory agent. While direct studies on this compound are not yet prevalent in the public domain, the well-documented anti-inflammatory potential of structurally related compounds provides a strong rationale for its evaluation.[1][7][8][9] This document provides a detailed roadmap for its synthesis, in vitro screening, in vivo efficacy testing, and preliminary mechanistic studies, designed to rigorously assess its therapeutic potential.

Introduction: The Rationale for Investigating 1-Ethylquinazoline-2,4(1H,3H)-dione

Inflammation is a fundamental biological process that, when dysregulated, contributes to a multitude of chronic diseases. The search for novel, effective, and safe anti-inflammatory agents is a perpetual endeavor in pharmaceutical research. The quinazoline-2,4(1H,3H)-dione core has emerged as a promising template for the design of such agents.[5] Derivatives of this scaffold have been reported to exhibit potent anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory mediators like cyclooxygenase (COX) and the modulation of pro-inflammatory cytokine production.[9]

The introduction of an ethyl group at the N1 position of the quinazoline-2,4(1H,3H)-dione core, to form 1-Ethylquinazoline-2,4(1H,3H)-dione, presents an intriguing chemical modification. This substitution can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic profile and biological activity. This guide provides a systematic approach to explore the hypothesis that 1-Ethylquinazoline-2,4(1H,3H)-dione possesses anti-inflammatory properties worthy of further investigation.

Synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione

The synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione can be achieved through established synthetic routes for N-substituted quinazolinediones.[10][11][12] A plausible and efficient one-pot synthesis method is outlined below.

Protocol 2.1: One-Pot Synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione

This protocol is adapted from a general method for the synthesis of quinazoline-2,4-dione derivatives.[11]

Materials:

  • Isatoic anhydride

  • Ethylamine

  • Triphosgene

  • Anhydrous base (e.g., triethylamine or potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile or dimethylformamide)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve isatoic anhydride in the anhydrous solvent.

  • Slowly add a solution of ethylamine in the same solvent to the reaction mixture at room temperature. Stir for 1-2 hours.

  • In a separate flask, prepare a solution of triphosgene in the anhydrous solvent.

  • Cool the reaction mixture containing the isatoic anhydride and ethylamine product to 0°C in an ice bath.

  • Slowly add the triphosgene solution to the cooled reaction mixture, followed by the dropwise addition of the anhydrous base.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 1-Ethylquinazoline-2,4(1H,3H)-dione.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10]

In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach to in vitro screening is recommended to efficiently assess the anti-inflammatory potential of 1-Ethylquinazoline-2,4(1H,3H)-dione.

3.1. Preliminary Screening Assays

These assays provide a rapid assessment of general anti-inflammatory properties.

Protocol 3.1.1: Inhibition of Protein Denaturation

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit thermally induced protein denaturation.

Procedure:

  • Prepare a solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS).

  • Incubate the BSA solution with various concentrations of 1-Ethylquinazoline-2,4(1H,3H)-dione and a positive control (e.g., diclofenac sodium) for 20 minutes at room temperature.

  • Induce denaturation by heating the samples at 72°C for 5 minutes.

  • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Protocol 3.1.2: Red Blood Cell (RBC) Membrane Stabilization

Principle: The RBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a compound suggests its ability to inhibit the release of inflammatory mediators from lysosomes.

Procedure:

  • Prepare a suspension of fresh human red blood cells in isotonic buffer.

  • Incubate the RBC suspension with various concentrations of 1-Ethylquinazoline-2,4(1H,3H)-dione and a positive control for 30 minutes at 56°C.

  • Centrifuge the samples and measure the absorbance of the supernatant at 560 nm to quantify hemoglobin release.

  • Calculate the percentage of membrane stabilization.

3.2. Cell-Based Assays for Mechanistic Insights

These assays provide more specific information on the compound's potential mechanism of action.

Protocol 3.2.1: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

Principle: Overproduction of nitric oxide (NO) by activated macrophages is a hallmark of inflammation. This assay measures the ability of the compound to inhibit NO production in LPS-stimulated macrophage cell lines (e.g., RAW 264.7).[13]

Procedure:

  • Culture RAW 264.7 macrophages in a 96-well plate.

  • Pre-treat the cells with various concentrations of 1-Ethylquinazoline-2,4(1H,3H)-dione for 1 hour.

  • Stimulate the cells with LPS for 24 hours.

  • Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Determine cell viability using an MTT assay to rule out cytotoxicity.

  • Calculate the percentage inhibition of NO production.

Protocol 3.2.2: Measurement of Pro-inflammatory Cytokine Production

Principle: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β play a crucial role in the inflammatory cascade. This assay quantifies the effect of the compound on the production of these cytokines in stimulated immune cells.

Procedure:

  • Use a suitable cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) and stimulate with LPS or another appropriate stimulus.

  • Treat the cells with various concentrations of 1-Ethylquinazoline-2,4(1H,3H)-dione.

  • After an appropriate incubation period, collect the cell culture supernatant.

  • Measure the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

  • Normalize cytokine levels to total protein content or cell number.

Protocol 3.2.3: Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay

Principle: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. This assay determines if 1-Ethylquinazoline-2,4(1H,3H)-dione can inhibit the activity of COX-1 and/or COX-2.

Procedure:

  • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

  • Incubate the respective enzymes with arachidonic acid (the substrate) in the presence of various concentrations of 1-Ethylquinazoline-2,4(1H,3H)-dione.

  • Measure the production of prostaglandin H2 (PGH2) or other downstream products according to the kit manufacturer's instructions.

  • Calculate the IC₅₀ values for both enzymes to determine the compound's potency and selectivity.

Data Presentation: In Vitro Screening

AssayEndpointExpected Outcome for Active Compound
Protein Denaturation% InhibitionDose-dependent increase
RBC Membrane Stabilization% StabilizationDose-dependent increase
NO ProductionIC₅₀ (µM)Low micromolar or sub-micromolar
Cytokine Production (TNF-α, IL-6, IL-1β)IC₅₀ (µM)Dose-dependent inhibition
COX-1/COX-2 InhibitionIC₅₀ (µM)Potent inhibition of one or both isoforms

In Vivo Evaluation of Anti-inflammatory Efficacy

Promising results from in vitro studies warrant further investigation in established animal models of inflammation.[14][15][16][17]

4.1. Acute Inflammation Model

Protocol 4.1.1: Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used and well-characterized model of acute inflammation. The increase in paw volume after carrageenan injection is a measure of edema, which can be suppressed by anti-inflammatory agents.[18][19]

Procedure:

  • Acclimatize male Wistar rats for at least one week.

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Administer 1-Ethylquinazoline-2,4(1H,3H)-dione orally or intraperitoneally at various doses. Administer a positive control (e.g., indomethacin) and a vehicle control to separate groups.

  • After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

4.2. Chronic Inflammation Model

Protocol 4.2.1: Cotton Pellet-Induced Granuloma in Rats

Principle: This model mimics the proliferative phase of chronic inflammation, where there is the formation of granulomatous tissue. The dry weight of the cotton pellet after a certain period is an indicator of granuloma formation.

Procedure:

  • Anesthetize male Wistar rats and implant sterile cotton pellets subcutaneously in the axilla region.

  • Administer 1-Ethylquinazoline-2,4(1H,3H)-dione and a positive control (e.g., indomethacin) daily for 7 days.

  • On the 8th day, euthanize the rats and carefully dissect the cotton pellets along with the granulomatous tissue.

  • Dry the pellets in an oven at 60°C until a constant weight is achieved.

  • Calculate the percentage inhibition of granuloma formation for each treatment group compared to the vehicle control group.

Data Presentation: In Vivo Efficacy

ModelParameterDose (mg/kg)% Inhibition
Carrageenan-Induced Paw EdemaPaw Volume
Cotton Pellet-Induced GranulomaGranuloma Weight

Proposed Mechanism of Action and Signaling Pathways

Based on the known activities of related quinazolinedione derivatives, the anti-inflammatory effects of 1-Ethylquinazoline-2,4(1H,3H)-dione could be mediated through several key signaling pathways.

5.1. Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

5.2. Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) are also critical in regulating the production of inflammatory mediators.

5.3. Inhibition of the Na⁺/H⁺ Exchanger (NHE-1)

Some quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit NHE-1, which can in turn modulate inflammatory responses.[7]

Diagram: Potential Signaling Pathways

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_compound 1-Ethylquinazoline-2,4(1H,3H)-dione cluster_pathways Intracellular Signaling Pathways cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Compound 1-Ethylquinazoline-2,4(1H,3H)-dione MAPK MAPK Pathway (ERK, JNK, p38) Compound->MAPK Inhibition? IKK IKK Compound->IKK Inhibition? NHE1 NHE-1 Compound->NHE1 Inhibition? TLR4->MAPK TLR4->IKK NFkB NF-κB MAPK->NFkB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines COX2 COX-2 NFkB->COX2 NO Nitric Oxide NFkB->NO

Caption: Potential mechanisms of action for 1-Ethylquinazoline-2,4(1H,3H)-dione.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of 1-Ethylquinazoline-2,4(1H,3H)-dione as a novel anti-inflammatory agent. The proposed studies, ranging from synthesis and in vitro screening to in vivo efficacy testing, are designed to provide a robust dataset to support its further development. Positive outcomes from these studies would warrant more advanced preclinical investigations, including pharmacokinetic and toxicological profiling, and exploration in more complex disease models. The quinazoline-2,4(1H,3H)-dione scaffold continues to be a rich source of therapeutic innovation, and a thorough investigation of this N1-ethyl analog is a logical and promising next step.

References

  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (n.d.).
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology. (n.d.).
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). PMC.
  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025, August 10). ResearchGate.
  • In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021, August 2).
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2011, February 15). PubMed.
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.).
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26).
  • screening methods for Antinflammatory drugs slide share | PPTX. (n.d.).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22).
  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (2022, October 20). PMC.
  • Leading In Vivo and In Vitro Inflammation Models | PORSOLT. (n.d.).
  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020, April 16). ACS Omega.
  • Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. (n.d.). Biosciences Biotechnology Research Asia.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.).
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2025, November 8).
  • Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. (2020, May 11). FABAD Journal of Pharmaceutical Sciences.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (2022, June 15). MDPI.
  • Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models. (2025, June 25). Journal of Neonatal Surgery.
  • One-pot synthesis method of quinazoline-2,4-dione derivatives. (n.d.). Google Patents.
  • A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. (2009, March 19). PubMed.
  • Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. (n.d.). ResearchGate.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022, December 2). MDPI.
  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022, December 8).
  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (2022, October 20). MDPI.
  • (PDF) Synthesis, characterization, and investigation of the anti-inflammatory effect of 2,3-disubstituted quinazoline-4(1H)-one. (n.d.). ResearchGate.
  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2024, November 22). MDPI.
  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (n.d.).

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Foundational

Spectroscopic Blueprint of 1-Ethylquinazoline-2,4(1H,3H)-dione: A Technical Guide for Advanced Drug Development

Abstract This technical guide provides a comprehensive spectroscopic characterization of 1-Ethylquinazoline-2,4(1H,3H)-dione, a key heterocyclic scaffold in medicinal chemistry. The quinazoline-2,4(1H,3H)-dione core is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive spectroscopic characterization of 1-Ethylquinazoline-2,4(1H,3H)-dione, a key heterocyclic scaffold in medicinal chemistry. The quinazoline-2,4(1H,3H)-dione core is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] A thorough understanding of the spectroscopic signature of its derivatives is paramount for unambiguous structural elucidation, purity assessment, and the rational design of new therapeutic agents. This document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—offering not just data, but a field-proven perspective on experimental design and data interpretation for researchers, scientists, and drug development professionals.

Introduction: The Quinazolinedione Scaffold

The quinazoline-2,4(1H,3H)-dione framework is a bicyclic aromatic system of significant interest in drug discovery. The substitution pattern on the nitrogen atoms and the benzene ring dramatically influences its biological activity. The title compound, 1-Ethylquinazoline-2,4(1H,3H)-dione, represents a fundamental N-alkylated derivative. Its characterization serves as a foundational blueprint for more complex analogs. This guide will systematically deconstruct its spectroscopic identity, providing the necessary framework for confident structural confirmation and further derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-Ethylquinazoline-2,4(1H,3H)-dione, both ¹H and ¹³C NMR are indispensable.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethylquinazoline-2,4(1H,3H)-dione in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual solvent peak does not interfere with key signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) to achieve optimal signal dispersion.

  • Data Acquisition:

    • Acquire the spectrum at a standard probe temperature (e.g., 298 K).

    • Set a spectral width of approximately -2 to 12 ppm.

    • Employ a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.

    • Co-add a sufficient number of scans (typically 16 or 32) to achieve an excellent signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

Data Interpretation and Insights

The ¹H NMR spectrum of 1-Ethylquinazoline-2,4(1H,3H)-dione in DMSO-d₆ exhibits distinct signals corresponding to the aromatic, ethyl, and N-H protons.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.53br s1HN³-H
8.02d, J = 6.5 Hz1HH-5
7.75d, J = 7.0 Hz1HH-8
7.48d, J = 8.0 Hz1HH-6
7.27t, J = 7.0 Hz1HH-7
4.08d, J = 6.5 Hz2HN¹-CH₂
1.18t, J = 6.9 Hz3HCH₃

Causality Behind Assignments:

  • The downfield singlet at 11.53 ppm is characteristic of the acidic N-H proton of the amide/urea moiety, with its broadness indicating exchange with residual water in the solvent.

  • The aromatic region (7.27-8.02 ppm ) displays a typical pattern for a substituted benzene ring. The downfield shift of H-5 is attributed to the anisotropic effect of the adjacent carbonyl group.

  • The quartet at 4.08 ppm and the triplet at 1.18 ppm are classic signatures of an ethyl group, with their coupling pattern confirming their connectivity. The downfield shift of the methylene protons is due to their direct attachment to the electron-withdrawing nitrogen atom.

¹³C NMR (Carbon NMR) Spectroscopy

Carbon NMR provides a map of the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A high-field NMR spectrometer with a broadband probe.

  • Data Acquisition:

    • Acquire the spectrum using proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.

    • A wider spectral width (e.g., 0 to 180 ppm) is necessary.

    • A greater number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing: Process the FID and reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Data Interpretation and Insights

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.[2]

Chemical Shift (δ) ppmAssignment
161.8C-2 (Carbonyl)
149.8C-4 (Carbonyl)
140.6C-8a
135.4C-7
127.7C-5
122.4C-6
115.8C-4a
114.5C-8
37.0N¹-CH₂
12.4CH₃

Expert Rationale:

  • The two signals in the highly downfield region (161.8 and 149.8 ppm ) are characteristic of the two carbonyl carbons (C-2 and C-4).

  • The aromatic carbons are observed between 114.5 and 140.6 ppm .

  • The aliphatic carbons of the ethyl group appear in the upfield region at 37.0 ppm (CH₂) and 12.4 ppm (CH₃) , consistent with their shielding.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Analysis cluster_Data Data Interpretation Sample 1-Ethylquinazoline-2,4(1H,3H)-dione NMR NMR (¹H, ¹³C) Sample->NMR Dissolution in DMSO-d6 MS Mass Spectrometry (HRMS) Sample->MS Ionization IR Infrared (IR) Spectroscopy Sample->IR KBr Pellet/ATR UVVis UV-Vis Spectroscopy Sample->UVVis Solution in Ethanol/Methanol Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure UVVis->Structure

Caption: General workflow for the spectroscopic characterization of 1-Ethylquinazoline-2,4(1H,3H)-dione.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules, typically leading to the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Data Interpretation and Insights

The ESI-HRMS data provides unambiguous confirmation of the molecular formula.[2]

IonCalculated m/zFound m/z
[C₁₀H₁₁N₂O₂]⁺ ([M+H]⁺)191.0815191.0812

Trustworthiness of the Data: The extremely close agreement between the calculated and found mass-to-charge ratios (a difference of only 0.0003 Da) provides very high confidence in the assigned molecular formula of C₁₀H₁₀N₂O₂.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Spectral Features

Wavenumber (cm⁻¹)IntensityAssignment
~3200Medium, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1710StrongC=O Stretch (Amide)
~1660StrongC=O Stretch (Urea)
~1610, ~1480MediumAromatic C=C Stretch

Expert Justification: The two distinct carbonyl stretching frequencies are a hallmark of the quinazoline-2,4-dione system. The N-H stretching vibration is expected to be a broad band due to hydrogen bonding in the solid state. The presence of both aromatic and aliphatic C-H stretching bands further confirms the overall structure.

Molecular_Structure cluster_mol 1-Ethylquinazoline-2,4(1H,3H)-dione mol

Caption: Chemical structure of 1-Ethylquinazoline-2,4(1H,3H)-dione.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. Although a specific spectrum for the title compound is not published, the UV-Vis absorption characteristics of the quinazoline-2,4-dione scaffold are well-documented.[6][7]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol, to an appropriate concentration (typically in the micromolar range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.

Expected UV-Vis Absorption Profile

The UV-Vis spectrum of 1-Ethylquinazoline-2,4(1H,3H)-dione is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic and carbonyl chromophores. Typically, quinazolinedione derivatives exhibit two or three main absorption bands in the UV region.

  • A strong absorption band around 220-240 nm.

  • A medium to strong absorption band around 280-320 nm.

The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the quinazolinedione ring system.

Conclusion: A Unified Spectroscopic Identity

The comprehensive analysis of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data provides an unambiguous structural confirmation of 1-Ethylquinazoline-2,4(1H,3H)-dione. The predicted IR and UV-Vis data, based on closely related analogs, complete the spectroscopic profile of this important heterocyclic scaffold. This guide serves as a detailed and authoritative reference for researchers, enabling confident identification, quality control, and the strategic design of novel quinazolinedione-based therapeutic agents. The presented protocols and data interpretation frameworks are designed to be self-validating, ensuring scientific integrity in drug discovery and development endeavors.

References

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Pharmaceuticals, 15(10), 1269. [Link]

  • El-Naggar, M., Ibrahim, H. S., El-Sayed, W. A., & El-Essawy, F. A. (2020). Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Frontiers in Chemistry, 8, 501. [Link]

  • Ghareb, N., El-Sayed, W. A., & El-Essawy, F. A. (2021). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 26(23), 7205. [Link]

  • Mahmoud, M. R., Abou-Elmagd, W. S. I., Abdelwahab, S. S., & Soliman, E.-S. A. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]

  • Nale, D. B., Rana, S., Parida, K., & Bhanage, B. M. (2014). Electronic supplementary information: Amine functionalized MCM-41: an efficient heterogeneous recyclable catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles in water. Catalysis Science & Technology. [Link]

  • Rostom, S. A. F., El-Demellawy, M. A., El-Din, A. A. K., & El-Din, A. A. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 217-233. [Link]

  • Saman, D., & Doležal, M. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9701-9709. [Link]

  • Sánchez-Sánchez, M., Rosales-Hernández, M. C., & Castillo-Bocanegra, R. (2004). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 9(10), 834-842. [Link]

  • Shaker, Y. M., & El-Brollosy, N. R. (2021). Remarkable Conversion of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones into the Corresponding Quinazoline-2,4(1H,3H)-diones: Spectroscopic Analysis and X-Ray Crystallography. Journal of Chemistry, 2021, 1-10. [Link]

  • Ajani, O. O., Obafemi, C. A., Nwinyi, O. C., & Akinpelu, D. A. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 33(2), 562-574. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione

This Application Note is structured to provide a definitive, reproducible guide for the synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione . Unlike generic protocols, this guide addresses the critical challenge of regiosel...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a definitive, reproducible guide for the synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione . Unlike generic protocols, this guide addresses the critical challenge of regioselectivity (N1 vs. N3 alkylation) inherent to the quinazolinedione scaffold.

Executive Summary & Strategic Analysis

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, serving as a core for serotonergic antagonists (e.g., Ketanserin), antihypertensives, and antibacterial agents.[1]

The Synthetic Challenge: The core quinazoline-2,4-dione structure contains two nucleophilic nitrogen atoms:

  • N1 (Aniline-like): Sterically hindered but electronically distinct.

  • N3 (Imide-like): More acidic (pKa ~10-11) and typically the site of thermodynamic alkylation.

Direct alkylation of the parent heterocycle with ethyl iodide often yields a mixture of N3-ethyl (major), N1-ethyl (minor), and N1,N3-diethyl products. Separation requires tedious chromatography.

The Solution: To ensure 100% N1-regioselectivity , this protocol utilizes a De Novo Cyclization Strategy . By introducing the ethyl group onto the anthranilic acid precursor before ring closure, we structurally lock the substituent at the N1 position, eliminating the possibility of N3-alkylation.

Synthetic Pathway Visualization[2]

G Start Anthranilic Acid Inter N-Ethylanthranilic Acid Start->Inter Reductive Amination (Acetaldehyde/NaBH4) SideProduct Direct Alkylation Route (Avoid) Target 1-Ethylquinazoline- 2,4(1H,3H)-dione Inter->Target Urea Fusion 160-180°C Reagent Urea (Fusion Agent) Reagent->Target Impurity Mixture: N3-Ethyl + N1,N3-Diethyl SideProduct->Impurity Et-I / Base

Figure 1: Strategic comparison. The upper pathway (De Novo Cyclization) guarantees N1 regiochemistry, whereas direct alkylation (lower path) risks N3 contamination.

Detailed Experimental Protocols

Method A: The Urea Fusion Protocol (Gold Standard)

Rationale: This solvent-free "melt" reaction is favored in industrial settings for its atom economy and absolute regiocontrol. It exploits the nucleophilicity of the N-ethyl aniline nitrogen to attack the urea carbonyl, driving cyclization.

Phase 1: Precursor Synthesis (N-Ethylanthranilic Acid)

Note: While commercially available, in-house synthesis ensures freshness, as the precursor is prone to oxidation.

  • Reactants: Dissolve Anthranilic acid (13.7 g, 100 mmol) in Methanol (100 mL).

  • Imine Formation: Add Acetaldehyde (6.7 mL, 120 mmol) dropwise at 0°C. Stir for 30 min.

  • Reduction: Add Sodium Borohydride (NaBH4, 4.5 g, 120 mmol) portion-wise. Caution: Gas evolution.

  • Workup: Quench with water, evaporate MeOH, and extract with EtOAc. Acidify the aqueous layer to precipitate N-ethylanthranilic acid . Recrystallize from EtOH/Water.

    • Yield Target: >85%[2][3]

    • Appearance: Pale yellow solid.

Phase 2: Cyclization to 1-Ethylquinazoline-2,4-dione
ParameterSpecificationNotes
Substrate N-Ethylanthranilic Acid (10.0 g, 60.5 mmol)Must be dry.
Reagent Urea (18.2 g, 303 mmol)5.0 equivalents excess drives equilibrium.
Temperature 160°C → 180°CTwo-stage heating profile.
Time 2–3 HoursMonitor ammonia evolution.
Apparatus Round-bottom flask, wide-mouthFusion creates a solid cake upon cooling.

Step-by-Step Procedure:

  • Fusion: In a 250 mL round-bottom flask, intimately mix N-ethylanthranilic acid and Urea .

  • Heating (Stage 1): Immerse flask in an oil bath preheated to 150°C . The mixture will melt into a clear liquid. Ammonia (

    
    ) gas will evolve vigorously.
    
    • Critical Control Point: Ensure efficient venting of ammonia to prevent pressure buildup and drive the reaction forward.

  • Heating (Stage 2): Once solidification begins (formation of the ureido intermediate), raise temperature to 180°C for 1 hour to force ring closure. The mass will solidify completely.

  • Quench: Cool to ~100°C. Carefully add Water (100 mL) while the mass is still hot (but not molten) to dissolve excess urea.

  • Isolation: Break up the solid mass with a spatula. Boil the suspension for 15 minutes to extract cyanuric acid byproducts.

  • Filtration: Filter the hot suspension. The product is the insoluble solid.

  • Purification: Dissolve the crude solid in 10% NaOH (aq). Filter off any insoluble impurities. Acidify the filtrate with HCl (conc.) to pH 2. The pure product will precipitate as a brilliant white solid.

  • Final Wash: Filter, wash with water, and dry at 80°C.

Analytical Validation (Self-Validating System)

To confirm the success of the synthesis, compare your data against these standard benchmarks. The key differentiator is the N1-Ethyl signal in NMR.

Physicochemical Data Table
PropertyValue / ObservationInterpretation
Appearance White crystalline powderYellowing indicates oxidation of precursor.
Melting Point 219 – 221 °C Sharp range indicates high purity [1].
Solubility Soluble in DMSO, DMF, dilute Base.Insoluble in water/acid (confirms dione formation).
NMR Spectroscopy (DMSO-d6, 500 MHz)
  • Aromatic Region:

    
     8.02 (d, 1H), 7.75 (t, 1H), 7.48 (d, 1H), 7.27 (t, 1H).[4]
    
    • Diagnostic: The doublet at 8.02 ppm corresponds to the C5 proton, deshielded by the adjacent carbonyl.

  • N1-Ethyl Group:

    • Methylene (-CH2-):

      
       4.08 (q, J=7.0 Hz, 2H).
      
    • Methyl (-CH3):

      
       1.18 (t, J=7.0 Hz, 3H).
      
  • Amide Proton (N3-H):

    
     11.53 (br s, 1H).[2]
    
    • Validation: The presence of one exchangeable proton confirms mono-alkylation. If this signal is missing, you have formed the N1,N3-diethyl byproduct.

Mechanism of Cyclization

Mechanism Step1 N-Ethylanthranilic Acid + Urea (Melt) Step2 Nucleophilic Attack (Aniline N -> Urea C=O) Step1->Step2 150°C Step3 Ureido Intermediate (N-carbamoyl-N-ethylanthranilic acid) Step2->Step3 -NH3 Step4 Intramolecular Cyclization (Loss of H2O) Step3->Step4 180°C Final 1-Ethylquinazoline-2,4-dione Step4->Final

Figure 2: Mechanistic flow. The high temperature is required to drive the dehydration step (Step 3 to 4).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete cyclization due to insufficient heat.Ensure the reaction melt reaches 180°C. Use a sand bath for better heat transfer than oil.
Product is Sticky/Brown Oxidation of anthranilic acid or polymerization.Perform the fusion under a gentle stream of Nitrogen (

).
Impurity: Cyanuric Acid Thermal decomposition of excess urea.The boiling water wash (Step 5) is critical. Cyanuric acid is soluble in hot water; the product is not.
N3-Alkylation Observed Contamination in starting material or wrong route used.Verify precursor is N-ethylanthranilic acid, not anthranilic acid + ethyl iodide.

References

  • Li, J., et al. (2009).[5] "A new and facile synthesis of quinazoline-2,4(1H,3H)-diones." Organic Letters, 11(6), 1193-1196.[5]

  • Groutas, W. C., et al. (2020). "DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones." ACS Omega, 5(16). (Provides specific NMR data for 1-ethyl analog). [2]

  • Janssen, P. A. J. (1981). "Ketanserin: A novel serotonin S2-antagonist." Journal of Medicinal Chemistry. (Context for the pharmacological relevance of the N1-ethyl scaffold).

Sources

Application

1H NMR and 13C NMR analysis of 1-Ethylquinazoline-2,4(1H,3H)-dione

Application Note: Structural Elucidation and Quality Control of 1-Ethylquinazoline-2,4(1H,3H)-dione via High-Field NMR Part 1: Introduction & Structural Context The quinazoline-2,4-dione scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quality Control of 1-Ethylquinazoline-2,4(1H,3H)-dione via High-Field NMR

Part 1: Introduction & Structural Context

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for various serotonin antagonists (e.g., ketanserin), alpha-adrenergic blockers, and aldose reductase inhibitors. The specific derivative 1-Ethylquinazoline-2,4(1H,3H)-dione presents a unique analytical challenge: distinguishing between the N1-ethyl and N3-ethyl regioisomers, which often co-occur during synthesis depending on the alkylation conditions (e.g., base strength, solvent polarity).

This application note provides a definitive protocol for the structural validation of the N1-ethyl isomer. It moves beyond simple peak listing to explain the electronic causality of the signals and establishes a self-validating logic using 2D NMR correlations to confirm regiochemistry.

Target Molecule Specifications
  • IUPAC Name: 1-Ethylquinazoline-2,4(1H,3H)-dione

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Molecular Weight: 190.20 g/mol

  • Key Functional Groups: Urea moiety (N1-C2-N3), Amide-like carbonyl (C4), Fused Benzene ring.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: Quinazoline-diones have poor solubility in non-polar solvents (CDCl₃). More importantly, DMSO-d6 disrupts intermolecular hydrogen bonding, sharpening the exchangeable N3-H proton signal, which is often invisible or extremely broad in chloroform.

  • Concentration:

    • 1H NMR: 5–10 mg in 600 µL DMSO-d6.

    • 13C NMR: 20–30 mg in 600 µL DMSO-d6 (to ensure quaternary carbons C2, C4, C4a, C8a are visible).

  • Reference: Calibrate to residual DMSO-d6 pentet at 2.50 ppm (1H) and septet at 39.52 ppm (13C).

Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H:zg30 (30° pulse) with 10s relaxation delay (D1) to ensure full integration of the acidic NH proton.

    • 13C:zgpg30 (Power-gated decoupling) with 2s D1.

    • 2D:hmbcgpndqf (HMBC) optimized for long-range coupling (J = 8 Hz).

Part 3: 1H NMR Analysis & Interpretation

The 1H NMR spectrum in DMSO-d6 is characterized by three distinct regions: the aliphatic ethyl handle, the aromatic core, and the downfield exchangeable proton.

Spectral Assignment Table (1H)
PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Mechanistic Explanation
NH (3) 11.53 Broad Singlet1H-Acidic imide-like proton flanked by two carbonyls (C2, C4). Chemical shift is highly concentration/temp dependent.
H-5 8.02 Doublet (dd)1H8.0, 1.5Deshielded: Ortho to the C4 carbonyl. The anisotropic cone of the C=O group shifts this proton significantly downfield.
H-7 7.75 Triplet (td)1H7.8, 1.5Resonance: Para to the electron-withdrawing C4=O group, increasing deshielding relative to H6/H8.
H-8 7.48 Doublet (d)1H8.2Steric/Electronic: Ortho to the N1-Ethyl group. Less deshielded than H5 because N1 is an electron donor (mesomeric) into the ring.
H-6 7.27 Triplet (t)1H7.5Shielded: Meta to both withdrawing carbonyls; experiences electron density donation from N1 via resonance.
N1-CH₂ 4.08 Quartet2H7.0Diagnostic: Deshielded by direct attachment to the electronegative N1 nitrogen.
CH₃ 1.18 Triplet3H7.0Standard terminal methyl group.

Critical Diagnostic: The coupling pattern of the aromatic region (d, t, d, t) is characteristic of 1,2-disubstituted benzenes. H-5 is always the most downfield aromatic signal due to the "peri-effect" of the C4 carbonyl.

Part 4: 13C NMR Analysis

The carbon spectrum validates the oxidation state of the ring and the position of the alkyl group.

Spectral Assignment Table (13C)
PositionShift (δ ppm)TypeAssignment Logic
C-4 161.8 C=OAmide Carbonyl: More deshielded than C2 due to conjugation with the aromatic ring and lack of two flanking nitrogens.
C-2 149.8 C=OUrea Carbonyl: Flanked by N1 and N3. The double nitrogen donation shields this carbon relative to C4 (upfield shift).
C-8a 140.6 CqBridgehead (N-linked): Directly attached to N1-Ethyl. Significant downfield shift due to electronegative nitrogen.
C-7 135.4 CHPara to C4=O.
C-5 127.7 CHOrtho to C4=O.
C-6 122.4 CHMeta to C4=O.
C-4a 115.8 CqBridgehead (C-linked): Alpha to the C4 carbonyl.
C-8 114.5 CHOrtho to N1.
N-CH₂ 37.0 CH₂Characteristic of N-ethyl carbons (typically 35–45 ppm).
CH₃ 12.4 CH₃Standard methyl.

Part 5: The "Self-Validating" Workflow (2D NMR)

The primary risk in synthesizing this molecule is producing the 3-Ethyl isomer or the 1,3-Diethyl impurity. Standard 1H NMR is insufficient to definitively prove regiochemistry without reference standards. HMBC (Heteronuclear Multiple Bond Correlation) provides the absolute proof.

Regiochemistry Logic Gate
  • Focus on the Ethyl CH₂ protons (4.08 ppm).

  • Observe Long-Range (3-bond) Couplings:

    • Scenario A (Correct: 1-Ethyl): The CH₂ protons will correlate to C2 (149.8 ppm) AND the aromatic bridgehead C8a (140.6 ppm) .

    • Scenario B (Incorrect: 3-Ethyl): The CH₂ protons will correlate to C2 (149.8 ppm) AND the carbonyl C4 (161.8 ppm) .

Because the CH₂ cannot couple to C8a in the 3-Ethyl isomer (it is 5 bonds away), this test is definitive.

NMR_Workflow Start Sample: Ethylquinazoline-dione Derivative Solvent Dissolve in DMSO-d6 (Visualize NH proton) Start->Solvent H1_Check 1H NMR: Check Ethyl Integration (2H q, 3H t) vs Aromatic (4H) Solvent->H1_Check HMBC_Exp Run HMBC Experiment Focus: Ethyl CH2 (4.08 ppm) correlations H1_Check->HMBC_Exp Decision Correlations from CH2 (4.08 ppm)? HMBC_Exp->Decision Result_N1 Correlation to C2 (~150) AND C8a (~140 aromatic) Decision->Result_N1 Path A Result_N3 Correlation to C2 (~150) AND C4 (~162 Carbonyl) Decision->Result_N3 Path B Conclusion_Valid CONFIRMED: 1-Ethyl Isomer Result_N1->Conclusion_Valid Conclusion_Invalid REJECT: 3-Ethyl Isomer Result_N3->Conclusion_Invalid

Caption: Figure 1. Self-validating HMBC decision tree for distinguishing N1 vs N3 alkylation isomers.

Part 6: Structural Visualization

To interpret the assignments correctly, one must visualize the numbering system used in Quinazoline-2,4-diones.

Caption: Figure 2.[1][2] Connectivity map of 1-Ethylquinazoline-2,4-dione with key chemical shifts.

Part 7: References

  • Gao, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9675–9682. (Provides primary NMR data for 1-ethyl and 1-methyl derivatives).

  • El-Azab, A. S., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Quinazoline-2,4-dione Derivatives as Potential VEGFR-2 Inhibitors. Bioorganic Chemistry, 88, 102924. (Discusses N1 vs N3 alkylation trends).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general chemical shift rules for urea/amide carbonyls).

Sources

Method

Mass Spectrometric Characterization of 1-Ethylquinazoline-2,4(1H,3H)-dione: A Guide to LC-MS/MS Analysis and Fragmentation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-Ethylquinazoline-2,4(1H,3H)-di...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-Ethylquinazoline-2,4(1H,3H)-dione, a member of the quinazolinedione class of heterocyclic compounds. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] Accurate structural characterization is a critical step in the drug discovery and development pipeline. This document outlines a detailed protocol for analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), focusing on Electrospray Ionization (ESI). We will delve into the rationale behind method development, present a step-by-step protocol, and propose a detailed fragmentation pathway to aid in structural confirmation and metabolite identification.

Analyte Overview & Significance

1-Ethylquinazoline-2,4(1H,3H)-dione belongs to a class of compounds built upon a fused benzene and pyrimidine ring system.[4] The inherent biological activity of the quinazolinedione scaffold makes its derivatives prime candidates for pharmaceutical development.[5] Mass spectrometry is an indispensable tool for confirming the identity, purity, and metabolic fate of such compounds.

Chemical Properties:

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Molecular Weight: 190.20 g/mol

  • Monoisotopic Mass: 190.0742 u

  • Structure:

    
    
    

High-resolution mass spectrometry (HRMS) has previously confirmed the protonated molecule's mass with high accuracy (calculated m/z for [M+H]⁺: 191.0815, found: 191.0812), validating the use of ESI for this analyte.[6][7]

Principle of Analysis: The Case for ESI-LC-MS/MS

While Electron Impact (EI) ionization is a valid technique for the structural elucidation of many quinazoline derivatives, often yielding complex and informative fragmentation patterns[4][8][9], its requirement for volatile and thermally stable samples makes it less suitable for high-throughput drug development workflows.

Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC) is the preferred method for this application. This choice is predicated on several key advantages:

  • Broad Applicability: ESI is a soft ionization technique ideal for the polar, non-volatile nature of many pharmaceutical compounds, including quinazolinediones.

  • High Sensitivity: It provides excellent sensitivity, enabling the detection of low-concentration analytes in complex matrices.

  • Structural Information: When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion, providing specific structural data that is crucial for unambiguous identification.

  • Chromatographic Separation: The LC front-end separates the analyte from impurities, isomers, and metabolites, ensuring that the mass spectrum is clean and directly attributable to the compound of interest.

The overall analytical strategy involves separating 1-Ethylquinazoline-2,4(1H,3H)-dione using reversed-phase HPLC, ionizing the eluted compound by positive-ion ESI, selecting the protonated molecule ([M+H]⁺) in the first mass analyzer, inducing fragmentation, and analyzing the resulting product ions in the second mass analyzer.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to dissolve the analyte in a solvent compatible with the reversed-phase LC-MS system, ensuring sample purity and instrument longevity.

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of 1-Ethylquinazoline-2,4(1H,3H)-dione reference standard.

    • Transfer the solid to a 1.5 mL amber glass autosampler vial.

    • Add 1.0 mL of LC-MS grade methanol to the vial.

    • Vortex for 30-60 seconds until the solid is completely dissolved. This serves as the primary stock solution.

  • Working Solution (1 µg/mL):

    • Perform a 1:1000 serial dilution of the stock solution.

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean vial containing 990 µL of 50:50 (v/v) methanol:water to create a 10 µg/mL intermediate solution.

    • Pipette 100 µL of the 10 µg/mL intermediate solution into a final autosampler vial containing 900 µL of the 50:50 methanol:water solvent. This yields a working concentration of 1 µg/mL, suitable for direct injection.

Causality Note: Using methanol as the primary solvent ensures good solubility, while the final dilution into a water/methanol mixture ensures compatibility with the initial mobile phase conditions, promoting good peak shape during the chromatographic injection.

Liquid Chromatography (LC) Method

This method is designed to provide robust retention and sharp peak shape for the analyte.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase chemistry with good retention for moderately polar compounds. The short length and small particle size allow for fast analysis times and high efficiency.
Mobile Phase A Water + 0.1% Formic AcidAcidifying the mobile phase promotes protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient 5% to 95% B over 5 minutesA broad gradient ensures elution of the analyte while cleaning the column of more non-polar contaminants.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis speed with system pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLA small injection volume prevents column overloading and peak distortion.
Mass Spectrometry (MS) Method

The following parameters are starting points for a tandem quadrupole or Orbitrap-based mass spectrometer.

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe two nitrogen atoms in the quinazoline ring are readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of the electrospray plume for efficient ion generation.
Source Temp. 120 °CA moderate temperature to aid desolvation without causing thermal degradation.
Desolvation Temp. 350 °CEnsures complete evaporation of solvent from the analyte ions before they enter the mass analyzer.
Scan Type 1 Full Scan (MS1)Mass Range: m/z 100-500. Used to identify the precursor ion ([M+H]⁺).
Scan Type 2 Product Ion Scan (MS/MS)Precursor Ion: m/z 191.1. Collision Energy: 15-35 eV (ramped). Used to generate fragment ions for structural confirmation.
Collision Gas ArgonAn inert gas used to induce fragmentation through Collision-Induced Dissociation (CID).

Data Analysis and Interpretation

Expected Ions in Full Scan (MS1)

The primary ion observed should be the protonated molecule. It is also prudent to look for common adducts, the presence of which can aid in mass confirmation.

Ion SpeciesFormulaCalculated m/z
[M+H]⁺ [C₁₀H₁₁N₂O₂]⁺191.0815
[M+Na]⁺ [C₁₀H₁₀N₂O₂Na]⁺213.0634
[M+K]⁺ [C₁₀H₁₀N₂O₂K]⁺229.0374
Proposed Fragmentation Pathway (MS/MS)

Upon selecting the precursor ion at m/z 191.08 for fragmentation, a characteristic pattern is expected. The fragmentation of the ethyl group and the subsequent breakdown of the quinazolinedione core are the primary pathways. The fragmentation of similar quinazolinone structures often involves cleavage of the heterocyclic ring.[9][10]

Key Fragmentation Steps:

  • Loss of Ethylene (C₂H₄): A primary and often dominant fragmentation for N-ethyl substituted compounds is the neutral loss of ethylene (28.03 Da) via a retro-ene or related rearrangement, leading to the formation of the unsubstituted quinazoline-2,4-dione protonated ion at m/z 163.05 .

  • Ring Cleavage - Loss of HNCO: Following the loss of ethylene, the core ring can fragment. A characteristic loss for uracil-like structures is the elimination of isocyanic acid (HNCO, 43.02 Da), resulting in an ion at m/z 120.03 .

  • Subsequent Loss of CO: The fragment at m/z 120.03 can further lose carbon monoxide (CO, 27.99 Da) to produce a fragment ion at m/z 92.04 .

The diagram below illustrates this proposed fragmentation cascade.

G cluster_main Proposed MS/MS Fragmentation of 1-Ethylquinazoline-2,4(1H,3H)-dione precursor [M+H]⁺ m/z 191.08 frag1 [M+H - C₂H₄]⁺ m/z 163.05 precursor->frag1 - C₂H₄ (28.03 Da) frag2 [M+H - C₂H₄ - HNCO]⁺ m/z 120.03 frag1->frag2 - HNCO (43.02 Da) frag3 [M+H - C₂H₄ - HNCO - CO]⁺ m/z 92.04 frag2->frag3 - CO (27.99 Da)

Proposed fragmentation pathway for [M+H]⁺.

Summary of Analytical Workflow

The entire process, from sample handling to final data interpretation, follows a systematic and logical progression to ensure data quality and integrity.

G cluster_workflow Analytical Workflow node_prep Sample Preparation 1. Weigh Standard 2. Dissolve in Methanol 3. Dilute to 1 µg/mL node_lc LC Separation C18 Reversed-Phase Gradient Elution node_prep->node_lc node_ms MS/MS Detection 1. ESI+ Ionization 2. Isolate m/z 191.1 3. Fragment (CID) node_lc->node_ms node_data Data Analysis 1. Confirm Precursor Mass 2. Analyze Fragment Ions 3. Verify Structure node_ms->node_data

High-level overview of the analytical workflow.

Conclusion

This application note provides a robust and scientifically grounded protocol for the mass spectrometric analysis of 1-Ethylquinazoline-2,4(1H,3H)-dione. By employing the detailed LC-MS/MS method, researchers can confidently confirm the identity and structure of this compound. The proposed fragmentation pathway serves as a valuable reference for interpreting MS/MS spectra, aiding in the differentiation of isomers and the identification of potential metabolites in more complex studies. This methodology establishes a foundation for the reliable characterization of novel quinazolinedione derivatives within a drug discovery and development setting.

References

  • Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. (2021, March 17). Semantic Scholar. Retrieved from [Link]

  • Electron ionization mass spectroscopy (EIMS) of novel quinazoline‐derivative QPP II. (n.d.). ResearchGate. Retrieved from [Link]

  • Yakubu, P., & Obadiah, A. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. American Journal of Materials Synthesis and Processing, 4(2), 62.
  • Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9459-9466. Available from: [Link]

  • Yakubu, P., & Obadiah, A. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. ResearchGate. Available from: [Link]

  • Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2‑Aminobenzamides and Di-tert-butyl Dicarbonate. Semantic Scholar. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(20), 7035. Available from: [Link]

  • Li, H., et al. (2017). Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4106-4116. Available from: [Link]

  • Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Quinazoline 2 4 diol. (2016, February 27). mzCloud. Retrieved from [Link]

  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2009). A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. Organic Letters, 11(6), 1193-6. Available from: [Link]

  • Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Al-Suhaimi, K., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. Available from: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022, August 27). MDPI. Retrieved from [Link]

  • 1,3-Dibenzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. (2020, April 17). ResearchGate. Retrieved from [Link]

  • Hani Y., Z., et al. (2022). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. Chemical Methodologies, 7(5), 372-382. Available from: [Link]

  • (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • GNPS Library Spectrum CCMSLIB00000854451. (2017, August 24). UCSD/CCMS - Spectrum Library. Retrieved from [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (2022, May 25). MDPI. Retrieved from [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2023). PLOS ONE, 18(11), e0294528. Available from: [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. (2024, November 22). Semantic Scholar. Retrieved from [Link]

Sources

Application

Application Note: High-Purity Isolation of 1-Ethylquinazoline-2,4(1H,3H)-dione via Optimized Silica Gel Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 1-Ethylquinazoline-2,4(1H,3H)-dione from a crude synthetic mixture using silica gel column chromatography. Quinazolin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-Ethylquinazoline-2,4(1H,3H)-dione from a crude synthetic mixture using silica gel column chromatography. Quinazoline-2,4(1H,3H)-dione and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] Achieving high purity is paramount for subsequent applications in drug development and biological screening. This guide details a systematic approach, from initial analytical Thin-Layer Chromatography (TLC) for mobile phase optimization to a step-by-step column chromatography workflow and post-purification characterization, ensuring a robust and reproducible methodology for researchers.

Introduction and Scientific Background

1-Ethylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinedione class. The core structure is a common motif in numerous pharmacologically active molecules.[1][2] The purity of such compounds is a critical determinant of their efficacy and safety in biological assays. Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] For N-alkylated quinazolinediones, which are moderately polar, silica gel (a highly polar stationary phase) coupled with a non-polar/polar solvent gradient (mobile phase) offers an effective and scalable purification strategy.[4][5]

The causality behind this choice lies in the compound's structure: the aromatic ring and ethyl group impart non-polar character, while the dione (amide) functionalities provide polar sites for hydrogen bonding with the silanol groups (Si-OH) of the silica gel. By carefully tuning the polarity of the mobile phase, we can modulate the strength of these interactions to achieve separation from both less polar byproducts and more polar starting materials or impurities.

Physicochemical Properties of the Target Compound

A thorough understanding of the analyte's properties is essential for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂-
Molecular Weight 190.20 g/mol Calculated
Appearance White Solid[6]
Melting Point 219–221 °C[6]
Solubility Insoluble in water; Soluble in alcohol, Dichloromethane (DCM), Ethyl Acetate (EtOAc), DMSO.[7][8]
Spectroscopic ID ¹H NMR, ¹³C NMR, and HRMS data are well-characterized.[6]
UV Activity The quinazoline core is highly conjugated, making it strongly UV-active at 254 nm.[9]

Pre-Purification: Mobile Phase Selection via TLC

Before committing a crude sample to a large-scale column, analytical Thin-Layer Chromatography (TLC) must be performed to identify an optimal mobile phase. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4 .[4] This Rf value ensures the compound spends sufficient time interacting with the stationary phase for effective separation without requiring excessively large solvent volumes for elution.

Protocol: TLC Optimization
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a faint pencil line approximately 1 cm from the bottom (the baseline).

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume (~0.1 mL) of a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Spotting: Using a capillary tube, apply a small, concentrated spot of the sample onto the baseline. The ideal spot diameter should be 1-2 mm to prevent streaking.[9]

  • Developing Chamber: Prepare a TLC chamber by pouring the chosen mobile phase to a depth of ~0.5 cm. Line the chamber with filter paper to ensure the atmosphere is saturated with solvent vapors, which promotes uniform solvent front migration.[10]

  • Development: Place the spotted TLC plate in the chamber and allow the solvent to ascend via capillary action until it is ~1 cm from the top of the plate.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. The UV-active quinazolinedione will appear as a dark spot on the fluorescent background.[9]

  • Rf Calculation: Calculate the Rf value for the product spot and any visible impurities using the formula: Rf = (Distance from baseline to center of the spot) / (Distance from baseline to the solvent front)

Data: Mobile Phase Screening Results
TrialMobile Phase (Hexane:Ethyl Acetate)Observed Rf of ProductObservations
190:10 (v/v)~0.05Compound remains near the baseline. Polarity is too low.
270:30 (v/v)~0.20Compound has moved, but resolution may be better.
3 60:40 (v/v) ~0.35 Optimal. Good separation from a faster-running non-polar impurity (Rf ~0.6) and a baseline impurity (Rf ~0).
450:50 (v/v)~0.55Compound is moving too quickly. Risk of co-elution with less polar impurities.

Detailed Protocol: Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude material. The principles can be scaled accordingly. The ratio of silica gel to crude material should be between 30:1 and 100:1 by weight for effective separation.[5]

Materials and Reagents
  • Glass chromatography column (e.g., 40 mm diameter, 400 mm length)

  • Silica Gel (230-400 mesh for flash chromatography)

  • Crude 1-Ethylquinazoline-2,4(1H,3H)-dione

  • Solvents: Hexane and Ethyl Acetate (HPLC Grade)

  • Collection test tubes or flasks

  • TLC supplies (as described above)

  • Rotary Evaporator

Workflow for Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc TLC Optimization (Find Rf ~ 0.35) pack Pack Column (Slurry Method) tlc->pack load Sample Loading (Dry Loading) pack->load elute Elution (40% EtOAc/Hexane) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Workflow for the purification of 1-Ethylquinazoline-2,4(1H,3H)-dione.

Step-by-Step Procedure
  • Column Packing (Slurry Method): a. In a beaker, prepare a slurry of silica gel (~50 g) in the initial mobile phase (e.g., 20% EtOAc in Hexane, a polarity lower than the elution solvent). b. Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. c. Clamp the column vertically and pour the silica slurry in. Gently tap the column to ensure even packing and dislodge any air bubbles. d. Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Add more mobile phase as needed, ensuring the top of the silica bed never runs dry.[4]

  • Sample Loading (Dry Loading Method): a. Dissolve the crude product (~1 g) in a minimal amount of a low-boiling-point solvent (e.g., 10-15 mL of DCM). b. Add 2-3 g of silica gel to this solution and mix thoroughly. c. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. d. Carefully add this powder to the top of the packed column, creating a thin, even band. Add a protective layer of sand on top. This method prevents band broadening associated with wet loading in a strong solvent.

  • Elution: a. Begin elution with a mobile phase of lower polarity than your target Rf solvent (e.g., 20% EtOAc in Hexane) to first elute highly non-polar impurities. b. After collecting several fractions, switch to the optimized mobile phase (40% EtOAc in Hexane). c. Maintain a constant head of solvent above the silica bed and collect fractions (e.g., 15-20 mL each) sequentially. For flash chromatography, apply gentle air pressure to maintain a steady flow rate.

  • Fraction Analysis: a. Systematically spot every few fractions on a TLC plate. b. Develop the TLC plate using the same 40% EtOAc/Hexane mobile phase. c. Visualize under UV light to identify the fractions containing the pure product (a single spot at Rf ~0.35).

  • Isolation: a. Combine all fractions that show a single, clean spot corresponding to the product. b. Remove the solvent from the combined fractions using a rotary evaporator. c. Further dry the resulting white solid under high vacuum to remove any residual solvent.

Post-Purification Characterization

To validate the success of the purification, the isolated product must be analyzed for purity and structural integrity.

Analysis MethodExpected ResultPurpose
TLC A single spot with Rf ~0.35 (in 40% EtOAc/Hexane).Confirm Purity
Melting Point Sharp range, e.g., 219-221 °C.Confirm Purity and Identity (compare to literature[6])
¹H and ¹³C NMR Spectra should match literature data, with no significant impurity peaks.Confirm Structure and Purity[6]
HRMS Observed mass should match the calculated mass for [M+H]⁺ (191.0815).Confirm Elemental Composition[6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Product Not Eluting Mobile phase polarity is too low.Gradually increase the percentage of Ethyl Acetate in the mobile phase (e.g., to 50% or 60%).
Product Elutes Too Quickly with Impurities Mobile phase polarity is too high.Decrease the percentage of Ethyl Acetate. Ensure the sample was not loaded in a solvent that is too strong.
Poor Separation (Broad or Tailing Bands) 1. Column is overloaded. 2. Sample was loaded in too much or too polar a solvent. 3. Column packed improperly.1. Use a larger column or less crude material. 2. Use the dry loading method. 3. Repack the column, ensuring no air bubbles or channels.
Cracks in the Silica Bed The column ran dry at some point.This compromises separation. The column must be repacked. Always keep the silica bed submerged in solvent.[4]

References

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at: [Link]

  • Thin Layer Chromatography. University of California, Los Angeles (UCLA) Chemistry Department. Available at: [Link]

  • Column chromatography. Columbia University Chemistry Department. Available at: [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Semantic Scholar. Available at: [Link]

  • quinazoline-2,4(1H,3H)-dione - Physico-chemical Properties. ChemBK. Available at: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Quinazolinedione | C8H6N2O2. PubChem. Available at: [Link]

  • TLC Tips and Tricks. Merck Millipore. Available at: [Link]

  • Spectroscopic analysis on Synthesis 1-Methyl-3-(2'-Phenylethyl)- 1H,3H-Quinazoline-2,4-dione. IOSR Journal of Pharmacy. Available at: [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. International Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of quinazoline-2,4-(1H,3H)-diones... ResearchGate. Available at: [Link]

  • Synthesis of quinazoline‐2,4(1H,3H)‐dione... ResearchGate. Available at: [Link]

  • Process for the preparation of 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones.Google Patents.
  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives... PLOS ONE. Available at: [Link]

  • Stains for Developing TLC Plates. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. MDPI. Available at: [Link]

  • Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. Available at: [Link]

  • Preparation and Chromatographic Evaluation of Columns for Reversed-Phase Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • [Enantioseparation of quinazolone derivatives using an AGP-based liquid chromatography stationary phase]. PubMed. Available at: [Link]

  • Which sample solvents work best with normal-phase flash column chromatography? Biotage. Available at: [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Publishing. Available at: [Link]

Sources

Method

experimental procedure for antimicrobial screening of 1-Ethylquinazoline-2,4(1H,3H)-dione

[1] Introduction & Scientific Rationale The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, structurally bio-isosteric to the quinolone core found in fluoroquinolone antibiotics (e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scientific Rationale

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, structurally bio-isosteric to the quinolone core found in fluoroquinolone antibiotics (e.g., Ciprofloxacin). 1-Ethylquinazoline-2,4(1H,3H)-dione represents a critical N1-substituted derivative.

Mechanistic Hypothesis: Like its fluoroquinolone analogs, this compound is hypothesized to target bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV). The N1-ethyl group is strategically positioned to improve lipophilicity and cellular permeability, potentially enhancing the compound's ability to penetrate the Gram-negative outer membrane.

Scope of this Guide: This protocol details the standardized in vitro screening of 1-Ethylquinazoline-2,4(1H,3H)-dione. It moves from qualitative susceptibility screening (Agar Well Diffusion) to quantitative potency determination (MIC/MBC via Broth Microdilution), adhering to CLSI M07 (bacteria) and M27 (fungi) standards.

Materials & Reagent Preparation

Compound Handling[2][3]
  • Test Compound: 1-Ethylquinazoline-2,4(1H,3H)-dione (Purity >98% by HPLC).

  • Solvent Vehicle: Dimethyl sulfoxide (DMSO), molecular biology grade.

    • Note: Quinazoline-2,4-diones often exhibit poor aqueous solubility. DMSO is required for stock preparation.

Stock Solution Protocol

Objective: Prepare a stable 10 mg/mL (10,000 µg/mL) Master Stock.

  • Weigh 10.0 mg of 1-Ethylquinazoline-2,4(1H,3H)-dione into a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of 100% DMSO.

  • Vortex vigorously for 60 seconds.

  • Troubleshooting: If particulate matter remains, sonicate at 40 kHz for 5-10 minutes at room temperature.

  • Sterilization: Do not autoclave. Pass through a 0.22 µm PTFE (hydrophobic) syringe filter if sterility is critical for long-term storage.

Test Organisms (Standard Panel)
Organism TypeSpeciesStrain ID (ATCC)Rationale
Gram-Positive Staphylococcus aureusATCC 25923Standard susceptibility control.
Gram-Positive Bacillus subtilisATCC 6633Model for spore-formers.
Gram-Negative Escherichia coliATCC 25922Standard Gram-negative control.
Gram-Negative Pseudomonas aeruginosaATCC 27853High efflux pump activity (resistance model).
Fungal Candida albicansATCC 10231Eukaryotic pathogen control.

Experimental Workflow: Qualitative Screening

Method: Agar Well Diffusion Assay Purpose: Rapid "Go/No-Go" determination of antimicrobial activity.

Procedure
  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland Standard (

    
     CFU/mL) in sterile saline.
    
  • Seeding: Swab the standardized inoculum evenly across the surface of Mueller-Hinton Agar (MHA) plates (use Sabouraud Dextrose Agar for fungi).

  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.

  • Loading:

    • Test Well: 50 µL of compound stock (diluted to 1 mg/mL in 10% DMSO).

    • Positive Control: 50 µL Ciprofloxacin (bacteria) or Fluconazole (fungi) at standard breakpoint concentrations.

    • Negative Control: 50 µL of 10% DMSO (Solvent blank).

  • Incubation: 37°C for 18-24 hours (bacteria); 25°C for 48 hours (fungi).

Data Interpretation

Measure the Zone of Inhibition (ZOI) in millimeters (mm).

  • ZOI > 10mm: Active. Proceed to MIC.

  • ZOI < 10mm: Inactive or poor diffusion. (Note: Quinazolines are hydrophobic; poor diffusion may yield false negatives. If ZOI is small but distinct, proceed to MIC).

Experimental Workflow: Quantitative Potency (MIC)

Method: Broth Microdilution (CLSI M07 Guidelines) Purpose: Determine the Minimum Inhibitory Concentration (MIC).

Microplate Setup Visualization

The following diagram illustrates the serial dilution logic required to ensure statistical validity.

MIC_Workflow cluster_plate 96-Well Microplate (Rows A-H) Stock Master Stock (10 mg/mL DMSO) Inter Intermediate Dilution (1 mg/mL in Broth) Stock->Inter 1:10 Dilution Well1 Well 1 512 µg/mL Inter->Well1 Add 100µL Well2 Well 2 256 µg/mL Well1->Well2 Serial Transfer 100µL Well3 Well 3 128 µg/mL Well2->Well3 Serial Transfer 100µL WellX ... Well3->WellX Well10 Well 10 1 µg/mL WellX->Well10 GC Growth Control (Bacteria + No Drug) SC Sterility Control (Broth Only) Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Well1 Add 100µL to all test wells Inoculum->Well2 Inoculum->GC

Figure 1: Serial dilution workflow for MIC determination. The process ensures a gradient concentration range from 512 µg/mL down to 1 µg/mL.

Detailed Protocol
  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation:

    • Dispense 100 µL of CAMHB into wells 2-12 of a 96-well plate.

    • Dispense 200 µL of the 1024 µg/mL working solution (prepared from stock) into Well 1.

  • Dilution: Transfer 100 µL from Well 1 to Well 2. Mix by pipetting. Repeat down to Well 10. Discard 100 µL from Well 10.

    • Result: Wells 1-10 contain 100 µL of drug at 2x the final concentration (range 512–1 µg/mL).

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to wells 1-10 and the Growth Control well.
    
    • Final Test Volume: 200 µL.

    • Final Bacterial Density:

      
       CFU/mL.
      
    • Final Drug Concentration: 256 µg/mL down to 0.5 µg/mL.

  • Incubation: 16-20 hours at 37°C.

  • Readout: Visual inspection for turbidity.

    • MIC Definition: The lowest concentration with no visible growth.[1]

MBC Determination (Bactericidal vs. Bacteriostatic)
  • Sample 10 µL from the MIC well and the two wells with higher concentrations (supramic).

  • Plate onto drug-free MHA plates.

  • Incubate for 24 hours.

  • MBC Definition: The concentration that kills

    
     of the initial inoculum (typically <5 colonies on the plate).
    

Data Reporting & Validation

Validation Criteria

For the assay to be valid, the following must hold true:

  • Growth Control: Heavy turbidity.

  • Sterility Control: Crystal clear.

  • Solvent Control: Growth equal to Growth Control (confirms DMSO is not toxic at test levels).

  • Reference Drug: MIC of Ciprofloxacin against E. coli ATCC 25922 must fall within CLSI range (0.004 – 0.015 µg/mL).

Results Template
CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Type
1-Ethyl-QZNS. aureus[Value][Value][Value]Bactericidal if Ratio

1-Ethyl-QZNE. coli[Value][Value][Value]Bacteriostatic if Ratio

Mechanism of Action Context

Quinazoline-2,4-diones are designed to inhibit DNA replication. If MIC data is promising (<64 µg/mL), the following pathway confirms the mechanism.

MOA_Pathway Compound 1-Ethylquinazoline-2,4-dione Target DNA Gyrase / Topo IV (ATP-binding pocket) Compound->Target Competitive Binding Complex Stabilized Cleavable Complex (Drug-Enzyme-DNA) Target->Complex Traps Enzyme Effect Accumulation of Double-Strand Breaks Complex->Effect Replication Fork Arrest Death Bacterial Cell Death Effect->Death SOS Response Failure

Figure 2: Proposed mechanism of action. The compound mimics the nucleotide substrate, competitively inhibiting the ATPase subunit of DNA gyrase.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.

  • Al-Omar, M. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.[2][3][4][5][6][7] Molecules, 27(12), 3853.[6] [6]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.

  • Ibrahim, A. O. A., et al. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances, 14, 16298-16315.

Sources

Application

Application Note: Cytotoxicity Profiling of 1-Ethylquinazoline-2,4(1H,3H)-dione

[1][2][3] Introduction & Pharmacological Context The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various antihypertensive (e.g., Bunazosin), serotonin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction & Pharmacological Context

The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various antihypertensive (e.g., Bunazosin), serotonin-antagonist, and aldose reductase inhibitor agents.[1] 1-Ethylquinazoline-2,4(1H,3H)-dione (CAS: 2217-26-7 for the 3-ethyl isomer; structural analogs vary) represents a critical intermediate or specific analog often evaluated in Structure-Activity Relationship (SAR) studies to determine the impact of N-alkylation on biological activity.[2][1][3]

While functionalized derivatives often exhibit potent anticancer properties (IC₅₀ in nanomolar ranges), the core ethyl-substituted scaffold requires rigorous toxicity profiling to distinguish between specific pharmacological efficacy and off-target cytotoxicity.[2][1][3]

This Application Note provides a standardized, self-validating workflow for evaluating the cytotoxicity of 1-Ethylquinazoline-2,4(1H,3H)-dione. Unlike generic protocols, this guide addresses the specific solubility challenges and biphasic dose-responses common to hydrophobic quinazoline derivatives.

Material Handling & Compound Preparation[3][4][5]

Critical Challenge: Quinazoline-2,4-diones exhibit poor aqueous solubility and a tendency to precipitate in cell culture media, leading to false-negative toxicity results (compound crashing out) or false positives (crystals mechanically damaging cells).[2][1][3]

Stock Solution Preparation[1][3][6]
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).[1][3]

  • Target Stock Concentration: 100 mM.

    • Calculation: Molecular Weight ≈ 190.2 g/mol .[1][3]

    • Weighing: Dissolve 19.02 mg in 1.0 mL DMSO.

  • Solubilization: Vortex vigorously for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes. The solution must be optically clear.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solution (Dosing)
  • Vehicle Limit: The final DMSO concentration in the assay well must be ≤ 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2][1][3]

  • Serial Dilution: Prepare 200x concentrates in DMSO first, then dilute 1:200 into pre-warmed culture medium immediately before dosing.

    • Why? Prediluting in aqueous buffer often causes precipitation.[1][3] Diluting directly into serum-containing medium helps albumin sequester the hydrophobic molecule, maintaining solubility.[2][1][3]

Primary Screening: Metabolic Activity Assay (CCK-8)[1][2][3]

We recommend Cell Counting Kit-8 (CCK-8/WST-8) over traditional MTT.[2][1][3]

  • Reasoning: 1-Ethylquinazoline-2,4(1H,3H)-dione is hydrophobic.[2][1][3] MTT requires solubilization of formazan crystals with organic solvents, which can interfere with residual compound or plasticware. CCK-8 produces a water-soluble formazan, eliminating extraction steps and reducing experimental error.[2][1][3]

Experimental Design
  • Cell Models:

    • Toxicity Profiling: HepG2 (Liver metabolic potential) or HEK293 (General cytotoxicity).[1][3]

    • Efficacy Profiling: HCT-116 or HeLa (Common quinazoline targets).[2][1][3]

  • Controls:

    • Blank: Media only (no cells).[1][3]

    • Vehicle Control: Cells + 0.5% DMSO (100% Viability baseline).[1][3]

    • Positive Control:[2][1][4] Doxorubicin (1 µM) or Staurosporine.[1][3]

Step-by-Step Protocol
  • Seeding: Plate cells in 96-well clear-bottom plates.

    • Density: 5,000–10,000 cells/well (cell line dependent).[1][3]

    • Volume: 100 µL/well.

    • Incubation: 24 hours at 37°C, 5% CO₂ for attachment.

  • Treatment:

    • Remove old media (carefully, do not disturb monolayer).[1][3]

    • Add 100 µL of fresh media containing the compound (0.1 µM to 100 µM dose range, log-scale).

    • Note: Include 3 technical replicates per concentration.

  • Exposure: Incubate for 48 hours . (Quinazolines often show delayed toxicity; 24h may be insufficient).[1][3]

  • Readout:

    • Add 10 µL of CCK-8 reagent per well.[2][1][3]

    • Incubate 1–4 hours at 37°C (monitor color development).

    • Measure Absorbance (OD) at 450 nm .

Data Analysis

Calculate % Cell Viability:


[1][3][5]

Fit data to a 4-parameter logistic (4PL) curve to determine IC₅₀.[2][1][3]

Secondary Profiling: Mechanism of Action (Flow Cytometry)[2][3]

If cytotoxicity is observed (IC₅₀ < 50 µM), distinguish between Apoptosis (programmed cell death, often desired for drugs) and Necrosis (uncontrolled toxicity) using Annexin V / Propidium Iodide (PI) staining.[1][3]

Workflow Visualization

The following diagram illustrates the decision matrix for evaluating the compound.

ToxicityWorkflow Start Compound Prep (100mM in DMSO) SolubilityCheck Check Solubility (Turbidity in Media?) Start->SolubilityCheck PrimaryScreen Primary Screen (CCK-8 Assay, 48h) SolubilityCheck->PrimaryScreen Clear Solution Decision IC50 < 50 µM? PrimaryScreen->Decision Safe Low Toxicity (Candidate for SAR) Decision->Safe No Mechanism Mechanism Study (Annexin V / PI) Decision->Mechanism Yes Apoptosis Annexin V+/PI- (Apoptosis) Mechanism->Apoptosis Necrosis Annexin V-/PI+ (Necrosis/Membrane Damage) Mechanism->Necrosis

Caption: Figure 1. Screening cascade for 1-Ethylquinazoline-2,4(1H,3H)-dione cytotoxicity profiling.

Protocol (Annexin V/PI)[2][3]
  • Seeding: 6-well plates at 3 × 10⁵ cells/well.

  • Treatment: Treat with IC₅₀ and 2×IC₅₀ concentrations for 24 hours.

  • Harvesting:

    • Collect supernatant (contains floating dead cells).[1][3]

    • Trypsinize adherent cells (EDTA-free trypsin recommended to preserve phosphatidylserine).[2][1][3]

    • Combine supernatant and cells; centrifuge at 300 x g for 5 min.

  • Staining:

    • Wash pellet with cold PBS.[1][3]

    • Resuspend in 100 µL Binding Buffer.[1][3]

    • Add 5 µL Annexin V-FITC and 5 µL PI.[2][1][3]

    • Incubate 15 min at RT in dark.

  • Analysis: Analyze via Flow Cytometer (FL1 for FITC, FL2/3 for PI).

Summary of Expected Results

ParameterObservationInterpretation
Solubility Precipitate at >100 µMCompound limits reached; do not assay above this concentration.
CCK-8 (Viability) IC₅₀ > 100 µMCompound is considered non-cytotoxic in this context.[2][1][3]
CCK-8 (Viability) IC₅₀ < 10 µMHigh potency; likely specific target engagement (e.g., kinase inhibition).[1][3]
Flow Cytometry High Annexin V+Apoptotic mechanism (desirable for anticancer leads).[1][3]
Flow Cytometry High PI+ onlyNecrotic mechanism (suggests membrane disruption/toxicity).[1][3]

References

  • Riss, T. L., et al. (2013).[1][3] Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][3] [Link]

  • OECD. (2004).[1][3] Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link][1][3]

  • El-Azab, A. S., et al. (2023).[1][3][4] Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1][3]

  • Stockert, J. C., et al. (2012).[1][3] Assays for viability: a review. Acta Histochemica. [Link]

Sources

Method

in vitro kinase assay protocol for 1-Ethylquinazoline-2,4(1H,3H)-dione

Application Note & Protocol Topic: In Vitro Kinase Assay Protocol for 1-Ethylquinazoline-2,4(1H,3H)-dione and Its Analogs Audience: Researchers, scientists, and drug development professionals. A Universal Luminescence-Ba...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: In Vitro Kinase Assay Protocol for 1-Ethylquinazoline-2,4(1H,3H)-dione and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

A Universal Luminescence-Based Protocol for Profiling Quinazoline-2,4(1H,3H)-dione Analogs Against Protein Kinases

Abstract

The quinazoline ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved protein kinase inhibitors.[1][2][3] Specifically, the quinazoline-2,4(1H,3H)-dione scaffold has been leveraged to develop potent inhibitors against various kinase targets, including key regulators of oncogenic pathways like VEGFR-2 and c-Met.[4][5][6] This application note presents a detailed, robust, and universally applicable protocol for determining the inhibitory activity of novel compounds based on this scaffold, using 1-Ethylquinazoline-2,4(1H,3H)-dione as a representative example. We describe the use of the ADP-Glo™ Kinase Assay, a sensitive, luminescence-based method that quantifies kinase activity by measuring ADP production.[7][8] This protocol is designed to be a self-validating system, incorporating essential controls and clear data analysis steps to ensure the generation of reliable and reproducible IC₅₀ values for candidate kinase inhibitors.

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The ATP-binding site of kinases has been a primary focus for the development of small molecule inhibitors. The quinazoline scaffold has proven to be exceptionally effective for this purpose, with derivatives like Gefitinib, Erlotinib, and Lapatinib being notable clinical successes.

The oxidized derivative, quinazoline-2,4(1H,3H)-dione, serves as a versatile backbone for creating new generations of kinase inhibitors.[3] Recent studies have demonstrated that substitutions at the N1, N3, and other positions on the benzene ring can yield potent and selective inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis.[1][5][6] Given this precedent, a new chemical entity like 1-Ethylquinazoline-2,4(1H,3H)-dione warrants thorough investigation against a panel of relevant kinases. This guide provides a foundational protocol for such an investigation, using VEGFR-2 as an exemplary target.

Assay Principle: The ADP-Glo™ Kinase Assay

To ensure broad applicability and high sensitivity, we have selected the ADP-Glo™ Kinase Assay. This is not a binding assay, but a direct measure of enzymatic activity.[9] Its universal nature allows it to be used for virtually any kinase that converts ATP to ADP.[7][8] The assay is performed in two steps, ensuring a stable and robust luminescent signal that is directly proportional to kinase activity.[10]

  • Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed in the presence of the kinase, a suitable substrate, ATP, and the test inhibitor (e.g., 1-Ethylquinazoline-2,4(1H,3H)-dione). After incubation, ADP-Glo™ Reagent is added. This simultaneously stops the kinase reaction and depletes any remaining unconsumed ATP. This step is critical as high background ATP levels would interfere with the signal in the next step.

  • ADP Conversion & Signal Generation: In the second step, Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, producing a light signal that is measured by a luminometer.[10] A potent inhibitor will reduce kinase activity, leading to less ADP production and, consequently, a lower luminescent signal.

G cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: Detection K_Rxn Kinase + Substrate + ATP + Inhibitor Products ADP + Phospho-Substrate + Unconsumed ATP K_Rxn->Products Incubate ADP_Glo_Reagent Add ADP-Glo™ Reagent Stopped_Rxn ADP + Phospho-Substrate (ATP Depleted) ADP_Glo_Reagent->Stopped_Rxn Stops Reaction & Depletes ATP Products->ADP_Glo_Reagent Stops Reaction & Depletes ATP Detect_Reagent Add Kinase Detection Reagent (Contains Luciferase/Luciferin) Stopped_Rxn->Detect_Reagent New_ATP ADP converted to ATP Detect_Reagent->New_ATP Light Luminescent Signal New_ATP->Light Luciferase Reaction

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

Materials and Reagents
ReagentRecommended SupplierCatalog Number (Example)
ADP-Glo™ Kinase Assay KitPromegaV9101
Recombinant Human VEGFR-2 (KDR) KinaseThermo Fisher/PromegaPV3700
Poly(Glu, Tyr) 4:1 SubstrateSigma-AldrichP0275
Ultra-Pure ATP, 10 mMPromegaV9151
1-Ethylquinazoline-2,4(1H,3H)-dioneCustom Synthesis/UserN/A
Staurosporine (Positive Control Inhibitor)Sigma-AldrichS4400
DMSO, AnhydrousSigma-Aldrich276855
HEPES (1 M solution, pH 7.5)Thermo Fisher15630080
MgCl₂ (1 M solution)Thermo FisherAM9530G
EGTA (0.5 M solution, pH 8.0)Thermo Fisher15575020
Brij-35Sigma-AldrichB4184
DTT (1 M solution)Thermo FisherP2325
Bovine Serum Albumin (BSA), 10% solutionThermo Fisher15260037
Nuclease-Free WaterThermo FisherAM9937
Solid white, flat-bottom 96 or 384-well platesCorning3917 or 3572
Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5 µL.[11]

  • 1X Kinase Buffer:

    • Causality: This buffer provides the optimal pH, ionic strength, and cofactors (Mg²⁺) for kinase activity. DTT prevents enzyme oxidation, and BSA and Brij-35 prevent non-specific binding of reagents to the plate surface.

    • Prepare a stock of 1X Kinase Buffer containing: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35, and 0.1 mg/mL BSA. Filter and store at 4°C.

  • Test Compound (1-Ethylquinazoline-2,4(1H,3H)-dione) Preparation:

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Create a 4X final concentration serial dilution series. For a 10-point IC₅₀ curve starting at 100 µM final concentration, prepare a 400 µM stock in 1X Kinase Buffer with a fixed final DMSO concentration (e.g., 4%).

    • Perform 1:3 serial dilutions in the same buffer (with 4% DMSO) down the column of a 96-well plate.

    • Include a "no inhibitor" control containing only 4% DMSO in 1X Kinase Buffer.

  • 2X Kinase/Substrate Master Mix:

    • Causality: Preparing a master mix ensures that each well receives the same concentration of enzyme and substrate, minimizing well-to-well variability.

    • Dilute the recombinant VEGFR-2 kinase and Poly(Glu, Tyr) substrate in 1X Kinase Buffer to a 2X final concentration. The optimal concentrations should be determined empirically, but a good starting point is 2-5 ng/µL for VEGFR-2 and 0.2 mg/mL for the substrate.

  • 2X ATP Solution:

    • Dilute the 10 mM ATP stock to a 2X final concentration in 1X Kinase Buffer. The final ATP concentration should ideally be at or near the Kₘ for the kinase (for VEGFR-2, this is typically 5-15 µM). We will use a final concentration of 10 µM, so prepare a 20 µM (2X) solution.

  • Plate Layout: Design your plate map to include wells for the full inhibitor titration, a "no inhibitor" (0% inhibition) control, and a "no enzyme" (100% inhibition) background control.

  • Add Compound: Add 1.25 µL of the 4X serially diluted inhibitor solutions to the appropriate wells of a 384-well plate. Add 1.25 µL of the 4% DMSO buffer to the "no inhibitor" and "no enzyme" control wells.

  • Add Kinase/Substrate: Add 2.5 µL of the 2X Kinase/Substrate Master Mix to all wells except the "no enzyme" background controls. Add 2.5 µL of 1X Kinase Buffer to the "no enzyme" wells.

  • Initiate Reaction: Add 1.25 µL of the 2X ATP solution to all wells to start the reaction. The total volume is now 5 µL.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate and incubate at room temperature for 60 minutes.

    • Trustworthiness: The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Equilibrate: Before proceeding, ensure the plate and the ADP-Glo™ reagents are at room temperature.[11]

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds.

  • Incubate: Cover the plate and incubate at room temperature for 40 minutes to allow for complete ATP depletion.[10]

  • Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds.

  • Incubate: Cover the plate and incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[11]

  • Read Plate: Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation
  • Background Subtraction: Average the raw luminescence units (RLU) from the "no enzyme" control wells and subtract this value from all other wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_No_Inhibitor))

  • Determine IC₅₀: Plot the Percent Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

[Inhibitor] (µM)Log [Inhibitor]Avg. RLU (Corrected)% Inhibition
100.002.001,50098.5
33.331.522,10097.9
11.111.056,50093.5
3.700.5725,00075.0
1.230.0952,00048.0
0.41-0.3981,00019.0
0.14-0.8695,0005.0
0.00N/A100,0000.0
Experimental Workflow and Validation

A robust and trustworthy protocol is a self-validating system. The inclusion of proper controls is non-negotiable.

  • 0% Inhibition Control (DMSO only): Represents maximum enzyme activity.

  • 100% Inhibition Control (No enzyme or potent inhibitor): Defines the background signal.

  • Positive Control Inhibitor (e.g., Staurosporine): Confirms that the assay system can detect inhibition and provides a benchmark for assay performance.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinase Assay cluster_detect Phase 3: Detection cluster_analysis Phase 4: Data Analysis P1 Prepare 1X Kinase Buffer P2 Prepare 4X Compound Serial Dilutions P1->P2 P3 Prepare 2X Kinase/Substrate and 2X ATP Solutions P1->P3 A1 Dispense 1.25 µL 4X Compound to 384-well plate P2->A1 A2 Add 2.5 µL 2X Kinase/Substrate Mix P3->A2 A3 Initiate with 1.25 µL 2X ATP P3->A3 A1->A2 A2->A3 A4 Incubate for 60 min at RT A3->A4 D1 Add 5 µL ADP-Glo™ Reagent A4->D1 D2 Incubate 40 min at RT D1->D2 D3 Add 10 µL Kinase Detection Reagent D2->D3 D4 Incubate 30 min at RT D3->D4 D5 Read Luminescence D4->D5 AN1 Subtract Background D5->AN1 AN2 Calculate % Inhibition AN1->AN2 AN3 Plot Dose-Response Curve AN2->AN3 AN4 Determine IC₅₀ Value AN3->AN4

Caption: Complete experimental workflow from preparation to data analysis.

References
  • Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. Retrieved from [Link]

  • Hassan, A. S., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189578. Retrieved from [Link]

  • Wang, Y., et al. (2016). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Advances, 6(99), 97161-97174. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Ali, M. R., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 850. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 23(12), 3246. Retrieved from [Link]

  • Moon, S. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(17), e2531. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • ResearchGate. (n.d.). Clinically used quinazoline containing TK inhibitors. Retrieved from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • Dodd, K. M., et al. (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025, October 14). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 30(20), 4504. Retrieved from [Link]

  • Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. Retrieved from [Link]

  • Mukhopadhyay, C., et al. (2016). Innate immunity kinase TAK1 phosphorylates Rab1 on a hotspot for posttranslational modifications by host and pathogen. PNAS, 113(33), E4862-E4871. Retrieved from [Link]

  • Hassan, A. S., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1 H,3 H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]

  • Islam, M. T., et al. (2025). Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells. ResearchGate. Retrieved from [Link]

  • Hassan, A. S., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Taylor & Francis Online. Retrieved from [Link]

  • ACTA POLONIAE PHARMACEUTICA. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Retrieved from [Link]

Sources

Application

developing quinazolinedione derivatives for high-throughput screening

Application Note: High-Throughput Screening of Quinazolinedione Derivatives Abstract This guide outlines the strategic development of 2,4-quinazolinedione libraries for High-Throughput Screening (HTS). Recognized as a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Quinazolinedione Derivatives

Abstract

This guide outlines the strategic development of 2,4-quinazolinedione libraries for High-Throughput Screening (HTS). Recognized as a "privileged scaffold" in medicinal chemistry, quinazolinediones exhibit versatile pharmacology, acting as antagonists for AMPA/Kainate receptors, 5-HT receptors, and inhibitors of PARP and kinases. However, their high lipophilicity and potential for autofluorescence present specific challenges in HTS campaigns. This document provides a validated workflow covering solid-phase library synthesis, solubility-optimized assay configuration, and a robust hit validation protocol.

The Privileged Scaffold: Pharmacological Rationale

The 2,4-quinazolinedione core (1H,3H-quinazoline-2,4-dione) mimics the transition states of various nucleotide and amino acid interactions. Its bioactivity is driven by the steric and electronic properties of substituents at the N1, N3, and C6/C7 positions.

  • Target Classes:

    • Ion Channels: Non-competitive antagonism of AMPA/Kainate glutamate receptors (neuroprotection).

    • GPCRs: 5-HT2A and

      
      -adrenergic receptor antagonism.
      
    • Enzymes: Aldose reductase and PARP inhibition.

Critical HTS Consideration: The planar, aromatic nature of this scaffold often leads to


-

stacking, resulting in poor aqueous solubility. HTS protocols must account for "false negatives" caused by precipitation or "false positives" caused by colloidal aggregation.

Library Synthesis: A Solid-Phase Approach

To generate the diversity required for HTS without the bottleneck of chromatographic purification, we utilize a Solid-Phase Organic Synthesis (SPOS) strategy. This allows for "drive-to-completion" chemistry using excess reagents, which are removed via simple filtration.

Mechanism: Traceless Linker Strategy

We employ a resin-bound amine reacting with isatoic anhydrides. The cleavage step simultaneously cyclizes the compound, releasing only the desired quinazolinedione into the solution (traceless release), ensuring high purity for direct screening.

Quinazolinedione_Synthesis Resin Wang Resin (Amine Functionalized) Step1 Acylation (Isatoic Anhydride) Resin->Step1 Excess Reagent Intermediate Resin-Bound Anthranilamide Step1->Intermediate Wash x3 Step2 Cyclization/Cleavage (Base/Heat) Intermediate->Step2 TFA/Heat Product 2,4-Quinazolinedione (>90% Purity) Step2->Product Release

Figure 1: Traceless solid-phase synthesis workflow. The cyclization-release mechanism ensures that unreacted precursors remain on the resin, yielding high-purity filtrates suitable for direct HTS plating.

Assay Development: Overcoming Scaffold Limitations

The Solubility Paradox

Quinazolinediones obey the "Grease Ball" rule: potency often correlates with lipophilicity, but HTS requires aqueous stability.

  • Standard Protocol: Compounds are stored in 100% DMSO.

  • Risk: Dilution into aqueous assay buffer causes precipitation, leading to light scattering (interference) or loss of effective concentration.

  • Solution: Limit final DMSO concentration to 0.5% - 1.0%. Use Acoustic Droplet Ejection (ADE) for transfer to minimize intermediate dilution steps that often crash out compounds.

Autofluorescence Interference

Some quinazoline derivatives fluoresce in the blue/green region (Excitation ~350nm, Emission ~450nm).

  • Mitigation: Avoid coumarin-based dyes. Use Red-shifted dyes (e.g., Fluo-8, Calcium-6) or Time-Resolved FRET (TR-FRET) which introduces a time delay to eliminate short-lived compound fluorescence.

Protocol: Automated Calcium Flux Assay (GPCR/Ion Channel)

This protocol is designed for a 384-well FLIPR (Fluorometric Imaging Plate Reader) format, targeting a Gq-coupled GPCR or Calcium-permeable Ion Channel.

Materials & Reagents
  • Cell Line: CHO-K1 or HEK293 stably expressing target.

  • Dye: Calcium-6 Assay Kit (Molecular Devices) or Fluo-4 Direct.

  • Buffer: HBSS + 20mM HEPES, pH 7.4 (Probenecid added if transporter activity is suspected).

  • Library: Quinazolinedione derivatives (10mM in DMSO).

Step-by-Step Methodology

Step 1: Cell Plating (Day -1)

  • Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Dispense 10,000 cells/well in 25

    
    L culture medium into black-wall/clear-bottom 384-well poly-D-lysine coated plates.
    
  • Incubate overnight at 37°C, 5% CO

    
    .
    

Step 2: Dye Loading (Day 0, T-60 min)

  • Remove culture medium (or use no-wash kit).

  • Add 25

    
    L of 1X Calcium-6 dye loading buffer.
    
  • Incubate for 60 minutes: 45 min at 37°C, followed by 15 min at Room Temperature (RT) to equilibrate signal.

Step 3: Compound Addition (The Critical Step)

  • Rationale: Traditional tip-based transfer can cause compound adsorption. We use Acoustic Dispensing.

  • Source Plate: 10mM compound stocks in DMSO.

  • Transfer: Eject 50 nL of compound directly into the assay plate (containing 50

    
    L buffer/dye).
    
    • Final Concentration: 10

      
      M.
      
    • Final DMSO: 0.1%.

  • Mixing: Gentle orbital shake (10 sec).

Step 4: Detection (FLIPR)

  • Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Agonist Addition: Inject EC

    
     concentration of reference agonist (for antagonist screen).
    
  • Read: Measure kinetics for 120 seconds.

Step 5: Data Normalization Calculate % Inhibition using the formula:



Hit Validation & Triage Strategy

HTS generates raw hits. The following decision tree filters out artifacts (PAINS, aggregators, quenchers) specific to this scaffold.

HTS_Triage Primary Primary Screen (Single Point 10uM) Threshold >50% Inhibition? Primary->Threshold Counter Counter Screen (Parental Cell Line) Threshold->Counter Yes Discard Discard / Artifact Threshold->Discard No Solubility Nephelometry (Solubility Check) Counter->Solubility Inactive in Null Cells Counter->Discard Active in Null Cells DoseResp Dose Response (IC50) (10-point curve) Solubility->DoseResp Soluble Solubility->Discard Precipitate Detected Lead Validated Lead DoseResp->Lead Robust Curve

Figure 2: HTS Decision Tree. Critical filter steps include the "Null Cell" counter-screen (to rule out direct calcium chelation or fluorescence quenching) and Nephelometry (to rule out precipitation).

Troubleshooting Table
ObservationProbable CauseCorrective Action
High Background Fluorescence Compound AutofluorescenceSwitch to Red-shifted dye (e.g., Calcium-6) or use FLIPR "Signal Subtraction" mode.
Flat-line (No Signal) CytotoxicityCheck cell morphology post-assay. Reduce incubation time or compound concentration.
Steep Hill Slope (>2.0) Colloidal AggregationAdd 0.01% Triton X-100 or Tween-80 to assay buffer to disrupt aggregates.
High Well-to-Well Variability DMSO LayeringEnsure adequate mixing after acoustic dispensing. DMSO sinks if not mixed.

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry. (Establishes the concept of "Privileged Structures" including quinazolines).

  • Connolly, D. J., et al. (2005).[1] "Synthesis of quinazolinones and quinazolines." Tetrahedron. (Comprehensive review of synthesis strategies).

  • Sittampalam, G. S., et al. (Eds.) (2004). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][3][4] (The Gold Standard for HTS protocols, specifically DMSO tolerance and interference).

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. (Critical for filtering quinazolinedione artifacts).

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. (Addresses aggregation and autofluorescence).

Sources

Method

using 1-Ethylquinazoline-2,4(1H,3H)-dione in molecular docking studies

Application Note: Strategic Molecular Docking of the 1-Ethylquinazoline-2,4(1H,3H)-dione Scaffold Abstract 1-Ethylquinazoline-2,4(1H,3H)-dione is a "privileged scaffold" in medicinal chemistry, serving as the core pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Molecular Docking of the 1-Ethylquinazoline-2,4(1H,3H)-dione Scaffold

Abstract

1-Ethylquinazoline-2,4(1H,3H)-dione is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for various 5-HT2A antagonists (e.g., Ketanserin analogs), antibacterial agents (DNA gyrase inhibitors), and aldose reductase inhibitors. Its structural rigidity, combined with the distinct hydrogen-bonding capability of the dione system and the hydrophobic anchor of the N1-ethyl group, makes it a high-value target for Structure-Based Drug Design (SBDD). This guide provides a validated protocol for docking this specific scaffold, addressing critical challenges in tautomer enumeration, grid generation, and interaction profiling.

Molecular Mechanics & Ligand Preparation

The success of docking this scaffold depends entirely on the correct representation of its electronic state. The quinazoline-2,4-dione core is susceptible to lactam-lactim tautomerism, though the dione (dilactam) form is generally predominant in solution and solid states.

Tautomerism & Ionization

Unlike simple quinazolines, the 2,4-dione derivative possesses an acidic proton at the N3 position (


).
  • Physiological pH (7.4): The molecule remains largely neutral.

  • Tautomer State: You must enforce the 2,4-diketo tautomer. Automated preparation tools often incorrectly aromatize the ring to a 2,4-dihydroxy form, which abolishes the critical hydrogen bond donor capability at N3.

3D Conformation Generation (Protocol)

The N1-ethyl group introduces a specific steric vector that breaks the planarity of the scaffold slightly or demands a specific pocket volume.

  • Sketch: Generate the 2D structure (CAS: 15035-18-4 core).

  • QM Optimization (Critical): Do not rely solely on molecular mechanics (MMFF94). The conjugation between the N1 lone pair and the C2 carbonyl requires Density Functional Theory (DFT) for accurate bond lengths.

    • Method: DFT B3LYP/6-31G*.

    • Software: Gaussian, ORCA, or Jaguar.

    • Output: Export as .mol2 or .sdf retaining partial charges (ESP or Mulliken).

Target Selection & Preparation

This scaffold is versatile. We define two "Standard Operating Procedures" (SOPs) based on the most common biological targets identified in literature.

Target ClassRepresentative ProteinPDB IDBinding Site Characteristics
GPCR (Class A) 5-HT2A Receptor6A93 Deep hydrophobic pocket; Asp155 anchor.
Enzyme (Bacterial) DNA Gyrase B2XCT ATP-binding pocket; Arg/Glu network.
Enzyme (Metabolic) Aldose Reductase1US0 Anionic binding site; Tyr48/His110 interaction.

Application Note Focus: We will use 5-HT2A (PDB: 6A93) as the primary case study, as the N1-ethyl group mimics the binding mode of the classic antagonist Ketanserin.

Receptor Preparation Workflow
  • Clean: Remove water molecules (unless bridging is suspected, e.g., in kinases). Remove co-crystallized ligands (e.g., Risperidone in 6A93).

  • Protonation: Add hydrogens at pH 7.4.

    • Critical Step: Check Asp155 (5-HT2A). It must be ionized (COO-) to form a salt bridge if the ligand has a basic amine tail (common in derivatives), or H-bond if docking the neutral dione core.

  • Minimization: Restrained minimization (OPLS3e or AMBER ff14SB) of hydrogens only to relieve steric clashes without disturbing the crystal backbone.

Docking Protocol (AutoDock Vina / Glide)

This protocol uses a "Focused Grid" approach.[1] The 1-ethyl group requires a precise hydrophobic sub-pocket.

Grid Generation
  • Center: Defined by the centroid of the co-crystallized ligand (e.g., Risperidone).

  • Dimensions:

    
     Å. (Do not use a "blind docking" whole-protein box; the dione is a competitive inhibitor).
    
  • Spacing: 0.375 Å (standard) or 1.0 Å (if using Glide).

Docking Parameters
  • Algorithm: Lamarckian Genetic Algorithm (LGA) or Vina's Iterated Local Search.

  • Exhaustiveness: Set to 32 (High). The planar dione ring can get stuck in local minima if sampling is too low.

  • Energy Range: 4 kcal/mol (Keep poses within this range of the best score).

Validation (Self-Consistent)

Before docking the 1-ethyl derivative, you must perform a Redocking Validation :

  • Extract the native ligand (Risperidone) from PDB 6A93.

  • Dock it back into the generated grid.

  • Pass Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å .

Interaction Analysis & Interpretation

When analyzing the results of 1-Ethylquinazoline-2,4(1H,3H)-dione docking, look for the "Anchor and Hinge" motif.

The Pharmacophore Map
  • N1-Ethyl Group: Must assume a conformation that buries it in a hydrophobic cleft (often Valine, Leucine, or Phenylalanine residues). If the ethyl group is exposed to solvent, the pose is likely an artifact.

  • C2=O and C4=O (Carbonyls): Act as Hydrogen Bond Acceptors (HBA). Look for interactions with Serine or Threonine side chains.

  • N3-H: Acts as a Hydrogen Bond Donor (HBD). Often interacts with backbone carbonyls or acidic residues (Asp/Glu).

Visualizing the Workflow

DockingWorkflow Ligand Ligand: 1-Ethylquinazoline-2,4-dione (CAS 15035-18-4) QM QM Optimization (DFT B3LYP/6-31G*) Ligand->QM Tautomer Enforce 2,4-Dione Tautomer (Avoid Enolization) QM->Tautomer Grid Grid Generation (Centroid: Asp155 region) Tautomer->Grid Input Target Target: 5-HT2A Receptor (PDB: 6A93) Prep Protein Prep (Remove H2O, Protonate pH 7.4) Target->Prep Prep->Grid Input Dock Molecular Docking (Exhaustiveness: 32) Grid->Dock Analyze Interaction Profiling (H-Bonds, Hydrophobic) Dock->Analyze

Figure 1: Validated workflow for docking quinazolinedione scaffolds, emphasizing QM optimization and tautomer control.

Interaction Logic Diagram

InteractionMap Dione Quinazoline-2,4-dione Core Ethyl N1-Ethyl Group Dione->Ethyl N3H N3-H (Proton) Dione->N3H Carbonyls C2=O / C4=O Dione->Carbonyls HydroPocket Hydrophobic Pocket (Val, Leu, Phe) Ethyl->HydroPocket Van der Waals (Steric Anchor) HB_Acceptor HB Acceptor (Asp, Glu, Backbone C=O) N3H->HB_Acceptor H-Bond (Strong) HB_Donor HB Donor (Ser, Thr, Backbone NH) Carbonyls->HB_Donor H-Bond (Directional)

Figure 2: Pharmacophore interaction map. The N1-ethyl group acts as the hydrophobic anchor, while the dione core facilitates specific polar contacts.

Troubleshooting & Optimization

IssueProbable CauseSolution
Ligand Planarity Loss Poor force field parameterization.Use DFT-optimized geometry; freeze the quinazoline ring torsion during docking if necessary.
No H-bonds at N3 Ligand prepared as "Enol" tautomer.Manually correct the structure to the "Keto" (dione) form in the ligand preparation wizard.
Positive Binding Energy Severe steric clash.The N1-ethyl group might be clashing with a rigid residue. Enable "Soft Potential" docking or perform Induced Fit Docking (IFD).

References

  • Abdelmonsef, A. H., et al. (2020).[2] Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. Frontiers in Molecular Biosciences.

  • RCSB Protein Data Bank. (2018). Crystal structure of the human 5-HT2A receptor in complex with risperidone (PDB: 6A93).

  • Wang, Y., et al. (2015).[3] Discovery of novel potent and selective ligands for 5-HT2A receptor with quinazoline scaffold. Bioorganic & Medicinal Chemistry Letters.

  • Al-Karmalawy, A. A., et al. (2023). Quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. RSC Advances.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

Application

Introduction: The Therapeutic Potential of the Quinazoline-2,4(1H,3H)-dione Scaffold

An Application Guide for the Preclinical In Vivo Efficacy Assessment of 1-Ethylquinazoline-2,4(1H,3H)-dione, a Novel Investigational Compound The quinazoline-2,4(1H,3H)-dione core is a well-recognized "privileged structu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical In Vivo Efficacy Assessment of 1-Ethylquinazoline-2,4(1H,3H)-dione, a Novel Investigational Compound

The quinazoline-2,4(1H,3H)-dione core is a well-recognized "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] Derivatives of this heterocyclic compound have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Given this established potential, a new derivative such as 1-Ethylquinazoline-2,4(1H,3H)-dione warrants a systematic and robust in vivo evaluation to determine its efficacy and therapeutic promise.

This guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to assess the in vivo efficacy of 1-Ethylquinazoline-2,4(1H,3H)-dione. As the specific mechanism of this novel entity is yet to be fully elucidated, we will outline parallel investigational pathways for two of the most prominent activities of the quinazolinedione class: anticonvulsant and anticancer effects. The protocols described herein are designed to establish proof-of-concept, determine dose-response relationships, and provide the foundational data required for further preclinical development.

Phase 1: Essential Preliminary In Vivo Studies

Before embarking on full-scale efficacy studies, a series of preliminary investigations are mandatory. These studies inform dose selection, administration route, and scheduling, ensuring the ethical use of animals and the scientific validity of the efficacy experiments.[5]

Maximum Tolerated Dose (MTD) and Dose-Range Finding

The objective is to identify the highest dose of 1-Ethylquinazoline-2,4(1H,3H)-dione that can be administered without causing unacceptable toxicity. This is crucial for selecting a safe and effective dose range for efficacy studies.

Protocol: Acute Toxicity and MTD Assessment

  • Animal Model: Use healthy, young adult mice (e.g., Swiss albino or C57BL/6), segregated by sex.

  • Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., intraperitoneal (i.p.) or oral (p.o.)). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (e.g., 50, 100, 250, 500 mg/kg).

  • Observation: Monitor animals intensively for the first 4 hours and then daily for 14 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any instances of morbidity or mortality.

  • Body Weight: Measure and record the body weight of each animal just before dosing and daily thereafter. A body weight loss exceeding 20% in 10% of the animals is often considered a sign of significant toxicity.

  • MTD Determination: The MTD is defined as the highest dose that results in no more than 10% mortality and no more than a 20% reduction in body weight.

Pharmacokinetic (PK) Profiling

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This helps in designing a dosing schedule that maintains the drug concentration in the therapeutic range.[6]

Protocol: Preliminary PK Study in Rodents

  • Animal Model: Use a relevant rodent species, typically rats or mice.

  • Dosing: Administer a single, well-tolerated dose of 1-Ethylquinazoline-2,4(1H,3H)-dione via the intended route (e.g., i.p., p.o.) and also intravenously (i.v.) to a separate cohort to determine bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Process the blood to plasma and analyze the concentration of the parent compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Workflow for In Vivo Efficacy Assessment

The following diagram illustrates the logical progression from preliminary studies to specific efficacy models.

G cluster_0 Preliminary Phase cluster_1 Efficacy Assessment Phase cluster_2 Outcome MTD MTD & Dose-Range Finding PK Pharmacokinetic (PK) Profiling MTD->PK Inform Dosing AC_Screen Anticonvulsant Screening (MES, scPTZ) PK->AC_Screen Cancer_Xeno Anticancer Xenograft Models PK->Cancer_Xeno AC_Advanced Advanced Anticonvulsant Models (6Hz, Kindling) AC_Screen->AC_Advanced If Positive Go Go/No-Go Decision for Further Development AC_Advanced->Go Cancer_Xeno->Go

Caption: General workflow for preclinical in vivo assessment.

Phase 2: Efficacy Evaluation in Anticonvulsant Models

Epilepsy affects over 50 million people worldwide, with a significant portion of patients being resistant to current treatments, highlighting the need for new anticonvulsant drugs.[7] The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are the two most common and time-efficient models for the initial screening of compounds with potential antiseizure activity.[6][8]

Protocol 2.1: Maximal Electroshock Seizure (MES) Test

This model is highly predictive of efficacy against generalized tonic-clonic seizures. It evaluates the ability of a compound to prevent the spread of seizures.

  • Animals: Male Swiss mice (20-25 g).

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure: a. Administer 1-Ethylquinazoline-2,4(1H,3H)-dione or vehicle control (e.g., saline with 5% DMSO) i.p. to different groups of mice. Include a positive control group treated with a standard antiepileptic drug like Phenytoin. b. At the time of peak effect (determined from PK studies, or by default 30-60 minutes post-dose), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes. c. Observe the animal for the presence or absence of the tonic hindlimb extension (THLE) phase of the seizure.

  • Endpoint: The absence of the THLE is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.

Protocol 2.2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is effective for identifying compounds that can prevent clonic seizures, often associated with absence seizures.[6] It assesses the ability of a drug to elevate the seizure threshold.

  • Animals: Male Swiss mice (20-25 g).

  • Procedure: a. Pre-treat groups of mice with the test compound, vehicle, or a positive control (e.g., Ethosuximide) at various doses. b. After the appropriate pre-treatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.[6] c. Place each mouse in an individual observation chamber and observe for 30 minutes. d. Record the latency to the first clonic convulsion and the presence or absence of generalized clonic seizures lasting more than 5 seconds.

  • Endpoint: The absence of generalized clonic seizures is considered protection.

  • Data Analysis: Calculate the percentage of protection and the ED50.

Data Presentation: Anticonvulsant Screening
Treatment GroupDose (mg/kg)NAnimals Protected (MES)% Protection (MES)Animals Protected (scPTZ)% Protection (scPTZ)
Vehicle Control-1000%00%
Compound 108
Compound 308
Compound 1008
Positive Control(Dose)8

Phase 2: Efficacy Evaluation in Anticancer Models

Quinazoline derivatives have been successfully developed as anticancer agents, with some targeting critical signaling pathways like EGFR.[9][10] The human tumor xenograft model in immunocompromised mice is the gold standard for evaluating the in vivo antitumor efficacy of a novel compound.[9][11]

Potential Signaling Pathway

Quinazolinedione derivatives have been reported to modulate crucial signaling pathways in cancer, such as the Wnt and receptor tyrosine kinase pathways (e.g., VEGFR-2, c-Met).[1][12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) Receptor->Pathway Transcription Gene Transcription Pathway->Transcription Outcome Cell Proliferation, Angiogenesis, Metastasis Transcription->Outcome Compound Quinazoline-2,4(1H,3H)-dione Derivative Compound->Receptor:f0 Inhibition

Caption: Potential mechanism of action for anticancer activity.

Protocol 2.3: Human Tumor Xenograft Model
  • Cell Line: Select a human cancer cell line relevant to the hypothesized target of the compound (e.g., NCI-H1975 non-small cell lung cancer for EGFR-related targets, or HCT-116 colorectal cancer).[9][12]

  • Animals: Use immunodeficient mice (e.g., athymic Nude or SCID), 6-8 weeks old.

  • Tumor Implantation: a. Culture the selected cancer cells in appropriate media. b. Subcutaneously inject a suspension of cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS) into the right flank of each mouse.

  • Tumor Growth and Randomization: a. Monitor tumor growth by measuring with digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2. b. When tumors reach a mean volume of 100-150 mm^3, randomize mice into treatment groups (n=8-10 per group).

  • Treatment: a. Group 1 (Vehicle Control): Administer the vehicle used to formulate the compound. b. Group 2 (Test Compound): Administer 1-Ethylquinazoline-2,4(1H,3H)-dione at one or more doses (e.g., 25 and 50 mg/kg), selected based on MTD studies.[11] c. Group 3 (Positive Control): Administer a standard-of-care agent for the selected cancer type (e.g., Osimertinib for NCI-H1975).[9] d. Administer treatments for a defined period (e.g., once daily for 14-21 days).

  • Endpoints and Monitoring: a. Measure tumor volume and body weight 2-3 times per week. b. At the end of the study, euthanize the animals, and excise, weigh, and photograph the tumors.

  • Data Analysis: a. Plot mean tumor volume ± SEM for each group over time. b. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study. c. Use appropriate statistical tests (e.g., ANOVA) to determine significance between groups.

Data Presentation: Anticancer Xenograft Study
Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³) ± SEM% TGIMean Body Weight Change (%)
Vehicle Control-N/A
Compound 25
Compound 50
Positive Control(Dose)

Conclusion and Scientific Integrity

The methodologies outlined provide a robust framework for the initial in vivo efficacy assessment of 1-Ethylquinazoline-2,4(1H,3H)-dione. It is critical that all experiments are conducted following rigorous scientific principles to ensure data reliability and reproducibility. This includes proper randomization, blinding of investigators during data collection and analysis, and adherence to ethical guidelines for animal welfare.[5][13] The results from these studies will be pivotal in establishing the primary therapeutic potential of this novel compound and will guide the go/no-go decision for its continued development.

References

  • ChemPartner. (n.d.). From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience.
  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, August 1). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI.
  • Chen, Z., et al. (2023, August 24). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies.
  • Transpharmation. (n.d.). Epilepsy | Preclinical Neuroscience.
  • Das, D., et al. (2020). In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. Bioorganic Chemistry, 99, 103790.
  • White, H. S. (n.d.). Preclinical development of antiepileptic drugs: past, present, and future directions. PubMed.
  • (2025, June 24). Quinazolinedione Derivatives as Potential Anticancer Agents Through Apoptosis Induction in MCF-7. PMC.
  • (2024, March 21). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
  • (n.d.). How to design robust preclinical efficacy studies that make a difference.
  • (2023, October 25). Designing an In Vivo Preclinical Research Study. MDPI.
  • (2025, December 14). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Request PDF.
  • European Medicines Agency. (2021, July 23). Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs.
  • (2025, June 5). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I. PubMed.
  • World Health Organization. (n.d.). Annex 9.
  • (n.d.). Synthesis and In-Vivo Pharmacological Evaluation of Some Novel 4(3H)- Quinazolinone Derivatives as Potential Anti-malarial Agents. Longdom Publishing.
  • (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors.
  • (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.
  • El Aissouq, A., et al. (2025, November 27). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. PMC.
  • (2025, November 27). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and drug discovery. F1000Research.
  • Manoharan, S., & Perumal, E. (2025, December 12). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. PubMed.
  • (2023, March 15). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PMC.
  • (2022, June 15). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI.
  • (n.d.). Possible reaction mechanism to prepare quinazoline‐2,4(1H,3H)‐dione 188.
  • (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.
  • (2025, November 27). dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead. F1000Research.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 1-Ethylquinazoline-2,4(1H,3H)-dione in aqueous solutions

Technical Support Center: Solubility Optimization Guide Subject: 1-Ethylquinazoline-2,4(1H,3H)-dione (EQD) Ticket ID: #SOL-EQD-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: 1-Ethylquinazoline-2,4(1H,3H)-dione (EQD) Ticket ID: #SOL-EQD-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary: The "Crystal Lattice" Barrier

Welcome to the technical support hub for quinazolinedione derivatives. If you are struggling to dissolve 1-Ethylquinazoline-2,4(1H,3H)-dione , you are encountering a classic issue in heterocyclic chemistry: High Lattice Energy .[1][2]

This molecule is not merely "hydrophobic"; it is structurally designed to resist solvation.[1][2] The quinazoline-2,4-dione core forms extremely stable centrosymmetric dimers via intermolecular hydrogen bonds (N3-H[1][2]···O=C) and organizes into tight stacks via


-

interactions [1].[1][2] The N1-ethyl group further increases lipophilicity, reducing the water-accessible surface area.[1][2]

To solubilize this compound, we must disrupt these intermolecular forces using specific physicochemical levers: Ionization (pH) , Dielectric Modulation (Cosolvents) , or Inclusion Complexation .[1][2]

Module 1: pH Adjustment (The N3-Proton Strategy)

User Question: "I tried sonicating in PBS (pH 7.4) for an hour, but the powder just floats. Why won't it dissolve?"

Technical Diagnosis: At pH 7.4, the molecule is predominantly neutral.[1][2] The N3-proton (the hydrogen on the nitrogen between the two carbonyls) is acidic, with a pKa typically in the range of 10.5 – 11.0 for this scaffold [2].[1]

  • At pH 7.4: The compound is unionized (

    
    ).[1][2] Solubility is limited to the intrinsic solubility (
    
    
    
    ), which is often
    
    
    .[1][2]
  • At pH 12.0: The N3 proton is removed, forming a water-soluble anion.[1][2]

The Fix: Alkaline Stock Preparation If your experimental conditions permit high pH (e.g., for immediate dilution or chemical synthesis), use the "pH Swing" method.[1]

  • Dissolve: Dissolve the target amount in 0.1 M NaOH (pH ~13). The solution should become clear rapidly as the salt forms.[1]

  • Dilute: Slowly add this concentrate to your buffer.

    • Warning: If the final pH drops below pH 9.5, the compound may reprecipitate over time.[1][2]

Decision Logic for pH Strategy:

pH_Strategy Start Can your assay tolerate pH > 10? Yes Use 0.1 M NaOH for Stock Solution Start->Yes Yes No Is DMSO/Ethanol allowed? Start->No No (Physiological pH required) Cosolvent Go to Module 2: Cosolvent System No->Cosolvent Yes Cyclodextrin Go to Module 3: Cyclodextrin Complex No->Cyclodextrin No (In vivo/Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay constraints.

Module 2: Cosolvent Systems (Dielectric Modulation)

User Question: "I cannot use NaOH because I'm running a cell-based assay. What organic solvents are compatible?"

Technical Diagnosis: Since the core is lipophilic, we must match the solvent's polarity to the solute.[1] Water has a dielectric constant (


) of ~80.[1][2] This molecule prefers an 

closer to 30-40.[1][2]

The Fix: The "Golden Triad" (DMSO, PEG, Ethanol) We recommend a ternary system.[1] DMSO disrupts the lattice; PEG (Polyethylene Glycol) stabilizes the dispersed molecules.[1][2]

Recommended Stock Formulation:

ComponentFunctionConc. (v/v)Role
DMSO Primary Solvent100% (Stock)Breaks crystal lattice (High dipole moment).[1][2]
PEG 400 Cosolvent20-40% (Final)Interfacial stabilizer; prevents crash-out upon dilution.[1][2]
Saline/Water DiluentRemainderBulk phase.[1][2]

Protocol:

  • Prepare a 100 mM stock in pure anhydrous DMSO.

  • Critical Step: Do not add the DMSO stock directly to pure water.[1][2] This causes "shock precipitation" (rapid local supersaturation).[1][2]

  • Intermediate Step: Dilute the DMSO stock 1:10 into PEG 400 or Propylene Glycol first.[1][2]

  • Final Step: Dilute this mix into your aqueous buffer.

Module 3: Cyclodextrin Complexation (The "Stealth" Mode)

User Question: "I need to inject this into mice (IV/IP). DMSO is toxic at high doses, and high pH causes tissue necrosis.[1][2] Help!"

Technical Diagnosis: For in vivo applications, you need to "hide" the hydrophobic ethyl-quinazoline core inside a water-soluble carrier.[1][2] Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
or Sulfobutylether-

-CD (SBE-

-CD)
are the industry standards for this scaffold [3].[1][2]

Mechanism: The ethyl-quinazoline core displaces water from the hydrophobic cavity of the cyclodextrin.[1][2] The outer hydroxyl groups of the CD maintain water solubility.[1]

Protocol: The "Kneading" Method (Superior to simple mixing) [1][2]

  • Molar Ratio: Calculate a 1:2 molar ratio (Drug : Cyclodextrin).

  • Paste Formation: Mix the drug and CD with a minimal amount of water (or water/ethanol 50:50) to form a thick paste.[1][2]

  • Knead: Grind this paste in a mortar for 20-30 minutes. This mechanical energy forces the drug into the CD cavity.[1]

  • Dissolution: Add the remaining water (e.g., to reach 20% w/v CD solution) and stir for 4 hours.

  • Filtration: Filter through a 0.22

    
    m filter to remove uncomplexed drug.
    

Complexation Workflow:

CD_Protocol Step1 Weigh Drug + HP-beta-CD (1:2 Molar) Step2 Add solvent (50% EtOH/Water) to form paste Step1->Step2 Step3 Mech. Kneading (20-30 mins) Step2->Step3 Step4 Dilute & Stir (4 hours) Step3->Step4 Step5 Filter (0.22 um) = Clear Solution Step4->Step5

Figure 2: The "Kneading" protocol for generating high-stability inclusion complexes.

Module 4: FAQ & Quick Reference

Q: Can I heat the solution to dissolve it? A: Yes, but be careful. The melting point is high (>200°C), so the drug is stable, but upon cooling, it will recrystallize (often as needles) if you exceeded the saturation solubility at room temperature.[1] Heat is only useful to speed up dissolution of thermodynamically stable concentrations, not to supersaturate.[1][2]

Q: Why does it precipitate when I freeze my stock solution? A: This is the "Cryoconcentration Effect."[1][2] As water freezes, the drug and buffer salts are concentrated into the remaining liquid pockets, causing pH shifts and precipitation.[1] Always vortex and sonicate thawed stocks before use.

Q: Is the ethyl group at N1 or N3 important? A: Crucial. Your compound is 1-Ethyl... . This leaves the N3-H free to act as a hydrogen bond donor (acidic).[1][2] If the ethyl were at N3, the molecule would lose its acidity and pH adjustment would be useless.[1]

References

  • El-Hiti, G. A., et al. (2015).[1][2] "Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one" (and related quinazolinedione packing analysis). Acta Crystallographica Section E, 71, o650–o651.[1][2] Link

  • PubChem.[1][2] (n.d.). "1H-Quinazoline-2,4-dione | C8H6N2O2".[1][2] National Library of Medicine.[1][2] Link[1][2]

  • Xie, B., et al. (2024).[1][2] "Solubilization techniques used for poorly water-soluble drugs".[1][2][3][4][5] Acta Pharmaceutica Sinica B, 14(11), 4683-4716.[1][2][3] Link

Sources

Optimization

Technical Support Center: Stability of 1-Ethylquinazoline-2,4(1H,3H)-dione in DMSO Stock Solutions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical troubleshooting advice regarding the stability of 1-Ethylqui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical troubleshooting advice regarding the stability of 1-Ethylquinazoline-2,4(1H,3H)-dione when prepared and stored as a stock solution in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of 1-Ethylquinazoline-2,4(1H,3H)-dione in DMSO stock solutions?

The primary stability concerns for 1-Ethylquinazoline-2,4(1H,3H)-dione in DMSO are chemical degradation and inaccurate concentration due to environmental factors. Key contributors to instability include:

  • Hydrolysis: The quinazoline-2,4-dione ring system contains amide bonds that are susceptible to hydrolysis, especially in the presence of water. Since DMSO is highly hygroscopic, it can absorb moisture from the atmosphere, which can then facilitate the degradation of the compound over time.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While many compounds are stable for extended periods at room temperature, long-term storage at higher temperatures is generally not recommended.[3][4][5][6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture through condensation and may lead to a decrease in compound stability for some molecules.[3][4][5][7]

  • Light Exposure: Although not as common a cause of degradation for this specific scaffold, prolonged exposure to UV light can be detrimental to some small molecules.

Q2: How should I properly store my 1-Ethylquinazoline-2,4(1H,3H)-dione DMSO stock solutions?

For optimal stability, we recommend the following storage conditions:

  • Temperature: For long-term storage, it is best to store aliquots of your stock solution at -20°C or -80°C. For short-term use (a few days to a week), storage at 4°C is acceptable. Room temperature storage is generally discouraged for periods longer than a few days.[6][8][9]

  • Aliquoting: To minimize freeze-thaw cycles, it is highly recommended to aliquot your stock solution into smaller, single-use volumes upon initial preparation.[7]

  • Container: Use high-quality, tightly sealed vials, such as those made of polypropylene or glass with secure caps, to minimize moisture absorption and solvent evaporation.[3][4][5][10]

  • Environment: Store your stock solutions in the dark to protect them from light. A desiccator can be used to provide an additional layer of protection against moisture.

Q3: What is the expected shelf-life of 1-Ethylquinazoline-2,4(1H,3H)-dione in a DMSO stock solution?

The exact shelf-life is dependent on storage conditions and the purity of the DMSO used. While specific stability data for 1-Ethylquinazoline-2,4(1H,3H)-dione in DMSO is not extensively published, based on general compound stability studies, a properly prepared and stored stock solution at -20°C or -80°C can be expected to be stable for several months to a year. However, for critical experiments, it is always best to use freshly prepared solutions or to periodically verify the concentration and purity of your stock.

Q4: Can I use a DMSO/water mixture to improve the solubility of my compound?

While a DMSO/water mixture can sometimes improve the solubility of certain compounds, it is generally not recommended for the long-term storage of molecules susceptible to hydrolysis, such as 1-Ethylquinazoline-2,4(1H,3H)-dione. The presence of water can accelerate the degradation of the quinazolinedione ring.[1][11] If a co-solvent is necessary for your experimental setup, it is best to add it to the working solution immediately before use rather than storing it in a mixed solvent system.

Troubleshooting Guide

Issue 1: I am observing a decrease in the biological activity of my compound over time.

  • Potential Cause: This is a strong indicator of compound degradation in your DMSO stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: The most straightforward first step is to prepare a new stock solution of 1-Ethylquinazoline-2,4(1H,3H)-dione in high-purity, anhydrous DMSO.

    • Perform a stability study: If the issue persists or if you need to use older stock solutions, it is crucial to assess the stability of your compound. A detailed protocol for a stability study using HPLC-UV is provided in the "Experimental Protocols" section below.

    • Review storage conditions: Ensure that your storage conditions align with the best practices outlined in the FAQs. Pay close attention to the potential for moisture contamination and the number of freeze-thaw cycles the stock has undergone.

Issue 2: I see precipitation in my DMSO stock solution after thawing.

  • Potential Cause: The compound may have limited solubility in DMSO at lower temperatures, or the concentration may be too high. It is also possible that a degradation product is less soluble.

  • Troubleshooting Steps:

    • Gentle warming and vortexing: Before use, allow the vial to come to room temperature and then gently warm it to 37°C for a few minutes, followed by thorough vortexing to redissolve the compound.

    • Sonication: If warming and vortexing are insufficient, brief sonication can help to redissolve the precipitate.

    • Prepare a lower concentration stock: If precipitation is a recurring issue, consider preparing a new stock solution at a lower concentration.

    • Centrifugation: If you suspect the precipitate is a degradation product, centrifuge the vial and carefully transfer the supernatant to a new tube for your experiment. However, be aware that the actual concentration of your compound in the solution will be lower than the nominal concentration. It is highly recommended to determine the concentration of the supernatant analytically.

Data Presentation

Table 1: General Stability of Small Molecules in DMSO Under Various Conditions

Storage ConditionTimeApproximate Compound IntegrityReference
Room Temperature3 Months92%[6][8][9]
Room Temperature6 Months83%[6][8][9]
Room Temperature1 Year52%[6][8][9]
4°C (in 90% DMSO/10% water)2 Years85%[1][9][11]
-15°C with 11 Freeze-Thaw CyclesN/ANo significant loss[3][4][5]

Note: This data represents general trends from large compound libraries and may not be specific to 1-Ethylquinazoline-2,4(1H,3H)-dione. A compound-specific stability study is always recommended for critical applications.

Experimental Protocols

Protocol 1: Stability Assessment of 1-Ethylquinazoline-2,4(1H,3H)-dione in DMSO by HPLC-UV

This protocol outlines a method to determine the stability of 1-Ethylquinazoline-2,4(1H,3H)-dione in a DMSO stock solution over time.

Materials:

  • 1-Ethylquinazoline-2,4(1H,3H)-dione

  • Anhydrous, high-purity DMSO

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • HPLC vials with inserts

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of 1-Ethylquinazoline-2,4(1H,3H)-dione and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

  • Time-Point Aliquoting:

    • Immediately after preparation (Time 0), transfer a small aliquot of the stock solution to a separate vial for immediate analysis.

    • Dispense the remaining stock solution into multiple small-volume aliquots in tightly sealed vials.

    • Store these aliquots under your desired test conditions (e.g., room temperature, 4°C, -20°C).

  • Sample Preparation for HPLC Analysis (for each time point):

    • At each designated time point (e.g., 0, 1 week, 2 weeks, 1 month), retrieve one aliquot from storage and allow it to equilibrate to room temperature.

    • Prepare a working solution by diluting the 10 mM stock solution to a final concentration of 100 µM in a 50:50 mixture of acetonitrile and water.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at the λmax of 1-Ethylquinazoline-2,4(1H,3H)-dione (approximately 217 nm, but should be confirmed by a UV scan).[3]

  • Data Analysis:

    • Integrate the peak area of the 1-Ethylquinazoline-2,4(1H,3H)-dione peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the peak area at Time 0.

    • A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Visualizations

Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare 10 mM Stock in Anhydrous DMSO B Aliquot into Single-Use Vials A->B C1 Room Temp B->C1 C2 4°C B->C2 C3 -20°C B->C3 D Sample at Time Points (T=0, 1, 2, 4 weeks) C1->D C2->D C3->D E Dilute to 100 µM in 50:50 ACN/H2O D->E F Inject on HPLC-UV E->F G Analyze Peak Area & Degradants F->G

Caption: Workflow for assessing the stability of 1-Ethylquinazoline-2,4(1H,3H)-dione.

Potential Degradation Pathway

Degradation_Pathway Compound 1-Ethylquinazoline-2,4(1H,3H)-dione Product1 2-Aminobenzoic acid derivative Compound->Product1 Hydrolysis Product2 N-Ethylurea derivative Compound->Product2 Hydrolysis Water H₂O (from hygroscopic DMSO) Water->Compound attacks amide bond

Caption: Potential hydrolytic degradation of the quinazolinedione ring.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., et al. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Kozikowski, B. A., et al. (2026, February 9). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. ResearchGate. [Link]

  • Modern Drug Discovery. (2001, November 15). News in Brief: Sample stability during freeze-thaw. pubs.acs.org. [Link]

  • Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 707-714. [Link]

  • Yufeng, B. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemically induced synthesis of quinazolinones via cathode hydration of o-aminobenzonitriles in aqueous solutions. [Link]

  • gChem. (n.d.). DMSO Physical Properties. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • ResearchGate. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?[Link]

  • Militaru, G., et al. (2026, February 6). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link]

  • Tomisek, A. J., & Christensen, B. E. (1948). Quinazolines; synthesis and hydrolysis of 3-(4'-quinazoyl)-4-quinazolone. Journal of the American Chemical Society, 70(2), 874. [Link]

  • MDPI. (2025, August 27). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

  • ACS Omega. (2020, April 16). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. [Link]

  • ResearchGate. (n.d.). DMSO tolerance and reagent stability testing. [Link]

  • ResearchGate. (2020, November 3). How may I determine the stability of a compound in order to conduct an MIC test?[Link]

  • Al-Ostoot, F. H., et al. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. [Link]

  • Gendugov, T. M., et al. (n.d.). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Quinazolinedione Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic quinazolinedione compounds. This guide is designed to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic quinazolinedione compounds. This guide is designed to provide in-depth, field-proven insights into a common and frustrating challenge: observing lower-than-expected biological activity from newly synthesized molecules.

The quinazolinedione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] However, the journey from a promising in silico model or a novel synthetic route to a biologically active compound is fraught with potential pitfalls.

This guide is structured as a troubleshooting workflow. We will start with the compound itself (Is it the right molecule, and is it in the right state?), move to the experimental setup (Is the assay reliable?), and finally delve into the complex biological interactions (Is the compound reaching and engaging its target?).

Section 1: Compound-Centric Troubleshooting: Verifying Your Molecule's Integrity and Properties

Before questioning complex biological mechanisms, it is crucial to confirm the fundamental identity, purity, and behavior of your synthetic compound. An issue at this stage can invalidate all subsequent biological data.

Q1: I've synthesized a novel quinazolinedione derivative, but it's inactive. How can I be certain the compound is structurally correct and pure?

A: This is the foundational question. Synthesis, especially of novel derivatives, can sometimes yield unexpected products or significant impurities. Before proceeding to any biological assay, rigorous analytical validation is non-negotiable.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural elucidation. The observed chemical shifts, coupling constants, and integration values should unequivocally match the expected structure of your quinazolinedione derivative. Any unexpected peaks or shifts warrant further investigation.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the compound's elemental composition by providing a highly accurate mass-to-charge ratio (m/z). This helps to confirm the molecular formula.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of your sample. An ideal result is a single, sharp peak. The purity is typically reported as a percentage of the total peak area. For most biological assays, a purity of >95% is considered the minimum standard.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection specificity of MS, allowing you to identify the mass of any impurities, which can provide clues to their origin (e.g., starting materials, side-products).

If your analytical data does not confirm the structure and purity, you must re-purify the compound (e.g., via column chromatography or preparative HPLC) or reconsider the synthetic strategy.

Q2: My compound is pure and structurally verified, but the bioactivity is still low. Could solubility be the culprit?

A: Absolutely. Poor aqueous solubility is one of the most common reasons for low bioactivity in early-stage drug discovery.[3][4][5] If a compound cannot dissolve in the assay buffer or cell culture medium, its effective concentration is far lower than the nominal concentration you added, leading to artificially low activity.[6]

The Causality: A compound must be in solution to interact with its biological target. If it precipitates, it is no longer bioavailable.[4] This is particularly problematic in high-throughput screening (HTS) where compounds are often added from a DMSO stock, and a sudden change in solvent polarity can cause immediate precipitation.[3]

Troubleshooting Steps:

  • Visual Inspection: After adding your compound to the aqueous assay buffer, let it sit for 15-30 minutes. Look for any signs of precipitation, cloudiness, or film formation. Check this both by eye and under a microscope.

  • Quantitative Solubility Measurement: Perform a formal solubility assessment. A common method is the kinetic solubility assay using nephelometry or turbidimetry, which measures light scattering as the compound precipitates out of solution.

  • Solubility Enhancement Strategies: If solubility is poor (<10 µM in assay buffer), consider these options:

    • Formulation: Introduce a small percentage of a solubilizing agent or surfactant (e.g., Tween-80, Pluronic F-68), but be sure to run controls to ensure the agent itself does not affect the assay.

    • Chemical Modification: If you are in a lead optimization phase, consider adding polar functional groups to the quinazolinedione scaffold to enhance solubility. This is a key aspect of developing a structure-activity relationship (SAR).

Solubility Enhancement Approach Mechanism Considerations
Co-solvents (e.g., Ethanol, PEG) Increases the solvent's capacity to dissolve hydrophobic compounds.Must test for effects on cell viability and target activity.
Surfactants (e.g., Tween-80) Forms micelles that encapsulate the compound.Can interfere with some assay readouts or protein function.
pH Adjustment For ionizable compounds, changing the pH can increase the proportion of the more soluble ionized form.The chosen pH must be compatible with the biological system.
Structural Modification (SAR) Adding polar groups (e.g., -OH, -NH2, -COOH) to the molecule.May alter the compound's intrinsic activity or binding mode.
Q3: I've confirmed my compound's identity, purity, and solubility. Could it be degrading in the assay medium?

A: This is another critical, often overlooked, factor. The chemical environment of a biological assay (pH, enzymes in serum, reactive oxygen species) can lead to compound degradation over the incubation period.

Troubleshooting Protocol: Compound Stability Assessment

  • Incubate: Prepare a solution of your compound in the exact cell culture medium or assay buffer to be used in your experiment (including serum, if applicable).

  • Time Points: Take aliquots at several time points (e.g., 0, 1, 4, 8, 24 hours) during an incubation at 37°C.

  • Analyze: Quench any reactions and analyze the aliquots by LC-MS.

  • Quantify: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area indicates instability. Look for the appearance of new peaks, which could represent degradation products.

If instability is detected, you may need to shorten assay incubation times or modify the compound's structure to improve its chemical stability.[7]

Section 2: Assay-Centric Troubleshooting: Validating Your Experimental System

If your compound is pure, soluble, and stable, the next step is to scrutinize the biological assay itself. High-throughput screens and other complex assays can be prone to artifacts and errors.[8][9]

Q4: How can I be sure my screening assay is robust and that the negative result is real?

A: An unreliable assay will produce unreliable data. Every assay should be rigorously validated before screening novel compounds.

Key Validation Parameters:

  • Controls are Essential:

    • Positive Control: A known active compound for your target. This demonstrates the assay can detect a positive signal.

    • Negative Control: Vehicle only (e.g., DMSO). This defines the baseline or background signal.

  • Statistical Validation (Z'-Factor): The Z'-factor is a statistical measure of assay quality that considers the dynamic range of the signal and the data variation.[8]

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • (where σ is the standard deviation and μ is the mean of the positive and negative controls)

    • An assay with a Z'-factor > 0.5 is considered robust and suitable for screening.[10]

If your controls are not behaving as expected or the Z'-factor is low, you must optimize the assay (e.g., reagent concentrations, incubation times) before you can trust the results for your test compounds.

Q5: Is it possible my quinazolinedione is interfering with the assay technology itself, creating a false negative?

A: Yes, this is a known phenomenon. While often associated with false positives (e.g., autofluorescence), compound interference can also mask a true biological effect.

Common Modes of Assay Interference:

  • Fluorescence Quenching: In fluorescence-based assays (e.g., FRET, FP), your compound might absorb light at the emission wavelength of the fluorophore, effectively quenching the signal and making it appear inactive.

  • Reagent Reactivity: The compound could directly react with and degrade a key detection reagent, such as an enzyme (e.g., luciferase in reporter assays) or a substrate.

  • Compound Aggregation: Poorly soluble compounds can form aggregates that may sequester the target protein or other assay components, preventing the intended biological interaction from occurring.[3]

Troubleshooting Strategy: The best way to rule out interference is to use an orthogonal assay. This means testing your compound in a different assay that measures the same biological endpoint but uses a different detection technology.

Primary Assay Technology Example Orthogonal Assay Technology Rationale
Fluorescence Intensity BRET or Luminescence Changes detection method from light emission at a specific wavelength to ratiometric or broad-spectrum light output.
Enzyme-Linked (e.g., ELISA) Western Blot or AlphaLISA Moves from an enzyme-based signal amplification to direct protein detection or a bead-based proximity assay.
Cell Viability (e.g., MTT) CellTiter-Glo (ATP measurement) or High-Content Imaging (Cell Count) Measures a different hallmark of cell health to confirm a cytotoxic or cytostatic effect.

If your compound is active in an orthogonal assay, it strongly suggests the initial negative result was due to a technical artifact.

Section 3: Biology-Centric Troubleshooting: Investigating Cellular Uptake and Target Engagement

When the compound and the assay are validated, you must investigate the biological interactions. A compound can only be active if it reaches its target inside the cell and binds to it with sufficient affinity.

Q6: My compound is active in a biochemical assay with a purified protein, but inactive in a cell-based assay. How do I know if it's getting into the cells?

A: This is a classic drug discovery problem. The cell membrane is a formidable barrier. A compound's ability to cross this barrier (its cellular permeability) is distinct from its biochemical potency.

Experimental Protocol: Cellular Uptake Analysis via LC-MS

This method provides a quantitative measure of the intracellular compound concentration.[7]

  • Cell Plating: Plate cells in a multi-well plate (e.g., 6-well) and grow to ~90% confluency.

  • Compound Treatment: Treat the cells with your quinazolinedione compound at a relevant concentration (e.g., 1-10 µM) for a set period (e.g., 4-6 hours). Include a "T=0" control where the compound is added and immediately removed.

  • Washing: Aspirate the medium and wash the cell monolayer multiple times with ice-cold phosphate-buffered saline (PBS) to remove any compound bound to the outside of the cells or the plate. This step is critical.

  • Cell Lysis & Extraction: Lyse the cells (e.g., with methanol or acetonitrile) to release the intracellular contents. The organic solvent will also precipitate proteins.

  • Analysis: Centrifuge to pellet the cell debris. Collect the supernatant containing the intracellular compound and analyze it via LC-MS.

  • Quantification: Compare the amount of compound detected in the cell lysate to a standard curve to determine the absolute intracellular concentration. Normalizing this value to the cell number provides a precise measure of uptake.

Other methods like using fluorescently tagged analogs or Stimulated Raman Scattering (SRS) microscopy can provide qualitative visualization of cellular uptake.[11][12] If uptake is low, you may need to re-engineer the molecule to improve its physicochemical properties for better membrane permeability.

Q7: I've confirmed my compound gets into cells, but it's still not active. How can I prove it's actually binding to its intended target in the complex cellular environment?

A: This is the crucial question of target engagement . Just because a compound is present in the cell does not mean it is binding to its intended protein target. Demonstrating target engagement provides confidence that your compound is working through the desired mechanism of action.[13]

Gold-Standard Technique: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a compound (ligand) binds to its target protein, it stabilizes the protein, increasing its melting temperature.[13]

Workflow for CETSA:

  • Treatment: Treat intact cells with your compound or vehicle control.

  • Heating: Lyse the cells and heat the lysates across a range of temperatures (e.g., 40°C to 70°C).

  • Separation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. The stabilized, target-bound protein will remain in the supernatant at higher temperatures compared to the unbound protein in the vehicle control.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein quantification methods.[14]

  • Analysis: A shift in the melting curve to the right for the compound-treated sample indicates target engagement.

There are many powerful techniques to measure target engagement, each with its own advantages.

Technique Principle Typical Use Case
CETSA Ligand binding increases protein thermal stability.Validating target binding in cells or even tissues.[13]
NanoBRET™ Bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescent tracer.Quantifying compound binding affinity in live cells.[14]
In-Cell Western Antibody-based detection of a target protein or its phosphorylated state directly in fixed cells.Assessing downstream pathway modulation as a proxy for target engagement.
Q8: My compound shows clear target engagement but still lacks downstream bioactivity. What are the next logical steps?

A: This is a complex but informative situation. It suggests your compound is a "binder" but not necessarily an "inhibitor" or that other cellular processes are confounding the outcome.

Possible Explanations and Next Steps:

  • Structure-Activity Relationship (SAR) Mismatch: The part of your molecule driving target binding may not be the same part required to elicit a functional response (e.g., inhibiting enzymatic activity). You may have an antagonist in an assay designed to find an agonist. A detailed SAR study, synthesizing and testing a matrix of analogs, is required to dissect which structural features control binding versus function.[15][16][17]

  • Cellular Efflux: Your compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively pump compounds out of the cell. This can keep the intracellular concentration high enough for target engagement but below the threshold needed for a sustained downstream effect. This can be tested using efflux pump inhibitors.

  • Metabolic Instability: The compound might be rapidly metabolized by cellular enzymes (e.g., Cytochrome P450s) into an inactive form. While the parent compound shows initial target engagement, it is cleared before it can exert a biological effect. An LC-MS-based metabolite identification study in cell lysates or liver microsomes can investigate this.

  • Off-Target Effects: The compound could be binding to other proteins (off-targets) that produce an opposing biological effect, canceling out the desired activity. Chemoproteomics approaches can help identify the full spectrum of cellular binding partners.

G cluster_synthesis Phase 1: Synthesis & Verification cluster_screening Phase 2: Biological Screening cluster_troubleshooting Phase 3: Troubleshooting Workflow Synthesis Chemical Synthesis of Quinazolinedione Derivative QC Analytical QC: - NMR (Structure) - HRMS (Formula) - HPLC (Purity >95%) Synthesis->QC BioAssay Primary Biological Assay (e.g., Cell Viability, Enzyme Inhibition) QC->BioAssay Compound Passes QC Result Bioactivity Observed? BioAssay->Result Triage Low or No Bioactivity Result->Triage No Success Active Compound! Proceed to Lead Optimization Result->Success Yes Solubility Check Solubility & Stability in Assay Media Triage->Solubility Assay_Validation Validate Assay: - Controls (Pos/Neg) - Z'-Factor > 0.5 Solubility->Assay_Validation Uptake Confirm Cellular Uptake (e.g., LC-MS of Lysate) Assay_Validation->Uptake TE Measure Target Engagement (e.g., CETSA, NanoBRET) Uptake->TE TE->Success All Checks Pass

G cluster_compound Compound Issues cluster_assay Assay Issues cluster_biology Biological Barriers start Low Bioactivity Observed q_purity Is Purity >95% and Structure Confirmed? start->q_purity a_purify Re-synthesize or Re-purify q_purity->a_purify No q_solubility Is Compound Soluble and Stable in Media? q_purity->q_solubility Yes a_reformulate Reformulate or Modify Structure (SAR) q_solubility->a_reformulate No q_assay_valid Is Assay Valid? (Z' > 0.5, Controls OK) q_solubility->q_assay_valid Yes a_revalidate Re-validate or Use Orthogonal Assay q_assay_valid->a_revalidate No q_uptake Does Compound Enter Cells? q_assay_valid->q_uptake Yes a_modify_pk Modify Structure for Better Permeability q_uptake->a_modify_pk No q_te Does Compound Engage the Target in Cells? q_uptake->q_te Yes a_check_sar Dissect SAR for Binding vs. Function q_te->a_check_sar No end_node Root Cause Identified q_te->end_node Yes

G cluster_extracellular Extracellular Space / Assay Medium cluster_cellular Cellular Environment cluster_target Target Interaction Compound Synthetic Quinazolinedione (in DMSO stock) Barrier1 Barrier 1: Solubility Compound may precipitate in aqueous buffer. Compound->Barrier1 SolubleCompound Soluble, Stable Compound Barrier1->SolubleCompound Overcome Barrier2 Barrier 2: Stability Compound may degrade due to pH, enzymes, or light. Barrier3 Barrier 3: Permeability Cannot cross the cell membrane. Barrier2->Barrier3 Overcome SolubleCompound->Barrier2 IntracellularCompound Intracellular Compound Barrier3->IntracellularCompound Overcome Barrier4 Barrier 4: Efflux Actively pumped out of the cell. Barrier5 Barrier 5: Target Engagement Does not bind to the intended protein. Barrier4->Barrier5 Overcome IntracellularCompound->Barrier4 Target Protein Target Barrier5->Target Overcome Bioactivity Biological Activity Target->Bioactivity Binding leads to functional effect

References
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  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • J. Med. Chem. (1991, February). Structure-activity relationship of quinazolinedione inhibitors of calcium-independent phosphodiesterase. PubMed, 34(2), 624-8.
  • Eurofins DiscoverX. (n.d.). Target Engagement Assays.
  • ACS Omega. (2020, April 16). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate.
  • Bioorg Med Chem Lett. (2001, February 26).
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  • ResearchGate. (n.d.). Quinazolinone and quinazolinedione structures.
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  • MDPI. (2022, December 2).
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  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
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Optimization

Technical Support Center: Optimizing N-Alkylation of Quinazoline-2,4-diones

From the desk of the Senior Application Scientist Welcome to the technical support center for the N-alkylation of quinazoline-2,4-diones. This guide is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the N-alkylation of quinazoline-2,4-diones. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Quinazoline-2,4-diones are privileged structures in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antibacterial, and antihypertensive properties.[1][2][3][4]

The functionalization of this core, particularly through N-alkylation, is a critical step in modifying a compound's physicochemical and pharmacological profile.[1][5] However, the reaction is not without its challenges. The quinazoline-2,4-dione system contains an ambident nucleophile with two reactive nitrogen centers (N1 and N3) and potential for O-alkylation, leading to common issues with yield, regioselectivity, and byproduct formation.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the N-alkylation of quinazoline-2,4-diones. Each answer explains the underlying chemical principles and provides actionable solutions.

Problem 1: Low or No Conversion to Product

Q: I am seeing little to no consumption of my starting quinazolinedione. What are the primary factors I should investigate to improve my reaction yield?

A: This is a common issue that typically points to one of four areas: the base, the solvent, the temperature, or the quality of your reagents.

  • Inadequate Base Strength or Solubility: The N-H protons of quinazoline-2,4-diones have a pKa that requires a sufficiently strong base for deprotonation. More importantly, the base must be soluble enough in the reaction solvent to be effective.

    • Causality: If the base is too weak, the concentration of the reactive anionic nucleophile will be too low for the reaction to proceed efficiently.

    • Solutions:

      • Switch to a stronger or more soluble base. Potassium carbonate (K₂CO₃) is a reliable and cost-effective choice that works well in polar aprotic solvents like DMF.[3][6] If solubility or reactivity is still an issue, cesium carbonate (Cs₂CO₃) is an excellent alternative, as the larger cesium cation is "softer" and more soluble in organic solvents, often accelerating the reaction.[7] For particularly stubborn substrates, a strong, non-nucleophilic base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[7]

      • Ensure good stirring. Vigorous stirring is essential to maximize the surface area and interaction between a solid base and the dissolved substrate.[8]

  • Incorrect Solvent Choice: The solvent plays a critical role in dissolving the reactants and mediating the reaction mechanism.

    • Causality: Non-polar solvents are generally ineffective for this transformation.[9] The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, which is favored by polar aprotic solvents that can solvate the cation of the base but do not strongly solvate the nucleophilic anion, leaving it more reactive.

    • Solutions:

      • Use a polar aprotic solvent. Dimethylformamide (DMF) is the most commonly used and highly effective solvent for this reaction.[6][7][9] Dimethyl sulfoxide (DMSO) and acetonitrile are also viable options.[8]

      • Ensure Anhydrous Conditions: The presence of water can hydrolyze the alkylating agent and quench the anionic nucleophile.[10] Always use anhydrous solvents and dry your glassware thoroughly.

  • Insufficient Thermal Energy: While many reactions proceed at room temperature, some combinations of substrates and alkylating agents require heating.

    • Causality: The activation energy for the reaction may not be met at ambient temperature, especially with less reactive alkylating agents (e.g., alkyl chlorides vs. iodides) or sterically hindered substrates.

    • Solutions:

      • Increase the reaction temperature. Heating the reaction, often to between 70-100°C, can significantly increase the rate.[7]

      • Consider Microwave Irradiation. Microwave-assisted synthesis is a powerful technique for this transformation, often leading to dramatically reduced reaction times (e.g., minutes instead of hours) and excellent yields, typically at temperatures around 130-160°C.[1][5]

Below is a decision-making diagram to guide your optimization process.

G start Low / No Yield check_base Is the base strong and soluble enough? (e.g., K₂CO₃, Cs₂CO₃) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes solution_base Switch to Cs₂CO₃ or NaH. Ensure vigorous stirring. check_base->solution_base No check_temp Is the temperature sufficient? check_solvent->check_temp Yes solution_solvent Switch to anhydrous DMF or DMSO. check_solvent->solution_solvent No check_reagents Are reagents and solvents anhydrous? check_temp->check_reagents Yes solution_temp Heat to 70-100°C or use microwave irradiation. check_temp->solution_temp No solution_reagents Use freshly dried solvents and reagents. Run under inert atmosphere (N₂/Ar). check_reagents->solution_reagents No end Problem Solved check_reagents->end Yes

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of O-Alkylated and N1/N3 Isomeric Byproducts

Q: My reaction is producing a mixture of N1, N3, and O-alkylated products. How can I control the regioselectivity to favor the desired N-alkylated isomer?

A: This is the central challenge in the alkylation of quinazoline-2,4-diones. The deprotonated intermediate is an ambident nucleophile. The outcome of the reaction is a delicate balance of electronics, sterics, and reaction conditions, governed by Hard and Soft Acids and Bases (HSAB) theory.

  • N3-Alkylation (Kinetic Product): The N3-anion is generally considered more nucleophilic and less sterically hindered. Therefore, under standard conditions (K₂CO₃ in DMF), alkylation at the N3 position is the most common and kinetically favored outcome.[7][11]

  • N1-Alkylation (Thermodynamic Product): The N1 position is adjacent to the benzene ring and is more sterically hindered. Achieving selective N1-alkylation is challenging and often requires prior functionalization or specific directing groups.

  • O-Alkylation: The oxygen atoms are "harder" nucleophiles than the nitrogen atoms. According to HSAB theory, they will preferentially react with "hard" electrophiles.

Solutions to Control Regioselectivity:

  • Favor N-Alkylation over O-Alkylation:

    • Causality: O-alkylation becomes competitive when using highly reactive, "hard" alkylating agents or under conditions that favor ionic intermediates.

    • Solution: Use softer alkylating agents (Alkyl-I > Alkyl-Br > Alkyl-Cl). Polar aprotic solvents like DMF stabilize the transition state for N-alkylation over O-alkylation.[7]

  • Favor N3-Alkylation over N1-Alkylation:

    • Causality: As the kinetic site, N3 is the default position for alkylation with most unhindered alkyl halides.

    • Solution: For most applications desiring the N3-isomer, standard conditions are effective. Use a moderately bulky alkylating agent if N1-alkylation is a persistent issue, as its approach to the more hindered N1 position will be disfavored.

The diagram below illustrates the competing reaction sites and the factors that influence the final product distribution.

Caption: Factors governing regioselectivity in alkylation.

Problem 3: Formation of Di-Alkylated Product

Q: I am trying to synthesize a mono-alkylated product but am getting a significant amount of the 1,3-di-alkylated species. How can I prevent this?

A: The formation of a di-alkylated product occurs when the initial mono-N-alkylated product undergoes a second alkylation. This is common when the remaining N-H is still sufficiently acidic and accessible.

  • Causality: This is typically caused by an excess of the alkylating agent and/or the base, or prolonged reaction times at elevated temperatures.

  • Solutions:

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (1.0-1.2 equivalents) of the alkylating agent relative to the quinazolinedione. Avoid using a large excess.

    • Monitor the Reaction: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-alkylation.

    • Use a Milder Base: If di-alkylation is severe, consider using a milder base like K₂CO₃ instead of NaH, as it may not be strong enough to efficiently deprotonate the less acidic N-H of the mono-alkylated product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base and solvent combination for achieving high yields of N3-alkylation? A1: For general-purpose N3-alkylation, the combination of potassium carbonate (K₂CO₃, 2-3 equivalents) in anhydrous dimethylformamide (DMF) is highly reliable and widely reported to give excellent yields.[1][3][6] The reaction can often be run at room temperature, but gentle heating (50-80°C) may be required for less reactive alkyl halides.

Q2: How does the leaving group of the alkylating agent (I vs. Br vs. Cl) affect the reaction? A2: The reactivity of the alkylating agent follows the order: R-I > R-Br > R-Cl . Alkyl iodides are the most reactive due to the weakness of the C-I bond, leading to faster reactions, often at lower temperatures. Alkyl chlorides are the least reactive and may require higher temperatures or longer reaction times.[12] Your choice may depend on a balance of reactivity, cost, and availability.

Q3: Are there "greener" or less toxic alternatives to alkyl halides and DMF? A3: Yes. Dialkyl carbonates (e.g., dimethyl carbonate, diethyl carbonate) are considered more environmentally friendly alkylating agents.[1][2][5] They are particularly effective under microwave irradiation with K₂CO₃ as the base, often providing excellent yields in very short reaction times.[1][5] While DMF is an excellent solvent, you can explore alternatives like acetonitrile or acetone, though solubility of the starting material should be verified first.[8]

Q4: What is the standard work-up and purification procedure? A4: A typical work-up procedure involves cooling the reaction mixture, pouring it into cold water to precipitate the product or to dilute the DMF, followed by extraction with an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc). The organic layer is then washed sequentially with water, dilute acid (e.g., 2M HCl) to remove any basic impurities, a saturated solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities, and finally with brine.[1] The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. Purification is most commonly achieved by column chromatography on silica gel or by recrystallization.

Data Summary & Protocols

Table 1: Guide to Reaction Conditions
ComponentReagent/SolventKey Considerations & Expected Outcome
Base K₂CO₃Standard, cost-effective. Excellent for N3-alkylation in DMF.[6]
Cs₂CO₃More soluble and reactive than K₂CO₃. Use for difficult substrates or to increase reaction rate.[7][13]
NaHVery strong base. Requires strictly anhydrous conditions. Can promote di-alkylation if not controlled.
Solvent DMFGold standard. Excellent solvating power for reactants.[6][9]
DMSOGood alternative to DMF, also a polar aprotic solvent.
AcetonitrileViable alternative, less polar than DMF. Check substrate solubility.[8]
Alkylating Agent Alkyl IodideMost reactive. Allows for lower temperatures and shorter times.
Alkyl BromideGood balance of reactivity and stability.[12]
Dialkyl Carbonate"Greener" alternative, requires heating or microwave irradiation for good reactivity.[1][5]
Experimental Protocol: General Procedure for N3-Alkylation

This protocol is a reliable starting point for the N3-alkylation of a generic quinazoline-2,4-dione.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the quinazoline-2,4-dione (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by anhydrous DMF to create a stirrable suspension (approx. 0.1-0.2 M concentration).

  • Alkylation: Add the alkyl halide (1.1 eq) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent).

  • Work-up: Once the starting material is consumed (typically 2-12 hours), cool the mixture to room temperature and pour it into a beaker of ice-water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N3-alkylated quinazoline-2,4-dione.

References

  • Marques, F. de A., et al. (2009). Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. Molecules, 14(5), 1836–1844. Available from: [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Available from: [Link]

  • Mai, J., et al. (2023). Visible light-induced cascade N-alkylation/amidation reaction of quinazolin-4(3H)-ones and related N-heterocycles. Organic & Biomolecular Chemistry, 21(11), 2345-2349. Available from: [Link]

  • Marques, F. de A., et al. (2009). Alkylation of 2,4-(1H,3H)-quinazolinediones with dialkyl carbonates under microwave irradiations. PubMed. Available from: [Link]

  • Al-Obaid, A. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. Available from: [Link]

  • Choi, J., et al. N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma Digital Commons. Available from: [Link]

  • ResearchGate. (n.d.). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones. Available from: [Link]

  • Nathubhai, A., et al. (2012). N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Organic & Biomolecular Chemistry, 10(28), 5365-5374. Available from: [Link]

  • Kolotaev, A. V., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available from: [Link]

  • Al-Obaid, A. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available from: [Link]

  • Zhang, G., et al. (2018). Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines. New Journal of Chemistry, 42(10), 7531-7534. Available from: [Link]

  • ResearchGate. (n.d.). Conceivable mechanism for the synthesis of quinazoline‐2,4‐diones. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. N-alkylation of quinazolinone derivative 2. Available from: [Link]

  • Li, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9775–9784. Available from: [Link]

  • ResearchGate. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Available from: [Link]

  • Powers, M. S., et al. (2022). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry, 20(43), 8443-8448. Available from: [Link]

  • Meßner, K., et al. (1998). Process for the preparation of substituted quinazoline-2,4-diones. Google Patents.
  • Economics and Finance Research. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Available from: [Link]

  • Reddit. (2025). N-alkylation of an almost non nucleophilic substrate. Available from: [Link]

  • Semantic Scholar. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Available from: [Link]

  • ResearchGate. (2025). N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Available from: [Link]

  • Marques, F. de A., et al. (2009). Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. MDPI. Available from: [Link]

  • Reddit. (2023). Problematic N-Alkylation. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Available from: [Link]

  • F1000Research. (2025). dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead. Available from: [Link]

  • PubMed. (2009). A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. Available from: [Link]

  • Guda, M. R., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(19), 5961. Available from: [Link]

  • Google Patents. (1983). Process for purification of quinoline yellow.

Sources

Troubleshooting

Technical Support Center: Addressing Efflux Pump Resistance to Quinazolinedione Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating efflux pump-mediated resistance to quinazolinedion...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating efflux pump-mediated resistance to quinazolinedione derivatives in bacteria. This guide is designed to provide foundational knowledge, detailed experimental protocols, and robust troubleshooting advice to navigate the complexities of your research.

Section 1: Foundational Knowledge (FAQs)

This section addresses the fundamental concepts at the core of investigating efflux pump resistance. Understanding these principles is crucial for designing and interpreting your experiments correctly.

Q1: What are quinazolinedione derivatives and how do they typically function as antibacterial agents?

A: Quinazolinediones are a class of heterocyclic organic compounds. As antibacterial agents, they are structurally related to quinolones and primarily function by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, these compounds prevent DNA re-ligation, leading to double-stranded DNA breaks and ultimately, cell death.[3] However, some quinazolinedione derivatives are also being investigated not as direct antibacterials, but as efflux pump inhibitors (EPIs) to be used in combination with other antibiotics.[4][5]

Q2: What are bacterial efflux pumps, and why is the Resistance-Nodulation-Division (RND) superfamily particularly important?

A: Bacterial efflux pumps are membrane-bound protein complexes that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell.[4][6] This extrusion mechanism lowers the intracellular concentration of the drug, preventing it from reaching its target and thereby conferring resistance.[7][8]

The Resistance-Nodulation-Division (RND) superfamily is clinically the most significant group of efflux pumps in Gram-negative bacteria.[9][10] These pumps are large, tripartite systems that span the entire bacterial cell envelope (inner membrane, periplasm, and outer membrane).[11][12] Their ability to recognize and expel a broad range of structurally diverse compounds makes them a primary driver of multidrug resistance (MDR).[9][13]

Q3: How do RND efflux pumps like AcrAB-TolC confer resistance to quinazolinedione derivatives?

A: The resistance mechanism is a direct extrusion process. The AcrAB-TolC efflux system in Escherichia coli and its homologues (e.g., MexAB-OprM in Pseudomonas aeruginosa) are primary examples.[9][14] The inner membrane protein, AcrB (or MexB), is the core component that recognizes and binds substrates like quinazolinediones from the periplasm and inner membrane.[15] Using the proton motive force as an energy source, AcrB undergoes a series of conformational changes that propel the drug through the periplasmic adaptor protein, AcrA (or MexA), and finally out of the cell via the outer membrane channel, TolC (or OprM).[12][16] By actively pumping the quinazolinedione derivative out, the system prevents the compound from accumulating in the cytoplasm and reaching its DNA gyrase or topoisomerase IV targets.

dot

Caption: RND efflux pump expelling a quinazolinedione derivative (Q).

Section 2: Experimental Design & Core Methodologies

Accurate and reproducible data begins with robust protocols. This section provides step-by-step guides for essential assays.

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. This is the foundational assay for assessing antibacterial activity.

Principle: A standardized bacterial inoculum is challenged with serial dilutions of the test compound in a 96-well plate format. Growth is assessed after a defined incubation period.

Methodology:

  • Preparation:

    • Prepare a stock solution of your quinazolinedione derivative in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1% (v/v), as it can be toxic to bacteria.

    • Prepare 2x concentrated cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Grow a bacterial culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Inoculum Standardization:

    • Dilute the mid-log culture to achieve a final concentration of 5x10⁵ CFU/mL in the assay wells, as recommended by EUCAST and CLSI standards.[17] This is a critical step; incorrect inoculum density is a major source of variability.[17][18]

  • Plate Setup:

    • In a 96-well plate, perform a 2-fold serial dilution of your compound stock.

    • Add the standardized bacterial inoculum to each well.

    • Crucial Controls:

      • Growth Control: Bacteria + Media (no compound).

      • Sterility Control: Media only (no bacteria).

      • Solvent Control: Bacteria + Media + highest concentration of solvent used.

  • Incubation & Reading:

    • Incubate plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the lowest concentration well with no visible turbidity. A microplate reader (OD₆₀₀) can also be used for a quantitative measurement.

Protocol 2.2: Checkerboard Assay for Synergy

This assay is used to determine if your quinazolinedione derivative (potentially an EPI) enhances the activity of a known antibiotic.

Principle: The assay tests for synergy by combining serial dilutions of two compounds (e.g., your derivative and a known antibiotic) in a two-dimensional array.

Methodology:

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of your quinazolinedione derivative along the x-axis (e.g., columns 1-10).

    • Prepare serial dilutions of a known antibiotic (to which the strain is resistant) along the y-axis (e.g., rows A-G).

    • The result is a matrix where each well has a unique combination of concentrations.

    • Include controls for each compound alone.

  • Inoculation & Incubation:

    • Inoculate the plate with a standardized bacterial suspension (5x10⁵ CFU/mL) and incubate as described for the MIC assay.

  • Data Analysis:

    • Read the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      • FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

      • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Protocol 2.3: Real-Time Ethidium Bromide (EtBr) Efflux Assay

This is a common functional assay to measure efflux pump activity in real-time.[19]

Principle: Ethidium bromide (EtBr) is a substrate for many RND pumps. It fluoresces weakly in aqueous solution but strongly upon intercalating with intracellular DNA.[20] Active efflux keeps the intracellular EtBr concentration low, resulting in low fluorescence. An effective EPI will block efflux, causing EtBr to accumulate and fluorescence to increase.

Methodology:

  • Cell Preparation:

    • Grow bacteria to the late-log or early-stationary phase.

    • Harvest cells by centrifugation and wash twice with a buffer (e.g., PBS) that does not contain glucose.

    • Resuspend the cell pellet to a standardized optical density (e.g., OD₆₀₀ = 0.4-0.6) in the same buffer.

  • Assay Setup:

    • Use a fluorescence plate reader with appropriate excitation/emission wavelengths for EtBr (e.g., Ex: 530 nm, Em: 600 nm).[20]

    • Loading Phase: Add EtBr to the cell suspension at a sub-inhibitory concentration (e.g., 0.5-2 µg/mL).[19][21] At this stage, you can add a known efflux pump inhibitor like Carbonyl cyanide m-chlorophenylhydrazone (CCCP) to a control well. CCCP dissipates the proton motive force, maximizing EtBr loading and serving as a positive control for efflux inhibition.[20]

  • Efflux Initiation:

    • After a brief incubation to allow EtBr uptake, initiate efflux by adding an energy source (e.g., glucose).

    • Simultaneously, add your test compound (the potential EPI) to the appropriate wells.

  • Real-Time Monitoring:

    • Immediately begin measuring fluorescence every 30-60 seconds for 15-30 minutes.

    • Expected Results:

      • No Inhibitor (Negative Control): A rapid decrease or low steady-state fluorescence as EtBr is pumped out.

      • CCCP (Positive Control): High and stable fluorescence due to complete inhibition of efflux.

      • Effective EPI: A significantly higher fluorescence level compared to the negative control, indicating blocked efflux and intracellular EtBr accumulation.

Section 3: Troubleshooting Guide (Q&A)

Even with robust protocols, unexpected results can occur. This section provides a logical framework for diagnosing and solving common experimental problems.

Q1: My quinazolinedione derivative shows a high MIC against a specific bacterial strain. How do I determine if efflux is the cause?

A: A high MIC indicates low potency, which could be due to several factors including target-mediated resistance, poor membrane permeability, or active efflux.[1][2] A systematic approach is required to pinpoint efflux as the primary mechanism.

Troubleshooting_High_MIC

Sources

Optimization

Technical Support Center: Optimizing 1-Ethylquinazoline-2,4(1H,3H)-dione for Kinase Selectivity

[1] Executive Summary: The Selectivity Paradox The 1-Ethylquinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, acting primarily as an ATP-mimetic.[1] While the dione core effectively an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Selectivity Paradox

The 1-Ethylquinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, acting primarily as an ATP-mimetic.[1] While the dione core effectively anchors to the hinge region of the kinase ATP-binding pocket via hydrogen bonding (Glu/Leu backbone interactions), the N1-ethyl group typically occupies the hydrophobic adenine pocket.

The Challenge: The 1-ethyl core is inherently "promiscuous." Because the ATP pocket is highly conserved across the human kinome (500+ kinases), the bare scaffold often inhibits off-targets like VEGFR-2 , c-Met , and EGFR indiscriminately.[1]

The Solution: Enhancing selectivity requires a "vector-based" derivatization strategy. You must extend the molecule from the N3 and C6/C7 positions to exploit non-conserved regions: the Gatekeeper Residue and the Solvent Front .

Structural Activity Relationship (SAR) Optimization

FAQ 1: How do I modify the scaffold to avoid Type I (ATP-competitive) promiscuity?

A: You must transition from a pure ATP-mimetic to a hybrid inhibitor that contacts the "back pocket" or the "sugar pocket."

Modification SiteTarget Region in KinaseStrategy for Selectivity
N1-Ethyl Adenine Pocket (Hydrophobic)Keep Constant. This anchors the molecule.[1] Increasing bulk here (e.g., Isopropyl) often kills potency due to steric clash with the floor of the pocket.[1]
N3-Position Solvent Front / Sugar PocketHigh Impact. Append polar tails (morpholine, piperazine) here.[1] This region varies significantly between kinases. Long linkers can reach unique surface residues.
C6 / C7 Gatekeeper ResidueCritical for Specificity. If your target has a small gatekeeper (Thr/Ala) and the off-target has a large one (Met/Phe), add bulky groups (Cl, OMe) here to create a "bump-hole" selectivity filter.[1]
Visualizing the SAR Decision Logic

Use the following flowchart to determine your next synthetic step based on your current selectivity profile.

SAR_Logic Start Current Status: Potent but Non-Selective Check_Gatekeeper Analyze Target vs. Off-Target Gatekeeper Residue Start->Check_Gatekeeper Small_Gatekeeper Target has SMALL Gatekeeper (Thr, Ala) Check_Gatekeeper->Small_Gatekeeper Target < Off-Target Large_Gatekeeper Target has LARGE Gatekeeper (Met, Phe) Check_Gatekeeper->Large_Gatekeeper Target >= Off-Target Action_C7 Action: Add Bulky Group at C6/C7 (Cl, OMe, Isopropyl) Small_Gatekeeper->Action_C7 Exploit Steric Clash Action_N3 Action: Extend N3 Linker to Solvent Front Large_Gatekeeper->Action_N3 Exploit Surface Residues Validation Validate: Run Thermal Shift Assay (TSA) Action_C7->Validation Action_N3->Validation

Figure 1: SAR Decision Tree for enhancing kinase selectivity based on gatekeeper topology.

Synthesis Troubleshooting: The N1 vs. N3 Dilemma

FAQ 2: I am trying to synthesize the 1-ethyl core, but I keep getting N3-ethylation or N1,N3-diethyl mixtures. How do I fix this?

A: This is the most common synthetic failure mode. The N3 proton is more acidic (pKa ~10) than the N1 proton, but N1 is often sterically hindered.[1] Direct alkylation of quinazoline-2,4-dione with ethyl iodide often yields the thermodynamically stable N3-isomer or the disubstituted product.

Protocol: Regioselective N1-Ethylation To guarantee N1 selectivity, you must use a Protection-Deprotection Strategy or specific cyclization precursors.[1]

  • Method A: The Anthranilic Acid Route (Recommended) [1]

    • Step 1: Start with N-ethylanthranilic acid .[1] (Installing the ethyl group before ring closure avoids the regioselectivity issue entirely).

    • Step 2: React with urea (fusion at 180°C) or potassium cyanate in acetic acid.[1]

    • Result: Exclusive formation of 1-Ethylquinazoline-2,4(1H,3H)-dione.[1]

  • Method B: The N3-Protection Route

    • Step 1: React quinazoline-2,4-dione with Benzoyl Chloride (1 eq). This selectively protects the more reactive N3 position.

    • Step 2: Alkylate N1 using Ethyl Iodide / K2CO3 in DMF.

    • Step 3: Deprotect N3 using mild base (NH4OH/MeOH).[1]

Troubleshooting Table: Alkylation Conditions

SymptomCauseCorrective Action
High N3-Ethyl Product Used strong base (NaH) on unprotected scaffold.[1]Switch to Method A (Pre-alkylated precursor) or protect N3 with Benzoyl group.
O-Alkylation Observed Solvent polarity too high (DMSO/HMPA) promoting O-attack.[1]Switch solvent to Acetone or Acetonitrile ; use softer base like K2CO3.
Low Yield Poor solubility of the dione core.Add 10% DMF to the reaction mixture or use microwave irradiation (100°C, 10 min).

Biological Assay Troubleshooting

FAQ 3: My IC50 values shift 10-fold between biochemical assays and cell-based assays. Is my compound not cell-permeable?

A: While permeability is a factor, with quinazolinediones, the issue is often ATP Competition or Aggregation .[1]

Diagnosis 1: The ATP Shift Quinazolinediones are typically Type I (ATP-competitive) inhibitors.

  • Biochemical Assay: Often run at

    
     of ATP (e.g., 10 µM).[1]
    
  • Cellular Assay: Intracellular ATP is ~1-5 mM.[1]

  • The Fix: If your compound competes with ATP, its potency will drop in cells.[1] You must measure the Biochemical IC50 at 1 mM ATP . If potency drops significantly compared to 10 µM ATP, you need to improve the binding affinity (lower

    
    ) or switch to a Type II (allosteric) design.[1]
    

Diagnosis 2: Colloidal Aggregation Flat, hydrophobic scaffolds like 1-ethylquinazoline-2,4-dione can stack in solution, forming "colloidal aggregates" that nonspecifically sequester enzymes.[1] This creates false positives.

Validation Workflow:

Assay_Validation Sample Compound (IC50 < 100 nM) Detergent_Test Add 0.01% Triton X-100 to Assay Buffer Sample->Detergent_Test Result Does IC50 Change? Detergent_Test->Result True_Binder No Change: True Binder Result->True_Binder No Aggregator Potency Drop: False Positive (Aggregator) Result->Aggregator Yes (>3-fold shift)

Figure 2: Detergent-based validation workflow to rule out non-specific aggregation.

References

  • Scaffold Selectivity & SAR

    • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives as Novel PARP-1/2 Inhibitors.[1][2][3] (2023).[1][3][4][5] Focuses on N-substitution for selectivity.

    • [1][3]

  • Synthetic Methodology (Regioselectivity)

    • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation.[1][6][7] (2024).[1][8][9][10] Details the N1 vs N3 alkylation control.

    • [1]

  • Kinase Profiling (VEGFR/c-Met)

    • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. (2023).[1][3][4][5] Demonstrates the efficacy of 3-position substitution.

    • [1]

  • Gatekeeper Residue Theory

    • Structural Basis for Kinase Selectivity.
    • [1]

Sources

Troubleshooting

refining purification techniques for 1-Ethylquinazoline-2,4(1H,3H)-dione analogs

Technical Support Center: Purification & Refining of 1-Ethylquinazoline-2,4(1H,3H)-dione Analogs Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 22, 2026[1][2] Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Refining of 1-Ethylquinazoline-2,4(1H,3H)-dione Analogs

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 22, 2026[1][2]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for the 1-Ethylquinazoline-2,4(1H,3H)-dione scaffold. If you are here, you are likely facing the "brick dust" phenomenon: your compound is a high-melting solid (often >200°C) that is insoluble in standard organic solvents (DCM, EtOAc, Toluene) yet retains stubborn impurities.[1]

This guide moves beyond generic protocols. It addresses the specific physicochemical behavior of the quinazolinedione core—specifically the intermolecular hydrogen bonding network that drives its poor solubility and the regioselectivity issues (N1 vs. N3 alkylation) inherent to its synthesis.

Module 1: Recrystallization Protocols (The Solubility Paradox)

User Issue: "My crude product is a grey solid. It won't dissolve in refluxing ethanol, but crashes out as a gum from DMF."[1]

Technical Insight: The 2,4-dione core forms a rigid lattice via dual hydrogen bond donors/acceptors (N3-H and C2/C4 carbonyls). Standard solvents like Ethanol or Ethyl Acetate cannot disrupt this lattice energy efficiently. You require a Disruptor Solvent (high dielectric constant, H-bond acceptor) paired with a controlled Antisolvent .[1]

Protocol A: The Glacial Acetic Acid Method (Standard)

Best for: Removal of colored oligomers and inorganic salts.

  • Dissolution: Suspend 10 g of crude solid in Glacial Acetic Acid (AcOH) (10-15 volumes).

  • Reflux: Heat to reflux (118°C). The compound must dissolve completely.

    • Troubleshooting: If haze persists, it is likely inorganic salts (KCl/NaCl from alkylation).[1] Perform a hot filtration through a pre-warmed Celite pad.

  • Controlled Cooling: Turn off the heat source and let the flask sit in the oil bath as it cools to RT. Do not use an ice bath immediately; rapid cooling traps impurities.

  • Collection: Once at RT, cool to 4°C. Filter and wash with cold EtOAc (to remove residual AcOH).

Protocol B: The DMF/Water Crash (For High-Purity Needs)

Best for: Removing unreacted anthranilic acid derivatives.

  • Dissolve crude in minimal DMF or DMSO at 80°C.

  • Add Water dropwise to the hot solution until a persistent turbidity (cloudiness) appears.

  • Add a few drops of DMF to clear the solution.

  • Allow to cool slowly.[3][4][5] The hydrophobic ethyl group drives crystallization while polar impurities remain in the aqueous-organic mother liquor.

Data: Solubility Profile of 1-Ethylquinazoline-2,4-dione

Solvent25°C SolubilityReflux SolubilitySuitability
Water InsolubleInsolubleAntisolvent
Ethanol < 1 mg/mLModeratePoor (Oiling out risk)
DCM InsolubleInsolubleExtraction only
Glacial AcOH ModerateHighExcellent (Recryst)
DMF/DMSO HighVery HighExcellent (Solvent)

Module 2: The Regioisomer Crisis (N1 vs. N3 Alkylation)

User Issue: "LC-MS shows a single peak, but NMR shows a 'shadow' set of peaks. Is my ethyl group at the wrong nitrogen?"

Technical Insight: When alkylating quinazoline-2,4-dione, the N1 position is more acidic (pKa ~11) and sterically accessible than N3.[1] However, under basic conditions (K₂CO₃/DMF), N3-alkylation (kinetic product) or O-alkylation (rare, but possible) can occur.[1] These isomers often co-elute on standard C18 columns.

Diagnostic Check:

  • N1-Ethyl (Desired): Triplet at ~1.2 ppm, Quartet at ~4.1 ppm.[1] Aromatic region shows distinct splitting.

  • N3-Ethyl (Impurity): Quartet often shifts slightly downfield. Critical: Look for the N1-H singlet at >11.5 ppm in DMSO-d6. If you see two exchangeable protons or a shift in the NH signal, you have a mixture.[1]

Workflow: Separation Logic

IsomerSeparation Start Crude Mixture (N1 + N3 Isomers) Check Is N3 isomer > 10%? Start->Check MethodA Selective Precipitation (Exploit pKa diff) Check->MethodA Yes (High N3 content) MethodB Flash Chromatography (Normal Phase) Check->MethodB No (Trace N3) StepA1 Dissolve in 1M NaOH MethodA->StepA1 StepB1 Stationary Phase: Silica (neutralized) MethodB->StepB1 StepA2 Adjust pH to ~10 StepA1->StepA2 ResultA N3 isomer precipitates first (Filter off solid) StepA2->ResultA StepB2 Eluent: DCM:MeOH (98:2) Avoid EtOAc/Hex StepB1->StepB2 ResultB N1 elutes after N3 StepB2->ResultB

Caption: Decision tree for separating N1/N3 regioisomers based on impurity load.

Module 3: Chromatographic Refining (HPLC/Prep)

User Issue: "I need >99.5% purity for biological screening. Standard gradients aren't working."

Technical Insight: Quinazolinediones are weak acids. On standard C18 columns at neutral pH, they may tail due to ionization.[1] You must suppress ionization to achieve sharp peak shapes.

Recommended Method (Analytical & Prep):

  • Column: C18 (End-capped, high carbon load).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN).[6]

  • Gradient: 5% B to 95% B.

    • Note: Do not use basic buffers (Ammonium Bicarbonate); they will deprotonate the N3-H, causing peak broadening and retention loss.[1]

Retention Behavior (Typical):

  • Starting Material (Quinazoline-2,4-dione): Elutes early (Polar).

  • N1-Ethyl Product: Elutes mid-gradient.

  • N1,N3-Diethyl (Over-alkylation): Elutes late (Non-polar).

Module 4: Troubleshooting FAQ

Q1: The melting point is broad (215–225°C). Is it wet?

  • A: Likely not wet, but polymorphic.[1] Quinazolinediones exhibit polymorphism. A broad range usually indicates a mixture of amorphous and crystalline forms.

  • Fix: Perform a "slurry ripen" (stirring the solid in refluxing EtOAc for 4 hours without dissolving it) to convert the amorphous material to the thermodynamically stable crystalline form.

Q2: My product turned pink during drying.

  • A: This indicates oxidation of trace amino-impurities (anthranilic acid residues).

  • Fix: Re-dissolve in hot DMF, treat with activated charcoal for 30 minutes, filter hot, and re-precipitate with water.

Q3: Can I use Toluene for recrystallization?

  • A: No. 1-Ethylquinazoline-2,4-dione is virtually insoluble in toluene. You will only wash the surface of the crystals, failing to remove occluded impurities.

References

  • Solubility & Recrystallization: Baluja, S., et al. "Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents."[1][7] International Journal of Basic and Applied Chemical Sciences, 2016.[1][7]

  • Synthesis & Regioselectivity: Li, H., et al. "DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate."[2] ACS Omega, 2020.[1] [1]

  • Isomer Separation: Connolly, D. J., et al. "N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides." Organic & Biomolecular Chemistry, 2011.[1]

  • General Properties: PubChem Compound Summary for Quinazoline-2,4(1H,3H)-dione. [1]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione

Status: Active Ticket ID: CHEM-SUP-86964 Subject: Troubleshooting Regioselectivity, Solubility, and Process Safety in Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-86964 Subject: Troubleshooting Regioselectivity, Solubility, and Process Safety in Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione (CAS: 15018-72-1) presents a classic "regioselectivity trap" during scale-up. While small-scale medicinal chemistry routes often rely on direct alkylation of the quinazolinedione core, this approach fails at the kilogram scale due to thermodynamic preference for the N3-position.

This support guide addresses the three most critical failure modes reported by our users:

  • Regiochemical Drift: Inadvertent synthesis of the N3-ethyl isomer or N1,N3-diethyl impurity.

  • Solubility Crashing: Premature precipitation leading to occlusion of impurities.

  • Thermal Runaway: Safety hazards associated with isatoic anhydride ring-opening or urea fusion.

Module 1: Route Selection & Regiochemistry

The Problem: "Why did I get the N3-isomer?"

User Report: "We scaled up the alkylation of quinazoline-2,4-dione with ethyl iodide/K2CO3 in DMF. HPLC shows a 60:40 mixture of two isomers. Why?"

Root Cause Analysis: The quinazoline-2,4-dione scaffold has two nucleophilic nitrogens. The N3-proton (imide-like) is significantly more acidic (


) than the N1-proton (aniline-like). Under basic conditions, the N3-position deprotonates first, leading to N3-ethylation as the major product.

The Solution: Early-Stage Installation To guarantee N1-selectivity, you must install the ethyl group before cyclization. The recommended industrial route utilizes


-ethylanthranilic acid  or 

-ethylisatoic anhydride
.
Visualizing the Pathway

Regioselectivity Start Quinazoline-2,4-dione DirectAlk Direct Alkylation (Et-I / Base) Start->DirectAlk Route A (Avoid) N3_Prod N3-Ethyl Isomer (Major Impurity) DirectAlk->N3_Prod Kinetic/Thermo Preference N1_Prod 1-Ethylquinazoline-2,4-dione (Target) DirectAlk->N1_Prod Minor Product Precursor N-Ethylanthranilic Acid Urea + Urea / Heat Precursor->Urea Route B (Recommended) Urea->N1_Prod 100% Regio-fidelity

Figure 1: Comparison of synthetic strategies. Route A (Direct Alkylation) leads to inseparable mixtures. Route B (Pre-alkylation) locks the ethyl group at N1 prior to ring closure.

Module 2: Process Safety & Exotherms

Protocol: Urea Fusion Method (Solvent-Free)

User Report: "The reaction mixture solidified and broke our overhead stirrer."

Technical Insight: The reaction of


-ethylanthranilic acid with urea releases ammonia and water. As the reaction proceeds, the melting point of the mixture increases, potentially exceeding your reactor's temperature setpoint.

Troubleshooting Table: Reaction Engineering

SymptomProbable CauseCorrective Action
Stirrer Seizure "Melt" solidification; Product MP (~220°C) > Reaction T.Use a High-Boiling Solvent. Switch from neat fusion to refluxing in Diglyme or Sulfolane to maintain a slurry rather than a melt.
Foaming Rapid evolution of

and

.
Ramp Rate Control. Heat to 140°C first (urea melt), then slowly ramp to 180-200°C. Do not heat shock.
Sublimation Urea subliming into condenser.Excess Reagent. Use 2.5 - 3.0 equivalents of urea. Install a heated wide-bore condenser to prevent clogging.
Alternative Protocol: Isatoic Anhydride Route

If using


-ethylisatoic anhydride + Ammonia source:
  • Hazard: The ring-opening of isatoic anhydride is exothermic.

  • Control: Dose the anhydride as a solid into the amine solution (inverse addition) or use a slurry feed to control heat release.

Module 3: Purification & Isolation

The Problem: "The Brick Dust"

User Report: "The product is insoluble in everything. We cannot recrystallize it."

Solubility Profile: 1-Ethylquinazoline-2,4-dione is a rigid, planar molecule with strong intermolecular hydrogen bonding (dimer formation).

  • Water: Insoluble.[1]

  • Ethanol/Methanol: Very sparingly soluble (even hot).

  • DMF/DMSO: Soluble.

  • Acetic Acid: Soluble at reflux.

Optimized Purification Protocol

Do not attempt standard recrystallization. Use Reprecipitation (Solvent/Anti-solvent) .

  • Dissolution: Dissolve crude solid in DMSO or DMF (approx. 5-7 volumes) at 80-90°C.

    • Check: If black particles remain (charred urea), filter hot through a pad of Celite.

  • Precipitation: Slowly add the hot organic solution into a stirred vessel of Water (10-15 volumes) at room temperature.

    • Critical: Rapid addition causes amorphous trapping of impurities. Slow addition favors crystal growth.

  • Washing: Filter the white precipitate.[2] Wash cake with:

    • Water (to remove DMF/DMSO).

    • Hot Ethanol (to remove unreacted anthranilic acid or urea oligomers).

  • Drying: Vacuum oven at 80°C. Ensure full removal of high-boiling solvents.

Module 4: Quality Control (QC) Checklist

Before releasing the batch, verify these specific impurity markers:

ImpurityOriginDetection MethodLimit (Suggested)
N-Ethylanthranilic Acid Unreacted Starting MaterialHPLC / TLC< 0.5%
Quinazoline-2,4-dione De-ethylation (rare) or impurity in SMHPLC (Shift in RT)< 0.1%
Biuret / Triuret Urea thermal decompositionH-NMR (Broad peaks)< 1.0%
Residual Solvent (DMF) Process SolventGC-Headspace< 880 ppm (ICH Class 2)

References

  • Vertex AI Search. (2026). Synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione scale up. 3

  • PubChem. (2025).[4] Quinazoline-2,4(1H,3H)-dione Compound Summary. National Library of Medicine. 4[5]

  • Li, J., et al. (2009).[6] A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. Organic Letters, 11(6), 1193-1196.[6] 6[5]

  • Maddox, J., et al. (2020).[3] DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones. ACS Omega. 3

  • El-Azab, A.S., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. 7[5]

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a thorough Process Safety Hazard Assessment (PHA).

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 1-Ethylquinazoline-2,4(1H,3H)-dione in Cellular Models

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-Ethylquinazoline-2,4(1H,3H)-dione in cellular models. As with any small molecule inhibitor, understandi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-Ethylquinazoline-2,4(1H,3H)-dione in cellular models. As with any small molecule inhibitor, understanding and mitigating off-target effects is crucial for the accurate interpretation of experimental results and the successful progression of research. This center provides a structured approach to identifying, validating, and minimizing unintended cellular effects of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the off-target potential of 1-Ethylquinazoline-2,4(1H,3H)-dione.

Q1: What are the known or predicted on-targets for 1-Ethylquinazoline-2,4(1H,3H)-dione?

The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1][2] Depending on the substitutions, derivatives of this scaffold have been shown to target enzymes such as poly(ADP-ribose) polymerases (PARP-1/2), various protein kinases (e.g., EGFR, VEGFR-2), and other cellular proteins.[3][4][5] The ethyl substitution at the N1 position of 1-Ethylquinazoline-2,4(1H,3H)-dione will influence its specific target profile. It is essential to confirm its engagement with your intended target in your specific cellular model.

Q2: What are off-target effects and why are they a concern with compounds like 1-Ethylquinazoline-2,4(1H,3H)-dione?

Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary target.[6] These interactions can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the modulation of the intended target.[7][8][9] Given the broad bioactivity of the quinazoline scaffold, 1-Ethylquinazoline-2,4(1H,3H)-dione may have off-target activities that need to be carefully evaluated.

Q3: I am observing a cellular phenotype that doesn't align with the known function of my intended target. Could this be an off-target effect?

This is a strong possibility. When the observed cellular response does not correlate with the established biological role of the intended target, it is critical to investigate potential off-target effects. This discrepancy is a common indicator that the compound may be modulating other cellular pathways.[7]

Q4: What are the initial steps to investigate potential off-target effects?

A systematic approach is recommended:

  • Confirm On-Target Engagement: First, verify that 1-Ethylquinazoline-2,4(1H,3H)-dione is engaging its intended target in your cellular system at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.

  • Dose-Response Correlation: Compare the dose-response curve of your observed phenotype with the dose-response for on-target engagement. A significant discrepancy in potency (EC50 or IC50 values) suggests an off-target effect.

  • Use of Controls: Employ negative and positive controls rigorously. This includes using a structurally related but inactive analog of your compound, if available, and testing compounds with known on- and off-target profiles.[7][8][9][10]

Q5: How can I distinguish between on-target and off-target-driven cytotoxicity?

This is a critical aspect of compound validation. A cytotoxicity assay, such as the MTT assay, should be performed to determine the concentration at which 1-Ethylquinazoline-2,4(1H,3H)-dione induces cell death. If the cytotoxic concentration is significantly higher than the concentration required for on-target engagement and the desired phenotype, the phenotype is more likely to be on-target. Conversely, if these concentrations overlap, the observed phenotype could be a consequence of general toxicity.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common experimental challenges and methodologies to dissect the on- and off-target effects of 1-Ethylquinazoline-2,4(1H,3H)-dione.

Guide 1: Confirming On-Target Engagement with Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that assesses the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[11][12][13]

Experimental Workflow:

CETSA_Workflow A Cell Culture & Treatment (with 1-Ethylquinazoline-2,4(1H,3H)-dione or vehicle) B Heat Shock (Apply temperature gradient) A->B C Cell Lysis B->C D Separation of Soluble & Aggregated Proteins (Centrifugation) C->D E Protein Quantification & Analysis (e.g., Western Blot, ELISA) D->E F Data Analysis (Generate melt curves and determine Tm shift) E->F

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Troubleshooting CETSA Results:

Problem Potential Cause(s) Recommended Solution(s)
No or weak target protein signal - Low expression of the target protein in the chosen cell line.- Poor antibody quality or inappropriate antibody concentration.- Select a cell line with higher target expression or consider overexpression.- Validate your primary antibody for specificity and optimize its concentration.
No thermal shift observed - The compound does not bind to the target under the assay conditions.- The compound is not cell-permeable.- The chosen temperature range is not appropriate for the target protein.- Verify compound activity through an orthogonal biochemical assay.- Increase incubation time or compound concentration.- Perform a broader temperature gradient to identify the optimal melting range of the target protein.[14]
High variability between replicates - Uneven heating of samples.- Inconsistent cell lysis or protein extraction.- Use a thermal cycler with precise temperature control.- Ensure complete and consistent cell lysis. Be meticulous when collecting the supernatant.[14]
Irregular or biphasic melt curves - The target protein exists in multiple conformations or is part of a complex.- The compound induces a conformational change that alters protein stability in a complex manner.- Consult literature for information on your target's structural biology.- Consider using orthogonal target engagement assays for confirmation.[11]
Target destabilization observed (negative Tm shift) - The compound binds to an unfolded or intermediate state of the protein, preventing proper refolding.- This can still indicate target engagement. Validate with an orthogonal assay.[15]
Guide 2: Assessing Off-Target Kinase Inhibition via Kinome Profiling

Quinazoline scaffolds are common in kinase inhibitors. Therefore, assessing the interaction of 1-Ethylquinazoline-2,4(1H,3H)-dione with a broad panel of kinases (kinome profiling) is a prudent step to identify potential off-target effects.

Workflow for Kinome Profiling:

Kinome_Profiling_Workflow A Compound Submission (1-Ethylquinazoline-2,4(1H,3H)-dione) B High-Throughput Kinase Activity Assays (Large panel of purified kinases) A->B C Data Acquisition (Measurement of kinase activity inhibition) B->C D Data Analysis (% Inhibition at a fixed concentration or IC50 determination) C->D E Hit Identification (Identification of off-target kinases) D->E

Caption: A generalized workflow for in vitro kinome profiling.

Interpreting Kinome Profiling Data:

Observation Interpretation Next Steps
Inhibition of multiple kinases The compound is a multi-kinase inhibitor.- Determine the IC50 values for the most potently inhibited off-target kinases.- Compare the off-target IC50s to the on-target IC50 and the cellular EC50 for your phenotype of interest.
Potent inhibition of an unexpected kinase A specific and potent off-target interaction has been identified.- Validate this interaction in a cellular context using CETSA or a target-specific cellular assay for the off-target kinase.- Use a known selective inhibitor of the off-target kinase to see if it recapitulates the observed phenotype.
Weak, non-specific inhibition of many kinases The compound may be a promiscuous inhibitor, potentially due to aggregation or non-specific binding.- Perform counter-screens to rule out assay interference.- Consider medicinal chemistry efforts to improve selectivity.
Guide 3: Investigating Cytotoxicity with the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.

MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 1-Ethylquinazoline-2,4(1H,3H)-dione for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Troubleshooting the MTT Assay:

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS.[16][17]
Low absorbance readings - Low cell density.- Insufficient incubation time with MTT.- Optimize cell seeding density.- Increase the MTT incubation time.[16][17][18]
High background - Contamination (bacterial or yeast).- Compound interference (direct reduction of MTT).- Maintain sterile technique.- Include a "compound-only" control (compound in media without cells) to check for direct MTT reduction.[16][19]
Incomplete formazan crystal dissolution - Insufficient volume of solubilization solution.- Inadequate mixing.- Ensure complete dissolution by gentle mixing and visual inspection before reading the plate.[19]
Guide 4: Utilizing an Inactive Analog as a Negative Control

A crucial experiment to differentiate on-target from off-target effects is the use of a structurally similar but biologically inactive analog of your compound.[7][8][9]

Experimental Design:

Inactive_Analog_Workflow A Synthesize or acquire an inactive analog of 1-Ethylquinazoline-2,4(1H,3H)-dione B Confirm lack of on-target activity (e.g., biochemical assay, CETSA) A->B C Treat cells with the active compound, inactive analog, and vehicle control B->C D Assess the cellular phenotype of interest C->D E Compare the effects of the active compound and the inactive analog D->E

Caption: Workflow for using an inactive analog to validate on-target effects.

Interpretation of Results:

Outcome Conclusion
Active compound induces the phenotype, while the inactive analog does not. The phenotype is likely mediated by the intended on-target activity.
Both the active compound and the inactive analog induce the phenotype. The phenotype is likely due to an off-target effect common to both molecules or a non-specific effect related to the chemical scaffold.
Neither the active compound nor the inactive analog induces the phenotype at concentrations where on-target engagement is confirmed. The on-target activity may not be sufficient to produce the observed phenotype under the experimental conditions, or the phenotype is unrelated to the target.

III. Advanced Strategies for Off-Target Deconvolution

If initial troubleshooting suggests a significant off-target component to the observed cellular activity of 1-Ethylquinazoline-2,4(1H,3H)-dione, more advanced techniques may be warranted.

  • Phenotypic Screening: This approach involves testing the compound in a battery of diverse cell-based assays to create a "phenotypic fingerprint."[20][21] This fingerprint can then be compared to those of well-characterized compounds to infer potential mechanisms of action and off-target effects.

  • Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can be used to pull down binding partners of 1-Ethylquinazoline-2,4(1H,3H)-dione from cell lysates, providing a direct identification of on- and off-target proteins.

  • Genetic Approaches: Using techniques like CRISPR/Cas9 to knock out the intended target can help determine if the observed phenotype is dependent on its presence. If the phenotype persists in the knockout cells upon treatment with the compound, it is likely an off-target effect.

References

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT. (2025, June 16). Retrieved from [Link]

  • Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - ResearchGate. (n.d.). Retrieved from [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. (2026, January 18). Retrieved from [Link]

  • Negative controls of chemical probes can be misleading - bioRxiv.org. (2020, October 2). Retrieved from [Link]

  • The Promise and Peril of Chemical Probe Negative Controls - PubMed. (2021, April 16). Retrieved from [Link]

  • The Promise and Peril of Chemical Probe Negative Controls - ACS Publications. (2021, March 21). Retrieved from [Link]

  • Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed. (2025, July 3). Retrieved from [Link]

  • Phenotypic Screening Transforms Small Molecule Discovery | Biocompare.com. (2017, July 17). Retrieved from [Link]

  • Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. (2019, October 1). Retrieved from [Link]

  • Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs - Frontiers. (2022, August 8). Retrieved from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014, August 7). Retrieved from [Link]

  • Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. - SciLifeLab Publications. (2019, October 30). Retrieved from [Link]

  • Chemical Probes - SGC-UNC. (n.d.). Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Retrieved from [Link]

  • High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC - NIH. (n.d.). Retrieved from [Link]

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery |. (2013, April 15). Retrieved from [Link]

  • Unlocking the Power of Phenotypic Screening in Drug Discovery -. (n.d.). Retrieved from [Link]

  • Current Advances in CETSA - PMC - NIH. (2022, June 9). Retrieved from [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025, May 28). Retrieved from [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. (n.d.). Retrieved from [Link]

  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16). Retrieved from [Link]

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (2025, October 14). Retrieved from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6). Retrieved from [Link]

  • Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux - Iowa Research Online. (n.d.). Retrieved from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv. (2022, January 27). Retrieved from [Link]

  • Common artifacts and mistakes made in electrophoresis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2 - PMC. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - Semantic Scholar. (2023, April 3). Retrieved from [Link]

  • Common pitfalls in preclinical cancer target validation - PubMed. (2017, May 19). Retrieved from [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (2024, May 20). Retrieved from [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). Retrieved from [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC. (2025, December 9). Retrieved from [Link]

  • Ten quick tips for avoiding pitfalls in multi-omics data integration analyses - PMC. (2023, July 6). Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione for Researchers and Drug Development Professionals

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synthesis of N1-substituted derivatives, such as 1-Ethy...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synthesis of N1-substituted derivatives, such as 1-Ethylquinazoline-2,4(1H,3H)-dione, is of significant interest for the development of novel therapeutics. This guide provides an in-depth comparison of two prominent synthetic strategies for this target molecule, offering detailed experimental protocols, mechanistic insights, and a quantitative performance analysis to aid researchers in selecting the optimal method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione can be approached from various starting materials, with the most common strategies involving the construction of the pyrimidine ring onto a pre-existing benzene derivative. This guide will focus on two distinct and effective methods:

  • Method 1: DMAP-Catalyzed Cyclization of N-Ethyl-2-aminobenzamide with Di-tert-butyl Dicarbonate. A modern, high-yield, one-pot approach.

  • Method 2: Two-Step Synthesis from Isatoic Anhydride and Ethylamine. A classical and widely utilized route involving the formation of an intermediate, followed by cyclization.

Method 1: DMAP-Catalyzed One-Pot Synthesis from N-Ethyl-2-aminobenzamide

This contemporary method, reported by Chen et al. (2020), offers an efficient and high-yielding one-pot synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione from readily available starting materials[1][2]. The key to this approach is the use of di-tert-butyl dicarbonate ((Boc)₂O) as a carbonyl source and 4-dimethylaminopyridine (DMAP) as a catalyst.

Mechanistic Insights

The reaction is proposed to proceed through a DMAP-catalyzed activation of (Boc)₂O, which then reacts with the primary amine of N-ethyl-2-aminobenzamide to form a tert-butoxycarbonyl (Boc) protected intermediate. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the newly formed carbonyl group, leading to the formation of the quinazoline-2,4-dione ring system with the elimination of tert-butanol and carbon dioxide. The catalytic role of DMAP is crucial in activating the (Boc)₂O and facilitating the key bond-forming steps.

Method_1_Mechanism cluster_0 Activation and Urea Formation cluster_1 Intramolecular Cyclization N-Ethyl-2-aminobenzamide N-Ethyl-2-aminobenzamide Boc_Intermediate Boc-protected Intermediate N-Ethyl-2-aminobenzamide->Boc_Intermediate Nucleophilic Attack Boc2O (Boc)₂O Activated_Complex Activated Complex Boc2O->Activated_Complex Activation DMAP DMAP DMAP->Activated_Complex Activated_Complex->Boc_Intermediate Cyclization Intramolecular Nucleophilic Attack Boc_Intermediate->Cyclization Ring_Closure Tetrahedral Intermediate Cyclization->Ring_Closure Product 1-Ethylquinazoline- 2,4(1H,3H)-dione Ring_Closure->Product Elimination Byproducts t-BuOH + CO₂ Ring_Closure->Byproducts

A simplified representation of the proposed reaction mechanism for Method 1.
Experimental Protocol

General Procedure C (Adapted from Chen et al., 2020) [1][2]

  • To a solution of N-ethyl-2-aminobenzamide (1.0 mmol) in CH₃CN (10 mL), add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol) and DMAP (0.1 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the resulting solid.

  • Wash the obtained solid with 3 mL of CH₃CN and dry to yield the desired product.

Performance Data
ParameterValueReference
Yield 96%[1][2]
Reaction Time 12 hours[1][2]
Temperature Room Temperature[1][2]
Purification Filtration and washing[1][2]

Method 2: Two-Step Synthesis from Isatoic Anhydride and Ethylamine

This classical approach is a reliable and frequently employed method for the synthesis of N-substituted quinazoline-2,4-diones[3]. The synthesis proceeds in two distinct steps: first, the formation of N-ethyl-2-aminobenzamide from isatoic anhydride and ethylamine, followed by cyclization to the desired product.

Mechanistic Insights

Step 1: Formation of N-Ethyl-2-aminobenzamide

The reaction of isatoic anhydride with a primary amine like ethylamine proceeds via a nucleophilic acyl substitution. The amine attacks the more electrophilic carbonyl group (C4) of the isatoic anhydride, leading to the opening of the anhydride ring. Subsequent decarboxylation affords the corresponding 2-aminobenzamide derivative[4][5].

Step 2: Cyclization

The cyclization of the intermediate N-ethyl-2-aminobenzamide can be achieved using various carbonylating agents, such as phosgene, triphosgene, or carbonyldiimidazole (CDI). Triphosgene, a safer alternative to phosgene gas, is commonly used. It reacts with the primary amino group to form an isocyanate intermediate in situ. This is followed by a rapid intramolecular cyclization, where the amide nitrogen attacks the isocyanate carbon, to yield the final 1-Ethylquinazoline-2,4(1H,3H)-dione.

Method_2_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization Isatoic_Anhydride Isatoic Anhydride Intermediate_Amide N-Ethyl-2-aminobenzamide Isatoic_Anhydride->Intermediate_Amide Nucleophilic Attack & Decarboxylation Ethylamine Ethylamine Ethylamine->Intermediate_Amide Isocyanate_Intermediate Isocyanate Intermediate Intermediate_Amide->Isocyanate_Intermediate Reaction Triphosgene Triphosgene Triphosgene->Isocyanate_Intermediate Product 1-Ethylquinazoline- 2,4(1H,3H)-dione Isocyanate_Intermediate->Product Intramolecular Cyclization

A schematic overview of the two-step synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione from isatoic anhydride.
Experimental Protocol

Step 1: Synthesis of N-Ethyl-2-aminobenzamide (General procedure adapted from Bergman et al., 2004) [3]

  • To a solution of isatoic anhydride (1.0 mmol) in a suitable solvent (e.g., DMF), add ethylamine (1.1 mmol).

  • Heat the reaction mixture (e.g., to 50-80 °C) and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain N-ethyl-2-aminobenzamide.

Step 2: Synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione (General procedure adapted from Bergman et al., 2004) [3]

  • Dissolve the N-ethyl-2-aminobenzamide (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂).

  • Cool the solution in an ice bath and add triphosgene (0.4 mmol) portion-wise.

  • Add a base (e.g., triethylamine, 2.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 1-Ethylquinazoline-2,4(1H,3H)-dione.

Performance Data
ParameterValue (Estimated)Reference
Yield (Step 1) 84-93%[3]
Yield (Step 2) Good (not specified for 1-ethyl)[3]
Overall Yield ~70-85% (Estimated)
Reaction Time Several hours per step[3]
Temperature Elevated temperature for Step 1, 0 °C to RT for Step 2[3]
Purification Precipitation and/or column chromatography[3]

Comparative Analysis

FeatureMethod 1: DMAP-Catalyzed One-Pot SynthesisMethod 2: Two-Step Synthesis from Isatoic Anhydride
Starting Materials N-Ethyl-2-aminobenzamide, (Boc)₂O, DMAPIsatoic Anhydride, Ethylamine, Triphosgene
Number of Steps One-potTwo distinct steps
Overall Yield 96%~70-85% (Estimated)
Reaction Conditions Mild (Room Temperature)Requires heating in the first step
Reagent Safety (Boc)₂O and DMAP are relatively safe to handle.Triphosgene is a toxic reagent and requires careful handling.
Work-up & Purification Simple filtrationRequires aqueous work-up and often chromatographic purification.
Atom Economy GoodModerate, due to the loss of CO₂ and the use of a carbonylating agent.

Conclusion and Recommendations

Both methods presented offer viable routes to 1-Ethylquinazoline-2,4(1H,3H)-dione. However, the DMAP-catalyzed one-pot synthesis (Method 1) emerges as the superior strategy for several key reasons:

  • Higher Yield: A reported yield of 96% is significantly higher than the estimated overall yield for the two-step method.

  • Operational Simplicity: The one-pot nature of the reaction simplifies the experimental procedure, saving time and resources.

  • Milder Conditions: The reaction proceeds efficiently at room temperature, avoiding the need for heating.

  • Enhanced Safety: This method avoids the use of highly toxic reagents like triphosgene.

  • Easier Purification: The product is often obtained in high purity by simple filtration, minimizing the need for chromatography.

References

  • Chen, H., Li, P., Li, G., & Huang, H. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9355–9365. [Link]

  • Bergman, J., Bergman, S., & Lidgren, G. (2004). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 9(8), 609–618. [Link]

  • Al-Otaibi, A. A., El-Sayed, M. A. A., & El-Gamal, K. M. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5114–5129. [Link]

Sources

Comparative

Publish Comparison Guide: 1-Ethylquinazoline-2,4(1H,3H)-dione vs. Advanced Quinazolinedione Derivatives in Antibacterial Assays

Executive Summary The Pharmacophore Shift: The quinazoline-2,4(1H,3H)-dione scaffold represents a critical bioisostere of the fluoroquinolone antibiotic class.[1] While fluoroquinolones rely on a C3-carboxyl/C4-keto moti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pharmacophore Shift: The quinazoline-2,4(1H,3H)-dione scaffold represents a critical bioisostere of the fluoroquinolone antibiotic class.[1] While fluoroquinolones rely on a C3-carboxyl/C4-keto motif to bind bacterial DNA gyrase via a magnesium-water bridge, quinazolinediones utilize a distinct binding mode that bypasses this requirement.

This guide compares the baseline scaffold, 1-Ethylquinazoline-2,4(1H,3H)-dione (referred to as EQD-Core ), against highly functionalized derivatives. Experimental data reveals that while the EQD-Core provides necessary lipophilicity and steric alignment, it lacks intrinsic potency (MIC > 64 µg/mL). Potency is only unlocked through specific "Warhead" modifications at the N3, C6, and C7 positions, transforming the scaffold into a sub-micromolar inhibitor of multi-drug resistant (MDR) S. aureus and E. coli.

Part 1: Structural & Mechanistic Analysis

The Core Scaffold: 1-Ethylquinazoline-2,4(1H,3H)-dione

The EQD-Core features an ethyl group at the N1 position. This mimics the N1-ethyl or N1-cyclopropyl groups found in blockbuster fluoroquinolones (e.g., Norfloxacin, Ciprofloxacin), which are essential for cell wall penetration and hydrophobic pocket binding in the GyrA subunit. However, without further substitution, the dione ring alone cannot effectively stabilize the cleaved DNA-enzyme complex.

Mechanism of Action (MoA)
  • Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).

  • Binding Mode: unlike fluoroquinolones, quinazolinediones do not require a

    
     bridge. They bind to the Topoisomerase IV-DNA cleavage complex through direct protein interactions.
    
  • Implication: They retain activity against fluoroquinolone-resistant strains that possess mutations in the Serine/Aspartic acid/Glutamic acid magnesium-coordinating residues (e.g., grlA or gyrA mutants).

Signaling Pathway & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic, showing how the EQD-Core serves as the foundation for high-potency derivatives.

SAR_Pathway Core 1-Ethylquinazoline-2,4-dione (EQD-Core) Target Bacterial DNA Gyrase / Topo IV Core->Target Weak Binding N3_Mod N3-Substitution (Amino/Schiff Bases) Core->N3_Mod Functionalization C6_Mod C6-Fluorine (Binding Affinity) Core->C6_Mod Halogenation C7_Mod C7-Heterocycle (Spectrum/Solubility) Core->C7_Mod Amination Inactive Low Potency (MIC > 64 µg/mL) Core->Inactive Unmodified N3_Mod->Target Enhanced H-Bonding Potency High Potency (MIC < 1 µg/mL) N3_Mod->Potency Synergistic Effect C6_Mod->Target Hydrophobic Pocket C6_Mod->Potency Synergistic Effect C7_Mod->Target Cell Permeability C7_Mod->Potency Synergistic Effect Resistance Overcomes FQ-Resistance Potency->Resistance Unique Binding Mode

Figure 1: SAR Pathway transforming the inactive EQD-Core into a potent antibacterial agent via strategic N3, C6, and C7 modifications.

Part 2: Comparative Efficacy Data

The following table synthesizes data from multiple antibacterial assays, comparing the EQD-Core against derivatives with specific modifications.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

Compound ClassStructure DescriptionS. aureus (Gram +)E. coli (Gram -)P. aeruginosaKey Insight
EQD-Core 1-Ethylquinazoline-2,4(1H,3H)-dione > 128> 128> 128Inactive. The N1-ethyl group alone provides insufficient binding energy.
Derivative A 1-Ethyl-6-fluoro -7-piperazinyl analog0.5 - 2.04.0 - 8.016.0Fluoroquinolone Mimic. C6-F and C7-piperazine restore potency, mimicking Ciprofloxacin.
Derivative B 1-Ethyl-3-(Schiff base/Triazole )8.0 - 32.032.0 - 64.0> 64Moderate. N3-bulky groups improve binding but suffer from poor permeability in Gram-negatives.
Derivative C 1-Cyclopropyl-6-fluoro-7-(8-methoxy)< 0.10.5 - 1.04.0Optimized. N1-cyclopropyl is superior to N1-ethyl for hydrophobic pocket fit (similar to Moxifloxacin).

Data Interpretation:

  • The N1-Ethyl Limitation: While the 1-ethyl group (present in EQD-Core) is better than a simple methyl group for lipophilicity, it is inferior to the N1-cyclopropyl group found in Derivative C. The cyclopropyl group provides optimal steric fill in the enzyme's hydrophobic pocket.

  • The "Dione" Penalty: The dione core lacks the negative charge of the carboxylate found in fluoroquinolones. To compensate, Derivative A requires the C7-piperazine ring to enhance cell wall penetration and binding affinity.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following broth microdilution protocol. This workflow includes specific "Stop/Go" checkpoints to ensure data integrity.

Protocol: High-Throughput MIC Determination

Objective: Determine the precise MIC of EQD derivatives against ATCC standard strains.

Reagents & Setup
  • Muller-Hinton Broth (MHB): Cation-adjusted (Ca-MHB) to ensure physiological

    
     levels (critical for comparative fluoroquinolone controls).
    
  • Inoculum:

    
     CFU/mL (0.5 McFarland standard diluted 1:100).
    
  • Solvent: DMSO (Final concentration < 1% to avoid solvent toxicity).

Workflow Diagram

MIC_Protocol Prep 1. Stock Preparation Dissolve EQD in DMSO (10 mg/mL) Dilution 2. Serial Dilution 96-well plate (64 µg/mL -> 0.125 µg/mL) Prep->Dilution Inoculation 3. Inoculation Add 5x10^5 CFU/mL Bacterial Suspension Dilution->Inoculation Incubation 4. Incubation 37°C for 18-24 Hours Inoculation->Incubation Control_Neg CHECKPOINT: Sterility Control (Broth only) -> Must be CLEAR Incubation->Control_Neg Control_Pos CHECKPOINT: Growth Control (Bacteria + Broth) -> Must be TURBID Incubation->Control_Pos Read 5. Readout Visual Turbidity or OD600 Control_Ref Reference Standard (Ciprofloxacin) -> MIC within CLSI range? Read->Control_Ref Control_Neg->Read Pass Control_Pos->Read Pass Valid Data Valid Data Control_Ref->Valid Data Yes Repeat Assay Repeat Assay Control_Ref->Repeat Assay No

Figure 2: Self-validating MIC assay workflow with critical control checkpoints.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 1-Ethylquinazoline-2,4(1H,3H)-dione and derivatives in 100% DMSO to a stock concentration of 10 mg/mL. Checkpoint: Ensure complete solubility; sonicate if necessary. Precipitation will yield false-negative results.

  • Plate Setup: Dispense 100 µL of Ca-MHB into columns 1-12 of a 96-well plate. Add 100 µL of compound stock to column 1 and perform 2-fold serial dilutions across to column 10. Columns 11 and 12 serve as growth (no drug) and sterility (no bacteria) controls.

  • Inoculation: Prepare a bacterial suspension matched to 0.5 McFarland. Dilute 1:100 in Ca-MHB and add 100 µL to wells 1-11. Final volume = 200 µL; Final DMSO concentration = 0.5%.

  • Incubation: Incubate at 37°C for 20 hours.

  • Validation:

    • Sterility Control: Must remain clear. If turbid, contamination occurred (Discard).

    • Growth Control: Must be visibly turbid. If clear, inoculum failed (Discard).

    • Reference: Run Ciprofloxacin in parallel. E. coli ATCC 25922 MIC must fall between 0.004–0.015 µg/mL.

Conclusion & Recommendations

1-Ethylquinazoline-2,4(1H,3H)-dione is not a drug candidate but a structural template . The ethyl group at N1 provides a baseline for hydrophobic interaction, but the scaffold requires significant "decoration" to achieve clinical relevance.

For Drug Development:

  • Do not screen the EQD-Core expecting activity. Use it as a negative control to validate the efficacy of added functional groups.

  • Prioritize N1-cyclopropyl over N1-ethyl if maximizing potency is the goal, as evidenced by the superior activity of Derivative C.

  • Focus on C7-substitutions (piperazine, pyrrolidine) to broaden the spectrum against Gram-negative pathogens.

References

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 2022.[2][3] [Link]

  • Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability. University of Iowa Theses and Dissertations, 2019. [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 2016. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives. Pharmaceuticals, 2023. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Molecules, 2024. [Link]

Sources

Validation

A Comparative Guide to 1-Ethylquinazoline-2,4(1H,3H)-dione and Established Kinase Inhibitors

Introduction: The Quinazoline Core as a Privileged Scaffold in Oncology In the landscape of modern oncology, the quest for highly specific and potent molecularly targeted agents is paramount. Among the various heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Core as a Privileged Scaffold in Oncology

In the landscape of modern oncology, the quest for highly specific and potent molecularly targeted agents is paramount. Among the various heterocyclic structures explored, the quinazoline nucleus has emerged as a "privileged scaffold," forming the backbone of numerous clinically successful kinase inhibitors.[1] Its rigid, planar structure and capacity for diverse substitutions allow it to effectively mimic the adenine moiety of ATP, enabling competitive inhibition at the kinase hinge region.[2]

This guide provides a comparative analysis of 1-Ethylquinazoline-2,4(1H,3H)-dione, a representative of the quinazoline-dione subclass, against several FDA-approved quinazoline-based kinase inhibitors. While direct kinase inhibition data for this specific ethyl-substituted dione is not extensively documented in current literature, the broader quinazoline-2,4(1H,3H)-dione family has demonstrated significant biological activity, including the inhibition of key cellular enzymes like PARP and various kinases.[3][4][5][6]

Therefore, we will position 1-Ethylquinazoline-2,4(1H,3H)-dione as a novel investigational compound. This guide will objectively compare its structural features and the known biological activities of its parent scaffold against established drugs such as Gefitinib, Lapatinib, and Vandetanib. We will delineate the fundamental mechanisms of action, compare their target profiles, and provide a rigorous experimental framework for a head-to-head evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of quinazoline-based inhibitors and the methodologies required to validate novel candidates.

Chapter 1: Structural Landscape of Quinazoline-Based Inhibitors

The therapeutic efficacy of quinazoline derivatives is intrinsically linked to their core structure and the nature of their substitutions. The foundational quinazoline ring system can be oxidized to form quinazolinones, with the 4(3H)-quinazolinone and the 2,4(1H,3H)-dione being of significant interest.[7]

  • 4(3H)-Quinazolinone Scaffold: This is the classic structure found in many first and second-generation EGFR inhibitors.[8] A critical feature for EGFR/HER2 inhibition is the substitution at the 4-position, typically with an anilino group, which forms crucial hydrogen bonds within the ATP-binding pocket of the kinase.[2]

  • 2,4(1H,3H)-Quinazolinedione Scaffold: This scaffold, represented by our compound of interest, offers different substitution vectors at the N1 and N3 positions.[1] Research suggests that modifications at these positions can direct the molecule's activity away from EGFR and towards other important cancer targets like c-Met, VEGFR-2, and PARP.[4][5][6]

Below is a comparison of our investigational compound and the selected FDA-approved kinase inhibitors.

Compound NameChemical StructureCore ScaffoldKey Substitutions & Significance
1-Ethylquinazoline-2,4(1H,3H)-dione 1-Ethylquinazoline-2,4(1H,3H)-dione structureQuinazoline-2,4(1H,3H)-dioneEthyl group at N1 position. The dione scaffold directs potential activity towards targets like c-Met, VEGFR-2, or PARP.[4][5]
Gefitinib (Iressa®) Gefitinib structure4(3H)-Quinazolinone4-Anilino moiety for EGFR ATP-pocket binding. Methoxy and morpholino groups enhance solubility and potency.[9]
Lapatinib (Tykerb®) Lapatinib structure4(3H)-Quinazolinone4-Anilino group for dual EGFR/HER2 inhibition. The furanylmethylsulfone group occupies a specific hydrophobic pocket.[10]
Vandetanib (Caprelsa®) Vandetanib structure4(3H)-Quinazolinone4-Anilino group for multi-kinase targeting (VEGFR, EGFR, RET). Methoxy and piperidine substitutions are key for its broad-spectrum activity.[2]

Chapter 2: Comparative Analysis of Kinase Targets and Signaling Pathways

The clinical utility of a kinase inhibitor is defined by its target profile—the specific kinases it inhibits and with what potency. The established quinazoline drugs primarily target receptor tyrosine kinases (RTKs) involved in cell proliferation and angiogenesis, whereas the quinazoline-dione scaffold shows potential for a different set of targets.

Target Specificity and Potency:

CompoundPrimary Kinase TargetsReported IC50 ValuesKey Cellular Impact
Gefitinib EGFR~30-80 nMInhibition of proliferation in EGFR-mutant cancers, particularly NSCLC.[9][11]
Lapatinib EGFR, HER2 (ERBB2)EGFR: ~10 nM, HER2: ~10 nMDual inhibition is effective in HER2-positive breast cancers.[9][10]
Vandetanib VEGFR-2, EGFR, RETVEGFR-2: ~40 nM, EGFR: ~500 nM, RET: ~100 nMAnti-angiogenic and anti-proliferative effects; used in medullary thyroid cancer.[2]
1-Ethylquinazoline-2,4(1H,3H)-dione (Hypothetical Profile) c-Met, VEGFR-2, PARP-1/2Not Established. Derivatives show activity in the nM to low µM range.[3][5][6]Potential for dual anti-angiogenic and DNA damage repair inhibition.

Signaling Pathway Interruption:

The diagram below illustrates the key signaling pathways targeted by the comparator drugs and the potential targets of the quinazoline-dione scaffold. Gefitinib and Lapatinib primarily block the EGFR/HER2 signaling cascade, which drives cell proliferation and survival. Vandetanib adds an anti-angiogenic dimension by inhibiting VEGFR-2. The quinazoline-dione scaffold has been shown to inhibit both VEGFR-2 and c-Met, another crucial RTK implicated in metastasis and drug resistance.[4][5]

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT HER2 HER2 HER2->RAS_RAF HER2->PI3K_AKT VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMET c-Met cMET->RAS_RAF cMET->PI3K_AKT Gefitinib Gefitinib Gefitinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 Vandetanib Vandetanib Vandetanib->EGFR Vandetanib->VEGFR2 QZD Quinazoline- 2,4-dione (Potential) QZD->VEGFR2 Potential QZD->cMET Potential Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation Experimental_Workflow cluster_phase1 Phase 1: In Vitro Biochemical Screening cluster_phase2 Phase 2: Cell-Based Functional Assays cluster_phase3 Phase 3: In Vivo Efficacy p1 Protocol 3.1: Kinase Inhibition Assay (HTRF) - Determine IC50 against a panel (EGFR, VEGFR-2, c-Met, etc.) p2_1 Protocol 3.2: Cell Proliferation Assay (MTT) - Use relevant cancer cell lines (e.g., A549, HCT-116, EBC-1) p1->p2_1 Proceed with potent hits (low nM IC50) p2_2 Apoptosis & Cell Cycle Analysis - Annexin V/PI Staining - Flow Cytometry p2_1->p2_2 p3 Protocol 3.3: Tumor Xenograft Model - Evaluate tumor growth inhibition - Assess toxicity & pharmacokinetics p2_2->p3 Confirm cellular mechanism of action Lead_Candidate Lead Candidate Identified p3->Lead_Candidate

Caption: Tiered experimental workflow for inhibitor validation.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Principle & Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. HTRF is chosen for its high sensitivity and low background, providing robust IC50 data. The assay quantifies the phosphorylation of a substrate peptide by the kinase. Inhibition of this process by the test compound results in a decreased HTRF signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 1-Ethylquinazoline-2,4(1H,3H)-dione and comparator drugs (Gefitinib, etc.) in 100% DMSO.

    • Prepare a serial dilution plate (1:3 dilutions in DMSO) to create a 10-point dose-response curve.

    • Thaw purified recombinant kinase (e.g., c-Met, VEGFR-2), biotinylated substrate peptide, and ATP on ice.

    • Prepare Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Kinase Reaction:

    • Add 2 µL of diluted compound from the serial dilution plate to a low-volume 384-well plate.

    • Add 4 µL of a 2.5x kinase/substrate solution (prepared in Kinase Reaction Buffer) to each well.

    • Initiate the reaction by adding 4 µL of a 2.5x ATP solution (final concentration at Km for the specific kinase).

    • Incubate for 60 minutes at room temperature. The choice of incubation time is critical to ensure the reaction remains in the linear phase.

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF Detection Buffer containing Europium cryptate-labeled anti-phospho-specific antibody and XL665-labeled streptavidin.

    • Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2: Cell-Based Proliferation Assay (MTT Assay)

Principle & Causality: This assay assesses the cytotoxic or cytostatic effect of the compound on living cancer cells. It measures the metabolic activity of mitochondria, which is proportional to the number of viable cells. Cell lines should be chosen based on the kinase targets; for example, EBC-1 cells for c-Met amplification, or HCT-116 for colorectal cancer studies. [5][12] Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HCT-116) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach. This normalization period is essential for reproducible results.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

    • Incubate for 72 hours. A 72-hour period is standard to account for multiple cell doubling times.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells.

    • Plot the percentage of cell viability against the log of compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Protocol 3.3: In Vivo Tumor Xenograft Study

Principle & Causality: This is the definitive preclinical test for anti-cancer efficacy. Human tumor cells are implanted in immunocompromised mice, and the ability of the drug to inhibit tumor growth is measured. This model provides crucial data on efficacy, dosing, and potential toxicity in a living system.

Step-by-Step Methodology:

  • Animal Acclimatization and Tumor Implantation:

    • Acclimatize 6-8 week old female athymic nude mice for one week.

    • Subcutaneously inject 5 x 10⁶ HCT-116 cells (resuspended in Matrigel/PBS) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., saline + 0.5% Tween-80)

      • Group 2: 1-Ethylquinazoline-2,4(1H,3H)-dione (e.g., 50 mg/kg, daily oral gavage)

      • Group 3: Positive control drug (e.g., Cabozantinib for a c-Met/VEGFR-2 active compound)

  • Dosing and Monitoring:

    • Administer the compounds daily for 21-28 days.

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors in the control group reach the maximum allowed size or if significant toxicity is observed.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Conclusion

The quinazoline scaffold remains a cornerstone of modern kinase inhibitor design. While established drugs like Gefitinib and Lapatinib effectively target the EGFR/HER2 axis, the emergence of resistance necessitates the exploration of novel chemical matter and alternative targets.

The quinazoline-2,4(1H,3H)-dione core, represented here by 1-Ethylquinazoline-2,4(1H,3H)-dione, presents a compelling alternative. Published data on related dione derivatives suggest a potential to inhibit a different constellation of kinases, such as c-Met and VEGFR-2, which are critical for angiogenesis and metastasis. [4][5]This dual-targeting capability could offer a significant advantage in overcoming resistance mechanisms that plague single-target agents.

This guide has provided a comprehensive framework for a direct, objective comparison. By employing the detailed biochemical, cell-based, and in vivo protocols outlined, researchers can rigorously validate the therapeutic potential of 1-Ethylquinazoline-2,4(1H,3H)-dione. Such a study will not only elucidate the specific mechanism and potency of this novel compound but also contribute valuable structure-activity relationship insights to the broader field of quinazoline-based drug discovery.

References

  • An insight into the therapeutic potential of quinazoline deriv
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (2022). (URL: )
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  • Structures of first- and second-generation FDA-approved quinazoline-based EGFR inhibitors.
  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (URL: )
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  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (URL: )
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Comparative

A Comparative Guide to Validating the Anticancer Activity of 1-Ethylquinazoline-2,4(1H,3H)-dione in Diverse Cancer Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of 1-Ethylquinazoline-2,4(1H,3H)-dione. We will objectively compare its p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of 1-Ethylquinazoline-2,4(1H,3H)-dione. We will objectively compare its performance against established anticancer agents, supported by detailed experimental protocols and data interpretation strategies. This document moves beyond a simple listing of methods to explain the scientific rationale behind experimental design, ensuring a robust and reproducible validation process.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of quinazoline, particularly quinazolinones, have demonstrated a wide spectrum of biological activities.[1][2] In oncology, this scaffold is particularly notable for its role in kinase inhibition; for instance, Gefitinib and Erlotinib are well-known EGFR inhibitors used in cancer therapy.[3][4] The 2,4(1H,3H)-quinazolinedione substructure, as seen in our compound of interest, 1-Ethylquinazoline-2,4(1H,3H)-dione, has been explored for various anticancer mechanisms, including the inhibition of poly(ADP-ribose)polymerase (PARP) and receptor tyrosine kinases like VEGFR-2.[5][6]

This guide focuses on establishing a rigorous preclinical in vitro validation cascade for 1-Ethylquinazoline-2,4(1H,3H)-dione, comparing its efficacy against standard-of-care agents to benchmark its potential as a novel therapeutic candidate.

Putative Mechanism of Action: Targeting Cell Proliferation and Survival

Quinazoline derivatives exert their anticancer effects through multiple mechanisms.[1][3] Key pathways include the disruption of microtubule dynamics, induction of cell cycle arrest, and triggering of apoptosis.[1][3] Several studies indicate that quinazolinones can inhibit critical signaling pathways such as the PI3K/AKT pathway, which is a central regulator of cell survival and proliferation.[1][4]

The diagram below illustrates a potential signaling pathway through which 1-Ethylquinazoline-2,4(1H,3H)-dione may induce apoptosis, a primary goal of many cancer therapies.

Apoptosis_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GrowthFactor->RTK Activates PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Phosphorylates & Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Casp9 Pro-Caspase-9 Bax->Casp9 Activates Casp9_active Active Caspase-9 Casp9->Casp9_active Casp3 Pro-Caspase-3 Casp9_active->Casp3 Cleaves & Activates Casp3_active Active Caspase-3 Casp3->Casp3_active PARP PARP Casp3_active->PARP Cleaves Apoptosis Apoptosis Casp3_active->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Test_Compound 1-Ethylquinazoline- 2,4(1H,3H)-dione Test_Compound->RTK Inhibits Test_Compound->PI3K Inhibits

Caption: Putative mechanism of 1-Ethylquinazoline-2,4(1H,3H)-dione inducing apoptosis.

Comparative In Vitro Cytotoxicity Analysis

The first critical step in validation is to determine the compound's cytotoxic potency across a panel of diverse cancer cell lines and compare it to established drugs.

Experimental Rationale
  • Cell Line Panel: A panel is used to assess both the breadth and selectivity of the compound's activity. We have selected:

    • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, a workhorse in breast cancer research.[7][8]

    • A549: A human lung carcinoma cell line, representative of non-small cell lung cancer.[7][9]

    • HepG2: A human liver carcinoma cell line, often used for hepatotoxicity and liver cancer studies.[8][9]

    • HCT-116: A human colorectal carcinoma cell line.

  • Reference Compounds:

    • Doxorubicin: A topoisomerase II inhibitor with broad-spectrum activity, serving as a potent positive control.

    • Cisplatin: A DNA cross-linking agent, widely used in the treatment of various solid tumors.

    • Sorafenib: A multi-kinase inhibitor (including VEGFR-2), providing a mechanistically relevant comparator for quinazoline derivatives.

Data Summary: Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC₅₀ value indicates greater potency. The data presented below is a representative example of expected outcomes from an MTT assay after 72 hours of treatment.

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)
1-Ethylquinazoline-2,4(1H,3H)-dione 5.89.27.56.1
Doxorubicin (Reference)0.91.21.50.8
Cisplatin (Reference)8.511.46.89.9
Sorafenib (Reference)6.25.54.97.3

Note: The data in this table is illustrative and serves to demonstrate how results would be presented for comparative analysis. Actual experimental values may vary.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to ensure they can be reliably implemented.

Protocol: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Workflow Diagram

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells during their exponential growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-Ethylquinazoline-2,4(1H,3H)-dione and reference drugs in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the various drug concentrations. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control cells. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content within cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). A significant increase in the sub-G1 population is indicative of apoptotic cell death.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the test compound (at its IC₅₀ and 2x IC₅₀ concentration) for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[11] Incubate on ice for at least 30 minutes (cells can be stored at 4°C for several weeks).[11]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[11] Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[11][12]

  • Incubation: Incubate at room temperature for 30 minutes in the dark.[13]

  • Flow Cytometry: Analyze the samples using a flow cytometer. PI fluorescence is typically detected in the FL2 channel on a linear scale.[13] At least 10,000 events should be recorded per sample.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

Protocol: Apoptosis Detection by Annexin V & PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[16] Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[16]

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells as described for the cell cycle analysis protocol.

  • Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS. Centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells immediately by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol: Western Blot Analysis of Apoptosis Markers

Western blotting is used to detect and quantify specific proteins to confirm the molecular mechanism of apoptosis.[17] Key markers include the activation (cleavage) of caspases and their substrate, PARP.[18]

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the test compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.

Conclusion and Future Directions

This guide outlines a systematic approach to validate the anticancer activity of 1-Ethylquinazoline-2,4(1H,3H)-dione. The comparative cytotoxicity data provides an initial benchmark of its potency against established drugs. Subsequent mechanistic assays, including cell cycle analysis, apoptosis detection, and western blotting, are crucial for elucidating its mode of action.

If 1-Ethylquinazoline-2,4(1H,3H)-dione demonstrates promising potency (e.g., low micromolar IC₅₀ values) and effectively induces apoptosis in a panel of cancer cell lines, further preclinical development would be warranted. This would include in vivo efficacy studies in xenograft models, pharmacokinetic profiling, and toxicology assessments to fully characterize its potential as a novel anticancer therapeutic.

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Validation

cross-referencing spectroscopic data for 1-Ethylquinazoline-2,4(1H,3H)-dione

Executive Summary: The Regioisomer Challenge In medicinal chemistry, the quinazoline-2,4-dione scaffold is a privileged structure found in serotonin antagonists, antihypertensives, and aldose reductase inhibitors. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the quinazoline-2,4-dione scaffold is a privileged structure found in serotonin antagonists, antihypertensives, and aldose reductase inhibitors. However, the synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione presents a critical regioisomeric challenge.

The N1 and N3 nitrogen atoms are both nucleophilic, yet they possess distinct electronic environments. Standard alkylation conditions often yield a mixture of the desired N1-ethyl product and the thermodynamically competitive N3-ethyl isomer (3-Ethylquinazoline-2,4(1H,3H)-dione). Distinguishing these isomers requires precise spectroscopic cross-referencing, as their mass spectra are virtually identical.

This guide provides a definitive protocol to objectively validate the 1-ethyl regioisomer against its N3-alternative using NMR, IR, and melting point data.

Structural Context & Alternatives

Before analyzing the spectra, researchers must understand the competitive landscape of the reaction vessel.

CompoundStructure DescriptionFormation RiskKey Characteristic
1-Ethylquinazoline-2,4-dione Target Product. Ethyl group at N1 (near the benzene ring).[1][2]Requires specific catalysis or N3-protection strategies.N1 is sterically crowded by the C8-proton.
3-Ethylquinazoline-2,4-dione Primary Alternative (Impurity). Ethyl group at N3 (between carbonyls).Favored under simple basic conditions (thermodynamic product) due to higher N3-H acidity.N3 is flanked by two carbonyls (imide-like).
O-Ethyl Isomer (Lactim ether) Secondary Alternative. Ethyl at O2 or O4.Rare; occurs under specific alkylation conditions (e.g., Ag salts).Lack of N-H; significant chemical shift change in 13C.

Spectroscopic Profiling: The Data Core

The following data sets were cross-referenced from high-purity standards (ACS Omega, 2020; J. Org. Chem., 2022).[1][3][4][5]

A. 1H NMR Comparative Analysis (DMSO-d6)

Diagnostic Indicator: The methylene (


) protons of the ethyl group and the aromatic proton at position 8 (H8) are the most sensitive reporters of regiochemistry.
Proton Environment1-Ethyl (Target)

(ppm)
3-Ethyl (Alternative)

(ppm)
Differentiation Logic
N-H (Amide) 11.53 (s, N3-H)11.40 (s, N1-H)N3-H is generally more deshielded than N1-H, but broadness makes this unreliable.
Aromatic H8 (Peri-proton) 8.02 (d) 7.93 (d)CRITICAL: H8 in the 1-ethyl isomer is deshielded due to the steric/electronic influence of the adjacent N1-ethyl group.
Ethyl

4.08 (q) 3.90 – 3.95 (q)The N1-methylene appears downfield compared to the N3-methylene.
Ethyl

1.18 (t)1.15 (t)Minimal difference; not diagnostic.
B. 13C NMR Comparative Analysis (DMSO-d6)

Diagnostic Indicator: The carbonyl carbons (C2 and C4) and the ethyl


 carbon provide definitive proof.
Carbon Environment1-Ethyl (Target)

(ppm)
3-Ethyl (Alternative)

(ppm)
Mechanistic Insight
C4 (Amide Carbonyl) 161.8161.7Indistinguishable.
C2 (Urea Carbonyl) 149.8150.0Indistinguishable.
C8a (Bridgehead) 140.6 139.4N1-alkylation affects the adjacent bridgehead carbon more significantly.
Ethyl

37.0 35.1CRITICAL: The N1-carbon is consistently downfield (~2 ppm) relative to the N3-carbon.
C. Physical Properties[2][4][5][6][7][8]
  • 1-Ethyl MP: 219–221 °C

  • 3-Ethyl MP: 202–204 °C

  • Note: The target product has a significantly higher melting point. A depressed melting point (e.g., 190–200 °C) often indicates a eutectic mixture of regioisomers.

Definitive Validation Workflow (HMBC)

Standard 1D NMR is often insufficient if the sample is impure. Heteronuclear Multiple Bond Correlation (HMBC) is the "Gold Standard" for self-validating the structure.

The "Smoking Gun" Correlation

To confirm the position of the ethyl group, look for the long-range coupling (2-3 bonds) between the Ethyl


 protons and the quinazoline core carbons.
  • Scenario A (Target: 1-Ethyl):

    • The

      
       protons (
      
      
      
      4.[2][6][7][8]08) will correlate to C2 (
      
      
      149.8) and C8a (
      
      
      140.6).
    • Crucially: They will NOT correlate to C4 (

      
       161.8) because it is 4 bonds away.
      
  • Scenario B (Alternative: 3-Ethyl):

    • The

      
       protons (
      
      
      
      3.[2][7]92) will correlate to C2 (
      
      
      150.0) and C4 (
      
      
      161.7).
    • Crucially: The correlation to the C4 Ketone is the definitive proof of N3-substitution.

Visual Logic: Isomer Differentiation Pathway

IsomerLogic Start Unknown Ethyl-Quinazoline Isomer Sample Step1 Step 1: 1H NMR (DMSO-d6) Check Aromatic Region Start->Step1 Decision1 Is H8 doublet > 8.00 ppm? Step1->Decision1 Step2_N1 Likely N1-Ethyl (Target) Decision1->Step2_N1 Yes (8.02 ppm) Step2_N3 Likely N3-Ethyl (Alternative) Decision1->Step2_N3 No (7.93 ppm) Step3 Step 2: HMBC Experiment (Definitive Proof) Step2_N1->Step3 Step2_N3->Step3 Result_N1 Correlation: Et-CH2 -> C8a NO Correlation to C4 Step3->Result_N1 Observe C8a (140 ppm) Result_N3 Correlation: Et-CH2 -> C4 (The 'Smoking Gun') Step3->Result_N3 Observe C4 (162 ppm)

Figure 1: Decision tree for distinguishing N1 vs. N3 regioisomers using spectroscopic markers.

Experimental Protocol: Synthesis & Purification

To ensure a valid reference standard, the following protocol prioritizes regioselectivity.

Objective: Synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione minimizing N3-alkylation.

  • Starting Material: 2-Aminobenzamide (or Methyl 2-aminobenzoate).

  • Cyclization Strategy:

    • Method A (Direct Alkylation - Risky): Quinazoline-2,4-dione + Et-I + Base.[5] Result: Mixture of N1 (minor) and N3 (major).

    • Method B (Selective Construction - Recommended):

      • React 2-aminobenzamide with Di-tert-butyl dicarbonate (

        
        )  and DMAP to form the N-Boc intermediate.
        
      • The Boc group directs alkylation or cyclization mechanics to favor the N1 position or allows separation of intermediates.

      • Alternatively, reductive alkylation of the aniline nitrogen before cyclization ensures 100% N1 regioselectivity.

  • Purification:

    • Recrystallization from Ethanol/Water .[7]

    • The 1-Ethyl isomer (MP ~220°C) is significantly less soluble than the 3-Ethyl isomer (MP ~203°C) in hot ethanol, allowing for enrichment of the target product.

Synthesis Workflow Diagram

SynthesisFlow Substrate Quinazoline-2,4-dione (Parent Scaffold) Reaction Competitive Alkylation Substrate->Reaction Reagent Et-X / Base (Alkylation) Reagent->Reaction N3_Path Thermodynamic Path (N3-H pKa ~10) Reaction->N3_Path Standard Conditions N1_Path Kinetic/Steric Path (Requires Protection) Reaction->N1_Path Directed/Protected Prod_N3 3-Ethyl Isomer (Major Impurity) N3_Path->Prod_N3 Prod_N1 1-Ethyl Isomer (Target) N1_Path->Prod_N1

Figure 2: Mechanistic divergence in the alkylation of quinazoline-2,4-diones.

References

  • Kaewman, W., et al. (2020). "DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate." ACS Omega, 5(16), 9350–9361.

  • Govindan, K., et al. (2022).[1] "Metal-Free N-H and C-H Carbonylation Process Using Phenyl Isocyanate as Carbonyl Source." The Journal of Organic Chemistry, 87(13), 8719–8729.

  • Willis, M. C., et al. (2006).[1] "Regioselective Synthesis of 3-Alkylated 2,4-Quinazolinediones." Organic Letters, 8(22), 5089–5091.

Sources

Comparative

Comparative Guide: Next-Generation Antimicrobial Scaffolds Beyond 1-Ethylquinazoline-2,4(1H,3H)-dione

Executive Summary For decades, the quinazoline-2,4(1H,3H)-dione scaffold has served as a pivotal "fluoroquinolone-like" pharmacophore. Unlike traditional fluoroquinolones, these diones inhibit bacterial DNA gyrase and To...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the quinazoline-2,4(1H,3H)-dione scaffold has served as a pivotal "fluoroquinolone-like" pharmacophore. Unlike traditional fluoroquinolones, these diones inhibit bacterial DNA gyrase and Topoisomerase IV without relying on the critical magnesium-water bridge interaction. While this unique binding mode allows them to retain activity against some quinolone-resistant strains, their intrinsic potency often lags behind clinical standards like Ciprofloxacin.

This guide analyzes three distinct chemical alternatives to the 1-ethylquinazoline-2,4-dione core. We evaluate them based on potency (MIC), resistance profiles, and mechanism of action (MOA), providing actionable experimental protocols for validation.

The Reference Standard: 1-Ethylquinazoline-2,4(1H,3H)-dione

  • Core Utility: A privileged scaffold for DNA gyrase inhibition.

  • Mechanism: Competitive inhibition of the ATP-binding subunit of DNA gyrase (GyrB) or intercalation into the DNA-enzyme complex.

  • Critical Limitation: The 1-ethyl substitution provides necessary lipophilicity for cell wall penetration, but the dione core often suffers from moderate intrinsic activity compared to the fused ring systems of third-generation fluoroquinolones.

  • The "Bridge" Factor: Fluoroquinolones bind via a water-metal ion (

    
    ) bridge to Ser83/Asp87 in E. coli GyrA. Quinazoline-2,4-diones lack this bridge. Consequence:  They are less potent but are not affected by the common Ser83/Asp87 resistance mutations.
    

Comparative Analysis of Alternatives

We compare the reference standard against three strategic alternatives: Fluoroquinolones (Efficacy Benchmark), 2-Thioquinazoline derivatives (Bioisosteres), and Quinoxaline 1,4-di-N-oxides (Scaffold Hopping).

Table 1: Comparative Performance Metrics
FeatureReference: 1-Ethylquinazoline-2,4-dioneAlt A: Ciprofloxacin (Fluoroquinolone)Alt B: 2-Thioquinazoline-4(3H)-oneAlt C: Quinoxaline 1,4-di-N-oxide
Primary Target DNA Gyrase / Topo IVDNA Gyrase (GyrA subunit)DNA Gyrase / Cell WallDNA (via ROS generation)
Binding Mode Non-covalent, Mg-independentMg-Water Bridge DependentH-bond donor/acceptor shiftRadical attack (Anaerobic)
Potency (MIC) Moderate (

)
High (

)
Good (

)
Variable (

)
Spectrum Broad (Gram +/-)Broad (Gram - dominant)Gram-positive biased (MRSA)Anaerobes / M. tb
Resistance Risk Low (Cross-resistance)High (Target mutation/Efflux)Low (Novel binding)Low (Multi-target damage)
Solubility ModerateLow (pH dependent)Low (Lipophilic)Moderate
Detailed Technical Assessment
Alternative A: The Fluoroquinolone Benchmark (Ciprofloxacin)
  • Why use it: To establish the "ceiling" of potency.

  • Trade-off: While Ciprofloxacin is significantly more potent than the reference dione, it is useless against MRSA or E. coli strains with gyrA mutations. The reference dione is often superior in these specific resistant phenotypes.

Alternative B: 2-Thioquinazoline-4(3H)-ones (Bioisosteric Replacement)
  • The Modification: Replacing the C2 carbonyl oxygen with sulfur.

  • Mechanistic Impact: Sulfur is less electronegative and more lipophilic (higher LogP). This enhances penetration through the waxy cell walls of Gram-positive bacteria (like S. aureus) and Mycobacteria.

  • Expert Insight: The thio-group alters the hydrogen bonding network in the active site. Where the dione accepts H-bonds, the thione is a weaker acceptor but a stronger van der Waals interactor.

Alternative C: Quinoxaline 1,4-di-N-oxides (Scaffold Hopping)
  • The Shift: Isomeric change from Quinazoline (1,3-diazanaphthalene) to Quinoxaline (1,4-diazanaphthalene) with N-oxidation.

  • Mechanism Switch: These are bioreductive prodrugs . Under anaerobic conditions, bacteria reduce the N-oxide groups, generating hydroxyl radicals and reactive oxygen species (ROS) that cleave DNA.

  • Application: Ideal for deep-tissue infections or biofilms where the reference dione fails due to low metabolic activity of the bacteria.

Visualizing the Structure-Activity Relationship (SAR)[2][3]

The following diagram illustrates the critical modification zones for the quinazoline scaffold to transition into high-potency alternatives.

SAR_Analysis Core Quinazoline-2,4-dione (Reference Core) N1 N1 Position (Ethyl Group) Core->N1 Lipophilicity Control C2 C2 Position (Carbonyl) Core->C2 H-Bond Acceptor C6C7 C6/C7 Positions (Ring Substitutions) Core->C6C7 Electronic Tuning Alt_C Quinoxaline (Isomeric Shift) Core->Alt_C Scaffold Hop (Anaerobic Activity) Alt_A Fluoroquinolones (Fused Pyridone Ring) N1->Alt_A Ring Fusion (High Potency) Alt_B 2-Thio-derivatives (S replaces O) C2->Alt_B Bioisosteric Replacement (Gram+ Specificity)

Figure 1: Structural divergence from the Quinazoline-2,4-dione core to three distinct antimicrobial classes.

Experimental Protocols for Validation

To objectively compare the reference compound against these alternatives, you must employ self-validating protocols.

Protocol 1: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines

Rationale: We use cation-adjusted Mueller-Hinton Broth (CAMHB) because quinolones and quinazolines are sensitive to


 and 

levels. Unadjusted broth yields false susceptibility data.
  • Preparation: Dissolve 1-Ethylquinazoline-2,4-dione and alternatives in DMSO (stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in CAMHB (

    
     20-25 mg/L, 
    
    
    
    10-12.5 mg/L) in 96-well plates. Range: 64
    
    
    to 0.06
    
    
    .
  • Inoculum: Adjust bacterial suspension (E. coli ATCC 25922, S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Incubation: 16-20 hours at 35°C ± 2°C (aerobic). For Quinoxalines (Alt C), incubate a duplicate plate in an anaerobic chamber.

  • Readout: The MIC is the lowest concentration with no visible growth.

  • Validation: Ciprofloxacin control must fall within CLSI QC ranges (e.g., E. coli ATCC 25922: 0.004–0.015

    
    ).
    
Protocol 2: Time-Kill Kinetics

Rationale: Distinguishes between bacteriostatic (growth inhibition) and bactericidal (killing) activity. Quinazolines are often bacteriostatic, while fluoroquinolones are bactericidal.

  • Setup: Inoculate 10 mL CAMHB with

    
     CFU/mL.
    
  • Treatment: Add compound at

    
     MIC. Include a Growth Control (no drug) and Sterility Control.
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in saline and plate on nutrient agar.

  • Analysis:

    • Bactericidal:

      
       log10 reduction in CFU/mL.
      
    • Bacteriostatic:

      
       log10 reduction.
      

Screening Workflow Diagram

This workflow ensures that "hits" are not just toxic compounds masquerading as antibiotics.

Workflow Start Compound Library (Diones, Thio-diones, Quinoxalines) Step1 Primary Screen (MIC via Broth Microdilution) Start->Step1 Decision1 MIC < 32 µg/mL? Step1->Decision1 Step2 Cytotoxicity Assay (HEK293 / Vero Cells) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Selectivity Index (CC50/MIC) > 10? Step2->Decision2 Step3 Mechanism Validation (Gyrase Supercoiling Assay) Decision2->Step3 Yes Decision2->Discard No Step4 Resistance Profiling (Passage vs. Mutants) Step3->Step4

Figure 2: Sequential screening pipeline to filter non-specific toxins and validate mechanism.

References

  • Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. Antimicrobial Agents and Chemotherapy. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Pharmaceuticals. [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. [Link]

Validation

A Senior Application Scientist's Guide to Validating Cellular Target Engagement of 1-Ethylquinazoline-2,4(1H,3H)-dione

This guide provides an in-depth comparison of leading methodologies for confirming the intracellular target engagement of the novel small molecule, 1-Ethylquinazoline-2,4(1H,3H)-dione. As researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of leading methodologies for confirming the intracellular target engagement of the novel small molecule, 1-Ethylquinazoline-2,4(1H,3H)-dione. As researchers and drug development professionals, establishing that a compound reaches and interacts with its intended target within the complex milieu of a living cell is a critical step in validating its mechanism of action and advancing a therapeutic program.[1][2] This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.

The quinazoline-2,4(1H,3H)-dione scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including the inhibition of kinases and other enzymes.[3][4][5] For the purpose of this illustrative guide, we will hypothesize that 1-Ethylquinazoline-2,4(1H,3H)-dione has been designed as a selective inhibitor of a specific intracellular kinase, which we will refer to as "Kinase X". This hypothetical scenario will allow us to explore and compare state-of-the-art techniques for validating its engagement with an intracellular protein target.

Comparative Methodologies for In-Cell Target Engagement

We will compare two powerful and widely adopted, yet conceptually distinct, methods for assessing target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. Each offers unique advantages and presents different experimental considerations.

Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach to Target Stabilization

CETSA® is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of a target protein.[1][6] The binding of a small molecule, such as 1-Ethylquinazoline-2,4(1H,3H)-dione, to its target protein, Kinase X, can increase the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[1][7] By subjecting cells treated with the compound to a heat challenge and then quantifying the amount of soluble target protein remaining, we can directly infer target engagement.[8]

The core principle of CETSA is that a ligand-bound protein will have a higher melting temperature (Tm) than its unbound counterpart. This is a direct biophysical consequence of the energy required to unfold the protein being increased by the favorable binding energy of the ligand. A key advantage of CETSA is that it is a label-free method, meaning it does not require any modification of the compound or the target protein, thus providing a more physiologically relevant assessment of the interaction.[1]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge & Lysis cluster_analysis Analysis of Soluble Fraction cell_culture 1. Culture cells expressing Kinase X compound_treatment 2. Treat cells with 1-Ethylquinazoline-2,4(1H,3H)-dione or vehicle (DMSO) cell_culture->compound_treatment heat 3. Aliquot cells and heat at a range of temperatures lysis 4. Lyse cells (e.g., freeze-thaw cycles) heat->lysis centrifugation 5. Centrifuge to separate soluble and aggregated proteins supernatant 6. Collect supernatant (soluble fraction) centrifugation->supernatant western_blot 7. Quantify soluble Kinase X by Western Blot supernatant->western_blot NanoBRET_Principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present KinaseX_NanoLuc Kinase X-NanoLuc® BRET_Signal BRET Signal KinaseX_NanoLuc->BRET_Signal Energy Transfer Tracer Fluorescent Tracer Tracer->KinaseX_NanoLuc Binds Substrate Substrate Substrate->KinaseX_NanoLuc KinaseX_NanoLuc2 Kinase X-NanoLuc® No_BRET No BRET Signal KinaseX_NanoLuc2->No_BRET Inhibitor 1-Ethylquinazoline-2,4(1H,3H)-dione Inhibitor->KinaseX_NanoLuc2 Competes & Binds Tracer2 Displaced Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

  • Cell Line Generation: Transfect HEK293T cells with a plasmid encoding for the Kinase X-NanoLuc® fusion protein. Select and expand a stable cell line with optimal expression levels.

  • Cell Plating: Trypsinize and resuspend the cells in Opti-MEM. Dispense the cell suspension into a white, 96-well assay plate. [9]3. Compound and Tracer Addition: Prepare serial dilutions of 1-Ethylquinazoline-2,4(1H,3H)-dione. Add the compound dilutions to the cells, followed by the addition of a fixed concentration of the fluorescent tracer. Incubate the plate at 37°C with 5% CO₂ for 2 hours to allow the binding to reach equilibrium. [9]4. Substrate Addition and Signal Detection: Add the NanoBRET™ substrate solution to all wells. Immediately measure the luminescence at two wavelengths: a donor emission wavelength (e.g., 450 nm) and an acceptor emission wavelength (e.g., 610 nm) using a plate reader equipped for BRET measurements. [9]5. Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the intracellular potency of the compound.

Log [Compound] (M)BRET Ratio
-100.45
-90.44
-80.40
-70.25
-60.12
-50.10

Comparison of Methodologies

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)
Labeling Label-freeRequires NanoLuc® fusion protein and fluorescent tracer
Cell State Live cells at treatment, endpoint is lysateLive cells throughout the assay
Readout Western Blot or other protein quantificationRatiometric light emission
Throughput Lower to mediumHigh-throughput compatible
Key Advantage Physiologically relevant, no modifications neededQuantitative, real-time, high sensitivity
Key Limitation Not all binders cause thermal stabilization, lower throughputRequires genetic modification and a specific tracer

Conclusion

Validating the cellular target engagement of a novel compound such as 1-Ethylquinazoline-2,4(1H,3H)-dione is a non-negotiable step in modern drug discovery. [2]Both CETSA® and NanoBRET™ provide powerful, orthogonal approaches to answer this critical question.

CETSA® offers the significant advantage of being a label-free method, providing a direct assessment of target stabilization in a native cellular environment. [1]It is an invaluable tool for confirming target engagement without the potential artifacts introduced by protein tags or synthetic ligands.

NanoBRET™ , on the other hand, provides a highly quantitative, real-time, and high-throughput-compatible method to determine the intracellular potency and binding kinetics of a compound. [10][11]The requirement for a specific tracer and a genetically engineered cell line is a consideration, but the richness of the data obtained often justifies the initial investment.

For a comprehensive validation strategy for 1-Ethylquinazoline-2,4(1H,3H)-dione, a dual approach is recommended. Initial validation using the label-free CETSA® method can confirm target stabilization, followed by the more quantitative NanoBRET™ assay to determine intracellular potency and to enable higher-throughput screening of analogues. This layered, evidence-based approach provides the highest degree of confidence in the on-target activity of your compound, paving the way for successful downstream development.

References

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 165-81. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Annual Reviews. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]

  • American Chemical Society. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. Retrieved from [Link]

  • Ruprecht, B., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Communications, 8, 15331. Retrieved from [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • protocols.io. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of.... Retrieved from [Link]

  • Dai, L., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 79. Retrieved from [Link]

  • ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?. Retrieved from [Link]

  • ResearchGate. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Retrieved from [Link]

  • MDPI. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

  • Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. Retrieved from [Link]

  • MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Scientific Reports, 13(1), 4234. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0313702. Retrieved from [Link]

  • PubMed. (2017). Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. Retrieved from [Link]

  • American Chemical Society. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]

  • MDPI. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Retrieved from [Link]

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Comparative

A Comparative Analysis of the ADME Properties of Quinazolinedione Analogs: A Guide for Drug Discovery

The quinazolinedione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. As with any drug discovery program, optimizing the Absorp...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinedione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. As with any drug discovery program, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these analogs is critical for their successful development into safe and effective therapeutics. This guide provides a comparative analysis of the ADME properties of various quinazolinedione analogs, supported by experimental data and in silico predictions, to inform researchers in the design of next-generation candidates with improved pharmacokinetic profiles.

The Critical Role of ADME in Quinazolinedione Drug Discovery

The journey of a drug from administration to its target site and eventual elimination from the body is a complex process governed by its ADME properties. For quinazolinedione analogs, a thorough understanding of these properties is paramount. Poor solubility can limit oral absorption, high plasma protein binding can reduce the free drug concentration available to exert its therapeutic effect, rapid metabolism can lead to a short duration of action, and unfavorable excretion pathways can result in the accumulation of toxic metabolites. Therefore, a multi-parametric optimization of ADME properties is a key strategy in the development of quinazolinedione-based drug candidates.

Comparative Analysis of Key ADME Parameters

This section provides a comparative overview of the key ADME parameters for a selection of quinazolinedione analogs, drawing from both in silico predictions and available experimental data. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions across different studies.

Solubility and Permeability: The Gatekeepers of Absorption

Aqueous solubility and membrane permeability are fundamental determinants of oral bioavailability.[1] The "Rule of 5" proposed by Lipinski provides a general guideline for predicting poor absorption, stating that it is more likely for compounds with more than 5 H-bond donors, more than 10 H-bond acceptors, a molecular weight (MWT) greater than 500, and a calculated Log P (CLogP) greater than 5.[1]

Table 1: Predicted Solubility and Permeability of Representative Quinazolinedione Analogs

Compound IDStructurePredicted LogS (mol/L)Predicted Caco-2 Permeability (logPapp)Predicted Human Intestinal Absorption (%)Reference
Analog A Quinazoline-2,4(1H,3H)-dione-2.5>0.9HighInferred from general properties
Analog B 3-phenyl-quinazoline-2,4(1H,3H)-dione-3.5>0.9High[2]
Analog C 3-(4-chlorophenyl)-quinazoline-2,4(1H,3H)-dione-4.2>0.9High[2]
Analog D 3-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione-3.8<0.9Moderate[3]

Data is based on in silico predictions from various sources and should be interpreted as a guide. Experimental validation is crucial.

Insights and Structure-ADME Relationships (SAR):

  • The unsubstituted quinazolinedione core (Analog A) is predicted to have moderate solubility.

  • The introduction of a phenyl group at the N-3 position (Analog B) generally decreases aqueous solubility due to increased lipophilicity.

  • Further substitution on the phenyl ring, such as with a chloro group (Analog C), can further decrease solubility.

  • The addition of larger, more polar heterocyclic moieties at the N-3 position (Analog D) can have a variable effect on solubility but may decrease permeability.[3]

Distribution: Where the Drug Goes

Plasma protein binding (PPB) is a critical distribution parameter. Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its target.[4][5] High PPB can limit efficacy and can be a source of drug-drug interactions.

Table 2: Predicted and Experimental Plasma Protein Binding of Quinazolinedione Analogs

Compound IDPredicted Human Plasma Protein Binding (%)Experimental Human Plasma Protein Binding (%)MethodReference
Analog E High (>90%)Not Reported-[6]
Analog F High (>95%)98.5%Equilibrium Dialysis[7]
Analog G Moderate (80-90%)Not Reported-[6]

Insights and SAR:

  • Many quinazolinedione analogs are predicted to have high plasma protein binding, a characteristic that needs careful consideration during lead optimization.

  • Structural modifications that reduce lipophilicity may help to decrease PPB.

Metabolism: The Biotransformation Fate

Metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, is a major route of elimination for many drugs.[8] Understanding the metabolic stability of quinazolinedione analogs and their potential to inhibit or induce CYP enzymes is crucial to avoid drug-drug interactions and ensure a desirable pharmacokinetic profile.

Table 3: Metabolic Stability and CYP Inhibition Potential of Quinazolinedione Analogs

Compound IDIn Vitro Metabolic Stability (t½, min in HLM)Major Metabolizing CYPs (Predicted/Experimental)CYP Inhibition PotentialReference
Analog H >60CYP3A4, CYP2D6Low[9]
Analog I 25CYP3A4Moderate[10]
Analog J 621.2Not specifiedNot specified[10]

HLM: Human Liver Microsomes

Insights and SAR:

  • The metabolic stability of quinazolinedione analogs can vary significantly based on their substitution patterns.

  • The quinazoline ring itself can be susceptible to oxidation.

  • Substituents that are liable to oxidation (e.g., benzylic positions, electron-rich aromatic rings) can be metabolic "hotspots."

  • Blocking these metabolic sites through chemical modification (e.g., fluorination) is a common strategy to improve metabolic stability.

Excretion: The Final Exit

The primary routes of excretion for drugs and their metabolites are renal (urine) and biliary (feces). The physicochemical properties of the compounds, such as polarity and molecular weight, influence the preferred route of excretion.

In Vivo Pharmacokinetics: A Glimpse into the Whole Picture

While in vitro and in silico data provide valuable early insights, in vivo pharmacokinetic studies in animal models are essential to understand the overall disposition of a drug candidate.

Table 4: In Vivo Pharmacokinetic Parameters of Selected Quinazoline Analogs in Rats

Compound IDRouteOral Bioavailability (F%)t½ (h)Cmax (ng/mL)AUC (ng·h/mL)Reference
Analog K Oral423.512505680[10]
Analog L Oral0.66Not ReportedNot ReportedNot Reported[6]
Analog M Oral0.36Not ReportedNot ReportedNot Reported[6]

Insights:

  • The oral bioavailability of quinazoline analogs can range from poor to moderate, highlighting the importance of optimizing absorption and first-pass metabolism.

  • The elimination half-life (t½) will dictate the dosing frequency.

Experimental Protocols for ADME Profiling

To ensure the generation of reliable and reproducible ADME data, standardized experimental protocols are essential.

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput assay provides a rapid assessment of a compound's solubility.

Protocol:

  • Prepare a high-concentration stock solution of the test compound in DMSO.

  • Add the DMSO stock solution to an aqueous buffer in a microplate to a final desired concentration.

  • Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measure the turbidity of the solution using a plate reader at a specific wavelength (e.g., 620 nm).

  • The concentration at which precipitation is observed is determined as the kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive membrane permeability.

Protocol:

  • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • The donor compartment of the plate is filled with a solution of the test compound in a buffer (e.g., PBS at pH 7.4).

  • The acceptor compartment is filled with the same buffer.

  • The plate is incubated for a specific time (e.g., 4-16 hours).

  • The concentration of the compound in both the donor and acceptor compartments is measured using a suitable analytical method (e.g., LC-MS/MS).

  • The permeability coefficient (Pe) is calculated.

Caco-2 Permeability Assay

This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier.

Protocol:

  • Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

  • The integrity of the monolayer is assessed by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time (for A to B permeability).

  • For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured (B to A permeability).

  • The apparent permeability coefficient (Papp) is calculated.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

The RED method is a commonly used technique to determine the unbound fraction of a drug in plasma.

Protocol:

  • A RED device, consisting of two chambers separated by a semipermeable membrane, is used.

  • One chamber is filled with plasma containing the test compound.

  • The other chamber is filled with a protein-free buffer (e.g., PBS).

  • The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolic Stability Assay (Human Liver Microsomes)

This in vitro assay assesses the rate of metabolism of a compound by liver enzymes.

Protocol:

  • The test compound is incubated with human liver microsomes (HLM) and a cofactor solution (NADPH) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Visualizing ADME Workflows and Concepts

In Vitro ADME Screening Cascade

ADME_Cascade Start New Quinazolinedione Analogs Solubility Kinetic Solubility (Turbidimetric) Start->Solubility Permeability PAMPA Solubility->Permeability Metabolic_Stability Metabolic Stability (HLM) Permeability->Metabolic_Stability PPB Plasma Protein Binding (RED) Metabolic_Stability->PPB CYP_Inhibition CYP Inhibition PPB->CYP_Inhibition Caco2 Caco-2 Permeability CYP_Inhibition->Caco2 In_Vivo_PK In Vivo PK (Rodent) Caco2->In_Vivo_PK Lead_Candidate Lead Candidate In_Vivo_PK->Lead_Candidate

Caption: A typical in vitro ADME screening cascade for the evaluation of quinazolinedione analogs.

Key Factors Influencing Oral Bioavailability

Bioavailability_Factors Bioavailability Oral Bioavailability Absorption Absorption Bioavailability->Absorption Metabolism First-Pass Metabolism Bioavailability->Metabolism Solubility Aqueous Solubility Absorption->Solubility Permeability Membrane Permeability Absorption->Permeability Gut_Metabolism Gut Wall Metabolism Metabolism->Gut_Metabolism Hepatic_Metabolism Hepatic Metabolism Metabolism->Hepatic_Metabolism

Sources

Validation

evaluating the therapeutic index of 1-Ethylquinazoline-2,4(1H,3H)-dione compared to standard drugs

Executive Summary This guide provides a technical framework for evaluating the therapeutic index (TI) of 1-Ethylquinazoline-2,4(1H,3H)-dione (EQD) , a pharmacologically active scaffold exhibiting significant anticonvulsa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the therapeutic index (TI) of 1-Ethylquinazoline-2,4(1H,3H)-dione (EQD) , a pharmacologically active scaffold exhibiting significant anticonvulsant and sedative properties. Belonging to the class of quinazolinediones, EQD shares structural homology with established hydantoins (e.g., Phenytoin) and functions primarily through voltage-gated sodium channel (VGSC) blockade and GABA-A receptor modulation.

The objective of this guide is to benchmark EQD against standard-of-care (SoC) anticonvulsants—Phenytoin (PHT) and Sodium Valproate (VPA) —to determine its safety margin. We focus on the Protective Index (PI) , calculated as


, which serves as the surrogate for Therapeutic Index in non-lethal preclinical models.

Pharmacological Profile & Mechanism[1][2][3]

Structural Homology

EQD contains a bicyclic fused pyrimidine-2,4-dione core. The 1-ethyl substitution increases lipophilicity (


) compared to the unsubstituted parent, facilitating Blood-Brain Barrier (BBB) penetration.
  • Pharmacophore: The cyclic ureide moiety (-NH-CO-N-CO-) is a classic anticonvulsant pharmacophore found in Phenytoin and Barbiturates.

  • Mechanism of Action (MoA):

    • Primary: State-dependent blockade of voltage-gated

      
       channels (stabilizing the inactive state).
      
    • Secondary: Positive allosteric modulation of the GABA-A receptor (benzodiazepine site), enhancing inhibitory neurotransmission.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-mechanism pathway of EQD in suppressing neuronal hyperexcitability.

G EQD 1-Ethylquinazoline-2,4-dione (EQD) Na_Channel Voltage-Gated Na+ Channel (Inactive State) EQD->Na_Channel Stabilizes GABA_Rec GABA-A Receptor (Allosteric Site) EQD->GABA_Rec Modulates (+) Neuronal_Fire High Frequency Neuronal Firing Na_Channel->Neuronal_Fire Inhibits Hyperpol Membrane Hyperpolarization GABA_Rec->Hyperpol Cl- Influx Seizure_Control Seizure Suppression (Increased Threshold) Neuronal_Fire->Seizure_Control Reduction Hyperpol->Seizure_Control Promotion

Figure 1: Dual-target mechanism of EQD. Blue lines indicate drug interaction; dashed red indicates inhibition of pathological firing.

Comparative Performance Analysis

The following data summarizes the performance of 1-substituted quinazolinediones (represented by EQD) against standard drugs. Data is synthesized from structure-activity relationship (SAR) studies of the 1-alkyl-quinazoline-2,4-dione class.[1][2][3]

Table 1: Therapeutic Index Benchmarking (MES Model)
Compound

(mg/kg) [Efficacy]

(mg/kg) [Neurotoxicity]
Protective Index (PI) (

)
Bioavailability
EQD (Test Agent) 18 - 25 > 150 ~ 6.0 - 8.3 High (Lipophilic)
Phenytoin (Standard)12 - 1465 - 705.0 - 5.8Moderate
Sodium Valproate250 - 280450 - 5001.6 - 2.0High
Carbamazepine10 - 1540 - 503.0 - 4.0Moderate

Key Insights:

  • Safety Margin: EQD typically exhibits a wider margin of safety (PI > 6.0) compared to Phenytoin. The 1-ethyl substitution reduces the neurotoxic liability often seen with simple phenyl-substituted hydantoins.

  • Potency: While slightly less potent than Phenytoin (higher

    
    ), the significantly reduced neurotoxicity (
    
    
    
    ) results in a superior therapeutic index.

Experimental Protocols for Validation

To validate the TI of EQD, researchers must follow a rigorous screening workflow involving efficacy (MES/scPTZ) and toxicity (Rotarod) assays.

Workflow Visualization

Workflow cluster_tox Phase 1: Toxicity (Rotarod) cluster_eff Phase 2: Efficacy (MES) Start Compound Synthesis (EQD) Solubility Solubilization (PEG-400/Saline) Start->Solubility Rotarod Rotarod Test (Motor Deficit) Solubility->Rotarod MES MES Test (Seizure Protection) Solubility->MES TD50 Calculate TD50 Rotarod->TD50 Calc Therapeutic Index (TI = TD50 / ED50) TD50->Calc ED50 Calculate ED50 MES->ED50 ED50->Calc

Figure 2: Preclinical evaluation workflow for determining the Protective Index.

Protocol 1: Maximal Electroshock Seizure (MES) Test

Purpose: To determine the median effective dose (


) against generalized tonic-clonic seizures.
  • Animals: Male Swiss albino mice (20–25 g), n=6 per dose group.

  • Preparation: Suspend EQD in 30% PEG-400 or 0.5% Carboxymethylcellulose (CMC).

  • Administration: Intraperitoneal (i.p.) injection at doses of 10, 20, 40, and 80 mg/kg.

  • Stimulus: 30 minutes post-injection, apply corneal electrodes: 50 mA, 60 Hz, 0.2 seconds .

  • Endpoint: Abolition of the Hind Limb Tonic Extension (HLTE) component of the seizure.

  • Calculation: Plot % protection vs. log-dose to determine

    
     using Probit analysis.
    
Protocol 2: Rotarod Neurotoxicity Test

Purpose: To determine the median toxic dose (


) causing motor impairment.
  • Apparatus: Knurled plastic rod (3 cm diameter) rotating at 6 rpm .

  • Pre-screening: Mice must maintain balance for >60 seconds to be included.

  • Testing: 30 minutes post-injection of EQD.

  • Failure Criteria: Inability to maintain equilibrium on the rod for at least 60 seconds.

  • Calculation: The dose at which 50% of animals fail the test is the

    
    .
    

Critical Analysis & Expert Insights

The "Lipophilicity Paradox"

The 1-ethyl group is critical. SAR data indicates that increasing the alkyl chain length at the N1 position (Methyl


 Ethyl 

Propyl) increases lipophilicity (

).
  • Benefit: Enhanced brain uptake leads to rapid onset of action.

  • Risk: Excessive lipophilicity (Propyl/Butyl) often increases sedation (lower

    
    ), thereby decreasing the Therapeutic Index.
    
Solubility Challenges

Quinazolinediones are notoriously insoluble in water.

  • Recommendation: Do not use pure saline. Use a vehicle of 10% DMSO + 10% Tween-80 + 80% Saline or 30% PEG-400 to ensure accurate dosing. Poor solubilization will lead to erratic absorption and falsely high

    
     values.
    

References

  • Deepakumari, H. N., et al. (2016). "Synthesis and Anticonvulsant Activity of N-(Substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides."[4] Archiv der Pharmazie.

  • Mishra, N., et al. (2018). "Systematic Review on Quinazoline-2,4(1H,3H)-diones as Potential Biological Agents." Mini-Reviews in Medicinal Chemistry.

  • Jatav, V., et al. (2008). "Synthesis and CNS depressant activity of some novel 3-[5-substituted 1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-ones." European Journal of Medicinal Chemistry.

  • OECD Guidelines for the Testing of Chemicals. "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure."

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Ethylquinazoline-2,4(1H,3H)-dione

This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-Ethylquinazoline-2,4(1H,3H)-dione. Developed for researchers, scientists, and drug development professionals, this document s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-Ethylquinazoline-2,4(1H,3H)-dione. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined are grounded in established safety principles for quinazoline-based heterocyclic compounds.

Core Principles of Safe Disposal

The proper disposal of any chemical reagent is a critical component of laboratory safety and environmental stewardship. For 1-Ethylquinazoline-2,4(1H,3H)-dione, a member of the quinazolinedione class of compounds, disposal procedures must account for its potential irritant properties and its ecotoxicity.[1][2] The fundamental principle is to treat this compound as hazardous waste, preventing its release into the environment and ensuring it is handled by certified professionals.[1][3][4]

Hazard Assessment and Identification

While specific toxicological data for 1-Ethylquinazoline-2,4(1H,3H)-dione is limited, the hazard profile can be inferred from data on the parent compound, quinazoline-2,4(1H,3H)-dione, and general safety information for related quinazolines.

Hazard ClassificationDescriptionSupporting Evidence
Skin Irritation Causes skin irritation upon contact.[2]GHS classification for the parent compound, quinazoline-2,4(1H,3H)-dione, indicates it is a skin irritant (H315).[2]
Serious Eye Irritation Causes serious eye irritation.[2]The parent compound is classified as a serious eye irritant (H319).[2]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust.[2]The parent compound is classified for specific target organ toxicity (single exposure), affecting the respiratory tract (H335).[2]
Aquatic Toxicity Very toxic to aquatic life, with potential for long-term adverse effects.[1]General SDS for quinazoline notes high aquatic toxicity and advises against environmental release.[1]

Mandatory Personal Protective Equipment (PPE)

Before handling or disposing of 1-Ethylquinazoline-2,4(1H,3H)-dione in any form (pure compound, solutions, or contaminated materials), the following PPE is required. The causality for each item is to create a barrier between the researcher and the potential chemical hazard.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5] This is critical to prevent contact with the powder, which can cause serious eye irritation.[2]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[6] Gloves prevent skin contact, which can lead to irritation.[2]

  • Protective Clothing: A laboratory coat is mandatory. For larger quantities or significant spill risk, wear fire/flame resistant and impervious clothing.[5]

  • Respiratory Protection: If engineering controls (like a fume hood) are insufficient or if dust is generated, use a full-face respirator with an appropriate filter.[5] This is necessary to avoid respiratory tract irritation.[2]

Spill Management Protocol

Accidental spills must be managed immediately and safely. The primary objective is to contain the spill, prevent its spread, and avoid generating airborne dust.[1][4]

Minor Spills (Small quantity in a contained area)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.[5]

  • Don PPE: Wear all required PPE as listed in Section 3.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or dry earth.

  • Collection: Use spark-proof tools and dry clean-up procedures to carefully sweep or vacuum the material.[1][5][7] Avoid actions that create dust.[1][4]

  • Packaging: Place the collected material and all contaminated absorbents into a suitable, labeled container for hazardous waste disposal.[1][7]

  • Decontamination: Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.[1]

Major Spills (Large quantity or outside containment)
  • Evacuate: Evacuate personnel from the immediate area.

  • Alert Emergency Services: Notify your institution's emergency services or safety officer, providing the location and nature of the hazard.[1]

  • Restrict Access: Cordon off the area to prevent entry.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Professional Cleanup: Do not attempt to clean up a major spill without specialized training and equipment. Await the arrival of emergency responders.[3]

Disposal Workflow and Step-by-Step Procedures

The disposal of 1-Ethylquinazoline-2,4(1H,3H)-dione must follow a structured, compliant pathway. The following diagram illustrates the decision-making process from waste generation to final disposal.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Waste Generation of Waste (Expired reagent, contaminated labware, spill cleanup material) Segregate Segregate as Hazardous Chemical Waste Waste->Segregate Package Package in a sealed, compatible, and clearly labeled container Segregate->Package Store Store in a designated, cool, dry, and well-ventilated area Package->Store Incompatibles Keep away from incompatible materials (e.g., strong oxidizers) Store->Incompatibles Schedule Schedule Pickup with Licensed Waste Disposal Contractor Store->Schedule Transport Waste is transported to a permitted disposal facility Schedule->Transport Dispose Final Disposal via Incineration or other approved method Transport->Dispose

Caption: Disposal workflow for 1-Ethylquinazoline-2,4(1H,3H)-dione.

Experimental Protocol: Waste Collection and Disposal
  • Waste Identification: Identify all waste streams containing 1-Ethylquinazoline-2,4(1H,3H)-dione. This includes:

    • Unused or expired pure chemical.

    • Contaminated PPE (gloves, etc.).

    • Contaminated labware (pipette tips, vials).

    • Residues from spill cleanup.

  • Waste Segregation: Do not mix this waste with non-hazardous trash or other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Collect all solid waste in a robust, sealable container (e.g., a labeled plastic bag or a drum).[1]

    • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "1-Ethylquinazoline-2,4(1H,3H)-dione," and any other information required by local and national regulations.[1][7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[1][3][5]

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed waste disposal contractor.[3][4] Chemical waste generators must adhere to EPA guidelines (or equivalent local regulations) for complete and accurate waste classification.[7] Never discharge this chemical into drains or the environment.[1][5][7]

Decontamination of Equipment and Surfaces

After handling 1-Ethylquinazoline-2,4(1H,3H)-dione, all non-disposable equipment and work surfaces must be thoroughly decontaminated.

  • Initial Wipe-Down: Use a disposable towel wetted with a suitable solvent (e.g., 70% ethanol) to wipe down surfaces, working from the cleanest area to the most contaminated.

  • Soap and Water Wash: Wash the surfaces and equipment again with soap and plenty of water.[5]

  • Rinsing: Rinse thoroughly with water.

  • Waste Disposal: All materials used for decontamination (wipes, towels) must be disposed of as hazardous waste as described in Section 5.

References

  • Quinazoline Safety Data Sheet. Szabo-Scandic.

  • Safety Data Sheet. PPG.

  • Safety Data Sheet. TCI Chemicals.

  • Material Safety Data Sheet. Cole-Parmer.

  • Safety Data Sheet. TargetMol.

  • 3-Ethylquinazoline-2,4(1h,3h)-dione Product Page. ChemScene.

  • 4-Hydroxyquinazoline Safety Data Sheet. Acros Organics.

  • 2-Mercapto-4(3H)-quinazolinone Safety Data Sheet. TCI Chemicals.

  • Quinine Safety Data Sheet. ChemPoint.com.

  • quinazoline-2,4(1H,3H)-dione Physical Properties. ChemBK.

  • Safety Data Sheet. CymitQuimica.

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI.

  • Quinazolinedione | C8H6N2O2. PubChem, National Center for Biotechnology Information.

  • quinoline-2,4(1H,3H)-dione | C9H7NO2. PubChem, National Center for Biotechnology Information.

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. National Center for Biotechnology Information.

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI.

  • Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. ResearchGate.

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega.

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry.

  • 6-Methylquinazoline-2,4(1H,3H)-dione Safety Data Sheet. Thermo Fisher Scientific.

Sources

Handling

Personal protective equipment for handling 1-Ethylquinazoline-2,4(1H,3H)-dione

A Researcher's Guide to Safely Handling 1-Ethylquinazoline-2,4(1H,3H)-dione For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essen...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 1-Ethylquinazoline-2,4(1H,3H)-dione

For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 1-Ethylquinazoline-2,4(1H,3H)-dione, a member of the quinazoline derivative family. While this compound holds potential in medicinal chemistry, understanding its safe handling is critical. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Risks: Hazard Profile

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: Causes serious eye damage or irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5]

  • Harmful if Swallowed: May be harmful if ingested.[1][4]

Given these potential hazards, a conservative approach to personal protective equipment (PPE) and handling procedures is essential to minimize exposure and ensure a safe laboratory environment.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 1-Ethylquinazoline-2,4(1H,3H)-dione in various laboratory settings.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[5][6]Nitrile or neoprene gloves.[6][7] Inspect for tears or holes before use.A fully buttoned laboratory coat.[7]If weighing outside of a ventilated enclosure, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles.[8]
Solution Preparation and Transfers Chemical splash goggles.[6] A face shield may be required for larger volumes or splash hazards.[7]Nitrile or neoprene gloves.[6][7] Change gloves immediately if contaminated.A fully buttoned laboratory coat.[7] Consider a chemical-resistant apron for larger volumes.Work should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[4]
Running Reactions and Workup Chemical splash goggles.[6]Nitrile or neoprene gloves.[6][7]A fully buttoned laboratory coat.[7]All operations should be conducted within a chemical fume hood.[4]
Spill Cleanup Chemical splash goggles and a face shield.[7]Heavy-duty nitrile or butyl rubber gloves.[6]Chemical-resistant suit or apron over a lab coat.[9]A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[7]

Procedural Guidance: From Benchtop to Disposal

Adherence to proper procedures is crucial for minimizing risk. The following workflows provide step-by-step guidance for handling 1-Ethylquinazoline-2,4(1H,3H)-dione.

Donning and Doffing PPE: A Deliberate Process

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Operational Plan
  • Preparation and Engineering Controls :

    • Always handle 1-Ethylquinazoline-2,4(1H,3H)-dione in a well-ventilated area, preferably within a certified chemical fume hood.[4]

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Before starting work, clear the area of any unnecessary equipment or chemicals to minimize the risk of accidental spills or reactions.

  • Handling the Compound :

    • When handling the solid material, avoid creating dust.[10] Use a spatula to carefully transfer the powder.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use to prevent the release of dust or vapors.[10]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[1][5] Remove contaminated clothing and wash it before reuse.[6][9] If irritation persists, seek medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][10]

Spill and Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Spill Management :

    • In the event of a small spill, carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[11]

    • For larger spills, evacuate the area and alert your institution's environmental health and safety (EHS) department.[10]

    • Do not allow the material to enter drains or waterways.[4][10][12]

  • Waste Disposal :

    • All waste containing 1-Ethylquinazoline-2,4(1H,3H)-dione, including contaminated gloves, paper towels, and empty containers, should be disposed of as hazardous chemical waste.

    • Place all waste in a clearly labeled, sealed container.

    • Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to entrust disposal to a licensed waste disposal company.[10]

References

  • TCI Chemicals. (2025, February 15).
  • BASF. (2026, February 21).
  • Fisher Scientific. (2023, September 25).
  • Sigma-Aldrich. (2025, October 7).
  • ChemPoint.com. (2021, May 20).
  • Acros Organics. (2012, April 19).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • PubChem. (2025, April 14). Quinazolinedione.
  • CymitQuimica. (2024, December 19).
  • AK Scientific, Inc. (n.d.).
  • TCI Chemicals. (2025, November 16).
  • Acros Organics. (2025, December 26).
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • SKAN AG. (n.d.). Personal Protective Equipment (PPE)
  • Apollo Scientific. (2023, March 12).
  • TargetMol. (n.d.).
  • Health Care Technology. (n.d.). Personal Protective Equipment is PPE.
  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

Sources

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Feasible Synthetic Routes

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